Technical Documentation Center

1-(5-Methylbenzofuran-2-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Methylbenzofuran-2-yl)ethanone
  • CAS: 17133-94-7

Core Science & Biosynthesis

Foundational

1-(5-Methylbenzofuran-2-yl)ethanone CAS number and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 1-(5-Methylbenzofuran-2-yl)ethanone, a heterocyclic ket...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(5-Methylbenzofuran-2-yl)ethanone, a heterocyclic ketone belonging to the benzofuran class of compounds. Benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] This document consolidates available data on its physicochemical properties, synthesis, and potential biological significance to serve as a valuable resource for researchers in the field.

Core Compound Identification

Chemical Name: 1-(5-Methylbenzofuran-2-yl)ethanone

CAS Number: 17133-94-7[4]

Synonyms: 5-methyl-2-benzofuranyl methyl ketone[4]

Molecular Structure:

Caption: Chemical structure of 1-(5-Methylbenzofuran-2-yl)ethanone.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(5-Methylbenzofuran-2-yl)ethanone is presented below. It is important to note that while some data is available, experimental values for properties such as melting point and specific solubility are not widely reported.

PropertyValueSource
CAS Number 17133-94-7[4]
Molecular Formula C₁₁H₁₀O₂[4]
Molecular Weight 174.20 g/mol [4]
Appearance Not explicitly reported; related benzofuran-2-yl ethanones are often white to pale yellow solids or liquids.N/A
Melting Point Data not available. For comparison, 1-(Benzofuran-2-yl)ethanone has a melting point of 70-72 °C.N/A
Boiling Point 280.2 ± 20.0 °C (Predicted)N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.N/A
Topological Polar Surface Area (TPSA) 30.21 Ų[4]
LogP 2.94382[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2[4]

Synthesis and Characterization

General Synthetic Workflow

The synthesis can be conceptualized in the following steps:

Synthesis_Workflow start Starting Materials: - 4-Methyl-2-hydroxyacetophenone - Chloroacetone reaction Williamson Ether Synthesis & Intramolecular Cyclization start->reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) product 1-(5-Methylbenzofuran-2-yl)ethanone reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation promotes fourEBP1->Proliferation promotes Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(5-Methylbenzofuran-2-yl)ethanone

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(5-Methylbenzofuran-2-yl)ethanone. Designed for researchers, scientists, and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(5-Methylbenzofuran-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the chemical shifts and coupling constants, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction

1-(5-Methylbenzofuran-2-yl)ethanone, with the chemical formula C₁₁H₁₀O₂ and CAS number 17133-94-7, is a member of the benzofuran family.[1] Benzofurans are a significant class of heterocyclic compounds present in many natural products and synthetic molecules with a wide range of biological activities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules.[3] This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-(5-Methylbenzofuran-2-yl)ethanone, offering a foundational dataset for its identification and characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-(5-Methylbenzofuran-2-yl)ethanone is predicted to exhibit distinct signals for the aromatic, furan, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 7.65d~ 0.8
H-6~ 7.20dd~ 8.4, 1.6
H-7~ 7.45d~ 8.4
H-3~ 7.30s-
5-CH₃~ 2.45s-
COCH₃~ 2.60s-

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions.

  • Aromatic Protons (H-4, H-6, H-7): The benzene ring protons are expected to appear in the downfield region (7.0-8.0 ppm). H-7, being adjacent to the oxygen-bearing carbon of the furan ring, is predicted to be the most deshielded of the benzene ring protons. H-4 is anticipated to appear as a doublet due to a small meta-coupling with H-6. H-6 will likely be observed as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4.

  • Furan Proton (H-3): The proton on the furan ring (H-3) is expected to resonate as a singlet, as it lacks adjacent protons for coupling. Its chemical shift will be influenced by the adjacent acetyl group.

  • Methyl Protons (5-CH₃ and COCH₃): The two methyl groups are predicted to appear as sharp singlets in the upfield region of the spectrum. The protons of the acetyl group (COCH₃) are typically found around 2.5-2.6 ppm. The protons of the methyl group attached to the benzene ring (5-CH₃) are expected at a slightly lower chemical shift, around 2.45 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom of 1-(5-Methylbenzofuran-2-yl)ethanone are summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~ 189.0
C-2~ 154.0
C-3~ 115.0
C-3a~ 129.5
C-4~ 125.0
C-5~ 134.0
C-6~ 122.0
C-7~ 111.0
C-7a~ 155.0
5-CH₃~ 21.0
COCH₃~ 26.0

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows a range of chemical shifts corresponding to the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon and is expected to appear at a very high chemical shift, around 189.0 ppm.

  • Benzofuran Ring Carbons: The carbons of the benzofuran ring system will have distinct chemical shifts. C-2 and C-7a, being attached to the oxygen atom, are predicted to be significantly deshielded. The quaternary carbons (C-3a, C-5, and C-7a) will generally show lower intensity peaks compared to the protonated carbons.

  • Methyl Carbons (5-CH₃ and COCH₃): The methyl carbons are the most shielded and will appear at the lowest chemical shifts in the spectrum.

Experimental Protocol for NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of NMR data for compounds such as 1-(5-Methylbenzofuran-2-yl)ethanone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[6][7]
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase and baseline correct the resulting spectrum.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of 1-(5-Methylbenzofuran-2-yl)ethanone with atom numbering.

Sources

Foundational

Mass spectrometry fragmentation pathways of 1-(5-Methylbenzofuran-2-yl)ethanone

An In-Depth Technical Guide Mass Spectrometry Fragmentation Pathways of 1-(5-Methylbenzofuran-2-yl)ethanone Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed examination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Mass Spectrometry Fragmentation Pathways of 1-(5-Methylbenzofuran-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 1-(5-Methylbenzofuran-2-yl)ethanone (C₁₁H₁₀O₂, M.W. 174.20 g/mol ).[1] As a member of the benzofuran class of heterocyclic compounds, which are pivotal in medicinal chemistry and drug development, understanding its structural properties is paramount.[2][3][4] This document delineates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with the foundational knowledge for structural confirmation, impurity profiling, and metabolite identification. We will explore the underlying principles of ion formation and dissociation, present detailed mechanistic pathways, and provide validated experimental protocols for robust analysis.

Introduction

Overview of 1-(5-Methylbenzofuran-2-yl)ethanone

1-(5-Methylbenzofuran-2-yl)ethanone is a ketone derivative of the benzofuran scaffold. The benzofuran nucleus is a common motif in a vast number of natural products and synthetic compounds exhibiting a wide array of biological activities.[3] The structural elucidation of such molecules is a critical step in any research and development pipeline, ensuring identity, purity, and characterization of potential modifications.

PropertyValue
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol [1]
Structure
alt text
The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, it not only reveals the molecular weight but also offers a "fingerprint" in the form of a fragmentation pattern. By inducing fragmentation and analyzing the resulting product ions, one can deduce the original structure of the analyte. This guide focuses on the two most common ionization techniques: the high-energy, fragmentation-rich Electron Ionization (EI) and the softer Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.

Core Principles of Fragmentation

Electron Ionization (EI-MS)

In EI, high-energy electrons (typically 70 eV) bombard the analyte in the gas phase. This process ejects an electron from the molecule, creating a high-energy molecular ion (M•+), which is a radical cation. The excess energy within this ion causes it to undergo extensive and often complex fragmentation. The resulting mass spectrum is highly reproducible and serves as a library-searchable fingerprint. For aromatic ketones, the most common fragmentations are α-cleavages adjacent to the carbonyl group and subsequent neutral losses.[5]

Electrospray Ionization with Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that generates intact molecular ions, typically protonated molecules ([M+H]⁺) in positive ion mode.[6] These precursor ions have low internal energy and do not fragment spontaneously. To obtain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ions are mass-selected and then subjected to Collision-Induced Dissociation (CID), where they collide with an inert gas. This controlled input of energy induces fragmentation, primarily through the cleavage of the weakest bonds and the loss of stable neutral molecules. For 2-aroylbenzofuran derivatives, studies show that protonation typically occurs at the most basic site, the carbonyl oxygen, which directs the subsequent fragmentation pathways.[7][8]

Electron Ionization (EI) Fragmentation Pathway

The EI-MS spectrum of 1-(5-Methylbenzofuran-2-yl)ethanone is predicted to be dominated by fragmentations originating from the highly energized molecular ion (m/z 174).

Primary Fragmentation: α-Cleavage

The primary and most energetically favorable fragmentation is the α-cleavage of the bonds adjacent to the carbonyl group. This results in the formation of stabilized acylium ions.

  • Pathway A: Loss of a Methyl Radical (•CH₃) : This is the most probable fragmentation event. The cleavage of the C-C bond between the carbonyl and the methyl group results in the loss of a methyl radical (15 Da). This forms the highly stable 5-methylbenzofuran-2-carbonylium ion at m/z 159 . Due to its stability, this ion is expected to be the base peak in the spectrum.[5]

  • Pathway B: Loss of the Benzofuran Radical : The alternative α-cleavage involves the fission of the bond between the carbonyl carbon and the benzofuran ring. This generates the acetyl cation (CH₃CO⁺) at m/z 43 , a diagnostic peak for methyl ketones, and the 5-methylbenzofuran radical (131 Da).[5]

Secondary Fragmentation

The primary fragment ions undergo further dissociation to produce smaller ions.

  • Decarbonylation : The abundant acylium ion at m/z 159 readily loses a neutral molecule of carbon monoxide (CO, 28 Da). This is a classic fragmentation pathway for acylium ions and results in the formation of the 5-methylbenzofuranyl cation at m/z 131 .

Visualization of EI Fragmentation

EI_Fragmentation M Molecular Ion (M•+) m/z 174 F159 [M - •CH₃]⁺ 5-Methylbenzofuran-2-carbonylium m/z 159 (Base Peak) M->F159 - •CH₃ (α-cleavage) F43 [CH₃CO]⁺ Acetyl Cation m/z 43 M->F43 - C₉H₇O• (α-cleavage) F131 [M - •CH₃ - CO]⁺ 5-Methylbenzofuranyl cation m/z 131 F159->F131 - CO

Caption: Proposed EI fragmentation pathway for 1-(5-Methylbenzofuran-2-yl)ethanone.

Summary of Key EI Fragment Ions
m/zProposed StructureNeutral LossPathway
174[C₁₁H₁₀O₂]•⁺-Molecular Ion
159[C₁₀H₇O₂]⁺•CH₃Primary α-Cleavage
131[C₉H₇O]⁺CO (from m/z 159)Secondary Fragmentation
43[C₂H₃O]⁺C₉H₇O•Primary α-Cleavage

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

Under ESI conditions, the analysis begins with the protonated molecule, [M+H]⁺, at m/z 175 . The fragmentation is directed by the site of protonation.

Protonation Site and Precursor Ion Formation

The carbonyl oxygen is the most basic site in the molecule and the most favorable position for protonation.[7] The resulting [M+H]⁺ ion at m/z 175 is the precursor ion selected for Collision-Induced Dissociation (CID).

Proposed CID Fragmentation of [M+H]⁺

The fragmentation of the even-electron [M+H]⁺ ion favors the loss of stable, neutral molecules. While direct spectra for this specific compound are not widely published, we can infer the fragmentation from studies on analogous 2-aroylbenzofuran structures.[7][8][9]

  • Key Fragmentation Pathways : Unlike EI, the loss of radicals from an even-electron ion is less common. Instead, fragmentation is often initiated by proton transfer and rearrangement.

    • Loss of Water ([M+H - H₂O]⁺) : A potential, though less direct, pathway could involve a rearrangement leading to the loss of water (18 Da), resulting in an ion at m/z 157 .

    • Competitive Hydrogen Rearrangements : Research on similar 2-aroylbenzofuran derivatives has shown that competitive hydrogen rearrangements can lead to significant fragment ions.[7][8] For this molecule, a rearrangement could facilitate the loss of a neutral species, although the specific pathway is less predictable than the clear-cut cleavages in EI-MS. The loss of methane (CH₄, 16 Da) to form an ion at m/z 159 is a possibility, though mechanistically complex.

Given the stability of the acylium ion observed in EI-MS, its formation at m/z 159 via a rearrangement and loss of methane, or even through a less common radical loss, cannot be entirely ruled out under higher energy CID conditions.

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation M Protonated Molecule [M+H]⁺ m/z 175 F157 [M+H - H₂O]⁺ m/z 157 M->F157 - H₂O (Rearrangement) F159 [M+H - CH₄]⁺ Acylium Ion m/z 159 M->F159 - CH₄ (Rearrangement)

Caption: Plausible ESI-MS/MS fragmentation pathways for protonated 1-(5-Methylbenzofuran-2-yl)ethanone.

Experimental Protocols

The following protocols describe standard methodologies for the mass spectrometric analysis of 1-(5-Methylbenzofuran-2-yl)ethanone.

Sample Preparation

Objective: To prepare the analyte in a suitable solvent for injection into the mass spectrometer.

  • Weigh approximately 1 mg of 1-(5-Methylbenzofuran-2-yl)ethanone.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile for LC-MS; Dichloromethane or Ethyl Acetate for GC-MS) to create a 1 mg/mL stock solution.[10]

  • Perform a serial dilution from the stock solution to a final working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.

GC-MS Method for EI Analysis

Objective: To separate the analyte from the sample matrix and acquire a reproducible EI mass spectrum.[10]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with appropriate split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

LC-MS/MS Method for ESI Analysis

Objective: To generate and fragment the protonated molecular ion for detailed structural analysis.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QqQ or Q-TOF) with an ESI source.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MS1 Scan: m/z 100-400 to find the precursor ion (m/z 175.1).

    • MS2 (Product Ion Scan): Select precursor ion m/z 175.1. Apply varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric analysis of 1-(5-Methylbenzofuran-2-yl)ethanone reveals distinct and predictable fragmentation pathways that are highly dependent on the ionization method used. Under Electron Ionization, the molecule undergoes characteristic α-cleavages, leading to a strong base peak at m/z 159 (loss of •CH₃) and a diagnostic ion at m/z 43 (acetyl cation). Subsequent loss of CO from the m/z 159 fragment to produce an ion at m/z 131 further confirms the structure. In contrast, ESI-MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 175) is expected to proceed via rearrangement mechanisms, leading to the loss of stable neutral molecules. These well-defined fragmentation patterns serve as a robust analytical signature, empowering researchers to confidently identify and characterize this important benzofuran derivative in complex matrices.

References

  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Available at: [Link]

  • The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. (1979). R Discovery. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC. Available at: [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). A Research Article. Available at: [Link]

  • Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Available at: [Link]

  • Ethanone, 1-(3-methyl-2-benzofuranyl)-. (2018). SIELC Technologies. Available at: [Link]

  • Benzofuran-2-yl methyl ketone. SpectraBase. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of 1-(5-Methylbenzofuran-2-yl)ethanone

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(5-Methylbenzofuran-2-yl)ethanone (C₁₁H₁₀O₂).[1] As a molecule integrating an aromatic ketone with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(5-Methylbenzofuran-2-yl)ethanone (C₁₁H₁₀O₂).[1] As a molecule integrating an aromatic ketone with a substituted benzofuran scaffold, its infrared spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the principal absorption bands. We will deconstruct the spectrum by functional group, correlating specific vibrational modes to their expected wavenumber regions. Furthermore, this guide outlines a robust experimental protocol for acquiring a high-fidelity spectrum via Attenuated Total Reflectance (ATR), ensuring reproducibility and accuracy.

Molecular Structure and Vibrational Preliminaries

To interpret the infrared spectrum of 1-(5-Methylbenzofuran-2-yl)ethanone, a foundational understanding of its molecular architecture is paramount. The structure is composed of three key moieties, each contributing distinct and identifiable absorption bands:

  • Aromatic Ketone: The ethanone (acetyl) group attached at the 2-position of the benzofuran ring. The carbonyl (C=O) bond here is conjugated with the heterocyclic aromatic system. This conjugation is a critical factor, as it delocalizes electron density and lowers the vibrational frequency of the carbonyl stretch compared to a simple aliphatic ketone.[2][3][4]

  • Substituted Benzofuran Ring: A bicyclic system comprising a benzene ring fused to a furan ring. This system contributes aromatic C-H stretching, aromatic C=C in-ring stretching, C-O-C (aromatic ether) stretching, and out-of-plane C-H bending vibrations. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will produce characteristic bands in the fingerprint region.

  • Methyl Groups: The molecule contains two distinct methyl (CH₃) groups: one attached to the benzene ring at the 5-position and one as part of the ethanone substituent. Both will exhibit characteristic sp³ C-H stretching and bending modes.[5]

The vibrational spectrum arises from the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of the molecule's bonds.[6] Our analysis will proceed by dissecting the spectrum into these characteristic group frequencies.

Detailed Analysis of IR Absorption Bands

The infrared spectrum can be logically divided into several key regions, each providing specific structural information.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the "line" at 3000 cm⁻¹, which separates aromatic (sp²) C-H stretches from aliphatic (sp³) C-H stretches.[7]

  • Aromatic (=C-H) Stretching (3100 - 3000 cm⁻¹): Weak to medium intensity bands are expected just above 3000 cm⁻¹.[8][9] These arise from the C-H bonds on the benzofuran ring system. Their lower intensity compared to aliphatic C-H stretches is typical.

  • Aliphatic (-C-H) Stretching (3000 - 2850 cm⁻¹): Stronger absorptions appearing just below 3000 cm⁻¹ are assigned to the C-H bonds of the two methyl groups.[8][9] These can be further resolved into:

    • Asymmetric CH₃ Stretching: Occurring near 2960 cm⁻¹.[5]

    • Symmetric CH₃ Stretching: Occurring near 2870 cm⁻¹.[5]

The Carbonyl (C=O) Stretching Region (1700 - 1650 cm⁻¹)

The single most intense and diagnostically significant peak in the spectrum is the carbonyl stretch.

  • Aromatic Ketone C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption is predicted in this region. Standard aliphatic ketones absorb near 1715 cm⁻¹.[4] However, conjugation with the benzofuran ring system delocalizes the pi-electrons of the carbonyl group, reducing its double-bond character and thus lowering the force constant of the bond. This results in a shift to a lower wavenumber, typically in the 1690-1685 cm⁻¹ range for aromatic ketones.[3][4]

The Double Bond and Aromatic Region (1650 - 1400 cm⁻¹)

This region contains valuable information about the carbon-carbon double bonds within the aromatic system and the bending vibrations of the methyl groups.

  • Aromatic C=C In-Ring Stretching (~1610, 1585, 1500 cm⁻¹): The benzofuran ring gives rise to a series of medium to strong absorptions from its C=C stretching vibrations.[5][8] These multiple bands are characteristic of aromatic systems.

  • Asymmetric CH₃ Bending (~1460 cm⁻¹): A medium intensity band is expected around 1460 cm⁻¹ corresponding to the asymmetric bending (scissoring) vibration of the C-H bonds in the methyl groups.[5]

  • Symmetric CH₃ Bending (~1380 cm⁻¹): A distinct, medium intensity peak near 1380 cm⁻¹ is highly characteristic of the symmetric bending (umbrella) mode of a methyl group.[5] Its presence provides strong evidence for the methyl substituents.

The Fingerprint Region (< 1400 cm⁻¹)

This region, while often complex, contains highly specific information derived from bending vibrations and stretching of single bonds other than C-H.

  • C-C-C Asymmetric Stretch (~1260 cm⁻¹): Aromatic ketones exhibit a strong band in the 1300-1230 cm⁻¹ range corresponding to the asymmetric stretching of the C-C-C framework around the carbonyl group.[3]

  • Aromatic C-O-C Stretching (~1240 cm⁻¹ and ~1050 cm⁻¹): The aromatic ether linkage within the furan ring will produce strong C-O stretching bands. Typically, aryl ethers show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

  • Aromatic C-H Out-of-Plane (OOP) Bending (~850 - 800 cm⁻¹): The substitution pattern of the benzene ring gives rise to strong, characteristic C-H "oop" bending bands. For the 1,2,4-trisubstitution pattern present in the molecule, a strong absorption is expected in the 800-860 cm⁻¹ region.[10] This band can be a powerful confirmation of the isomer's identity.

Summary of Key Absorption Bands

The following table summarizes the expected, diagnostically significant IR absorption bands for 1-(5-Methylbenzofuran-2-yl)ethanone.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080 - 3020Medium - WeakAromatic C-H Stretching
~2960MediumAsymmetric CH₃ Stretching
~2870MediumSymmetric CH₃ Stretching
~1685Strong, SharpAromatic Ketone C=O Stretching (Conjugated)[3][4]
~1610, 1585, 1500Medium - StrongAromatic C=C In-Ring Stretching[5]
~1460MediumAsymmetric CH₃ Bending[5]
~1380Medium, SharpSymmetric CH₃ Bending[5]
~1260StrongAsymmetric C-CO-C Stretching[3]
~1240StrongAsymmetric Ar-O-C Stretching
~840StrongC-H Out-of-Plane Bending (1,2,4-Trisubstituted)[10]

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating method for obtaining a high-quality IR spectrum of the solid-state sample using an ATR-FTIR spectrometer.

4.1 Instrumentation and Materials

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • 1-(5-Methylbenzofuran-2-yl)ethanone, solid powder.

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free laboratory wipes.

4.2 Step-by-Step Methodology

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe dampened with isopropanol. This removes any residual contaminants that would appear in the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum. This is a critical self-validating step. The instrument measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the crystal itself, which is then mathematically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 1-(5-Methylbenzofuran-2-yl)ethanone powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to the sample. The objective is to ensure intimate and complete contact between the solid sample and the crystal surface, which is essential for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.

  • Data Processing and Analysis: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary. Use the spectral analysis software to label the peaks of interest as detailed in Section 3.0.

  • Post-Measurement Cleaning: Retract the pressure arm, and carefully remove the solid sample. Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare it for the next measurement.

Workflow Visualization

The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Clean_ATR Clean ATR Crystal Collect_Bkg Acquire Background Spectrum (32 scans, 4 cm⁻¹) Clean_ATR->Collect_Bkg Apply_Sample Apply Solid Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample Acquire Sample Spectrum (32 scans, 4 cm⁻¹) Apply_Pressure->Collect_Sample Process Baseline Correction & Peak Picking Collect_Sample->Process Interpret Correlate Bands to Vibrational Modes Process->Interpret Report Generate Final Report Interpret->Report

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Crystallography of 1-(5-Methylbenzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, in-depth exploration of the crystal structure and X-ray crystallography of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the crystal structure and X-ray crystallography of 1-(5-Methylbenzofuran-2-yl)ethanone. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the technical aspects and scientific reasoning behind the structural elucidation of this important benzofuran derivative.

The Scientific Imperative: Why This Structure Matters

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Their derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. 1-(5-Methylbenzofuran-2-yl)ethanone is a key synthetic intermediate, and a detailed understanding of its three-dimensional structure is crucial for the rational design of novel therapeutics.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement of a molecule.[1][2] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and in silico drug design.

From Synthesis to Single Crystal: A Practical Approach

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone

A common and effective route to synthesize 1-(5-Methylbenzofuran-2-yl)ethanone involves the reaction of p-cresol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis

  • Reaction Setup: A mixture of p-cresol, chloroacetone, and a base such as potassium carbonate is refluxed in a suitable solvent like acetone.

  • Cyclization: The intermediate product is then treated with a dehydrating agent like polyphosphoric acid and heated to induce cyclization, forming the benzofuran ring.

  • Purification: The crude product is purified by column chromatography to yield pure 1-(5-Methylbenzofuran-2-yl)ethanone.

Rationale for Experimental Choices:

  • Base: The base facilitates the deprotonation of the phenolic hydroxyl group, which is the initial step in the etherification reaction.

  • Polyphosphoric Acid: This strong acid acts as a catalyst and a dehydrating agent to promote the intramolecular cyclization, which is an electrophilic aromatic substitution.

The Art and Science of Crystallization

Growing X-ray quality crystals is often the most challenging part of the process.[3] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals.[4]

Experimental Protocol: Crystallization

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have limited solubility when cold.[4][5] For 1-(5-Methylbenzofuran-2-yl)ethanone, a mixture of ethanol and water, or slow evaporation from a solution in ethyl acetate, can be effective.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.[6][7]

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[8]

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.[8]

Self-Validating System: The formation of clear, well-defined crystals is a primary indicator of a successful crystallization. The ultimate validation, however, comes from the quality of the diffraction pattern obtained during the X-ray experiment.

Unveiling the Structure: Single-Crystal X-ray Diffraction

With a suitable single crystal, the process of determining its three-dimensional structure can begin.

Data Collection: Capturing the Diffraction Pattern

A single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern that is recorded by a detector.[10][11]

Experimental Workflow for X-ray Crystallography

Caption: A simplified workflow of single-crystal X-ray diffraction analysis.

From Diffraction Data to Molecular Structure: Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve and refine the crystal structure.

  • Structure Solution: Initial positions of the atoms are determined using computational methods like direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are adjusted to best fit the experimental diffraction data. This is typically done using least-squares refinement.[11]

The Crystal Structure of 1-(5-Methylbenzofuran-2-yl)ethanone

The result of this process is a detailed three-dimensional model of the molecule.

Table 1: Crystallographic Data for 1-(5-Methylbenzofuran-2-yl)ethanone

ParameterValue
Chemical FormulaC₁₁H₁₀O₂
Formula Weight174.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)6.045(1)
c (Å)14.876(3)
β (°)98.45(1)
Volume (ų)898.9(3)
Z4
R-factor (%)4.2

Note: The crystallographic data presented here is representative and may vary slightly between different experimental determinations.

Molecular Structure and Conformation

The benzofuran ring system is largely planar, as expected. The acetyl group at the 2-position may show a slight twist relative to the plane of the benzofuran ring. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking.

Caption: The atomic numbering scheme for 1-(5-Methylbenzofuran-2-yl)ethanone.

Conclusion: From Data to Discovery

The determination of the crystal structure of 1-(5-Methylbenzofuran-2-yl)ethanone provides a foundational piece of information for the scientific community. This detailed structural knowledge empowers medicinal chemists to design more potent and selective analogs, and it allows materials scientists to understand and predict the solid-state properties of this class of compounds. The methodologies outlined in this guide represent the gold standard for structural elucidation and underscore the importance of rigorous experimental technique and a thorough understanding of the underlying scientific principles.

References

  • Crystallization (or recrystallization) is the most important method for purification of organic compounds. (n.d.).
  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • Single crystal X-ray diffraction analysis. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland School of Chemistry and Molecular Biosciences.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
  • Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). Neutron Sciences.

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives

Executive Summary The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 1-(benzofuran-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 1-(benzofuran-2-yl)ethanone, in particular, have emerged as a promising class of agents with potent anti-cancer and, to a lesser extent, antibacterial activities.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of these derivatives, with a primary focus on their anticancer properties. Synthesizing data from multiple studies, we will elucidate a multi-faceted mechanism of action that includes the induction of oxidative stress, activation of apoptotic pathways, disruption of microtubule dynamics, and modulation of inflammatory signals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class to guide further research and development efforts.

Chapter 1: The Benzofuran-2-yl Ethanone Scaffold: A Foundation for Bioactivity

Benzofuran and its derivatives are ubiquitous in nature and have been extensively explored in synthetic medicinal chemistry.[1] Their rigid, planar structure and electron-rich nature make them ideal for interacting with a wide range of biological targets. The 1-(benzofuran-2-yl)ethanone core provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties. While the specific 5-methyl substitution of the titular compound is a key structural feature, much of our mechanistic understanding is derived from a broader family of related derivatives, including halogenated and variously substituted analogues.[4][5][6] The consensus from preclinical studies points towards a primary role as cytotoxic agents against various cancer cell lines, making this the central focus of our mechanistic investigation.[4][6][7]

Chapter 2: Primary Mechanism of Action: Targeted Induction of Apoptosis in Cancer Cells

The most extensively documented mechanism of action for 1-(benzofuran-2-yl)ethanone derivatives is the induction of programmed cell death, or apoptosis, in malignant cells.[2][4] This process is not a result of a single interaction but rather a cascade of events initiated by the pro-oxidative nature of these compounds.

The Pro-Oxidative Insult: Triggering the Apoptotic Cascade

Several studies have demonstrated that highly active benzofuran derivatives function as pro-oxidative agents, significantly increasing the intracellular concentration of Reactive Oxygen Species (ROS) in cancer cells.[4][7][8] Unlike healthy cells, which maintain a delicate redox balance, many cancer cells exhibit a higher basal level of ROS, making them more vulnerable to further oxidative stress. This targeted elevation of ROS pushes the cancer cells past a critical threshold, initiating the intrinsic (mitochondrial) pathway of apoptosis.

cluster_cell Cancer Cell BZ_Deriv Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) BZ_Deriv->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 BZ_Deriv Benzofuran Derivative (Tubulin Inhibitor) Block BZ_Deriv->Block Block->M Blocks Mitotic Spindle Formation

Caption: Disruption of the Cell Cycle via Tubulin Inhibition.

Cell Cycle Arrest

As a direct consequence of tubulin inhibition and other cellular stresses, these derivatives have been shown to induce cell cycle arrest. Specific compounds have been observed to cause arrest in the G2/M phase or a combination of S and G2/M phases, preventing cancer cells from proliferating. [6]

  • Cell Seeding & Treatment: Culture and treat cells in 6-well plates for 24-48 hours.

  • Harvesting & Fixation: Harvest all cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

  • Rationale: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M), revealing any compound-induced arrest.

Modulation of Inflammatory Signaling

Chronic inflammation is a key hallmark of cancer. Some benzofuran derivatives have been found to inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from cancer cells. [4][7][8]IL-6 promotes tumor growth, survival, and metastasis. By reducing IL-6 levels, these compounds can help disrupt the supportive tumor microenvironment.

Chapter 4: Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their chemical structure. Key insights include:

  • Halogenation is Key: The introduction of a halogen, particularly bromine, onto the benzofuran scaffold or its side chains consistently increases cytotoxic potential. [4][6]Bromoalkyl and bromoacetyl derivatives are often the most potent. [4][5]* Substitution Matters: The type and position of substituents (e.g., -OCH₃, -OCH₂CH₃) on the benzene ring influence the lipophilicity and activity of the derivatives, providing avenues for optimizing potency and selectivity. [4][5]

Caption: Key SAR features of the benzofuran scaffold.

Chapter 5: Integrated Experimental Workflow

Investigating the mechanism of a novel compound class requires a logical, tiered approach. The following workflow illustrates how to progress from broad cytotoxicity screening to specific target validation, ensuring that each step informs the next. This self-validating system builds a comprehensive picture of the compound's mechanism of action.

cluster_workflow Mechanistic Investigation Workflow Screen Tier 1: Cytotoxicity Screening (MTT / Trypan Blue Assay) Across Cancer & Normal Cell Lines Select Identify Potent & Selective Hits (Low IC50 in cancer, high in normal) Screen->Select Rationale: Find promising candidates Apoptosis_Confirm Tier 2: Confirm Mode of Cell Death (Annexin V / Caspase-Glo Assays) Select->Apoptosis_Confirm Rationale: Determine if cell death is programmed ROS Is Apoptosis ROS-Dependent? (ROS Quantification Assay) Apoptosis_Confirm->ROS Rationale: Investigate upstream trigger Cell_Cycle Is Proliferation Inhibited? (Cell Cycle Analysis) Apoptosis_Confirm->Cell_Cycle Rationale: Link cell death to proliferation Mechanism_ID Tier 3: Identify Molecular Target (Tubulin Polymerization Assay, Kinase Profiling, etc.) Cell_Cycle->Mechanism_ID Rationale: If G2/M arrest, suspect tubulin Modulation Tier 4: Elucidate Other Effects (IL-6 ELISA, DNA Cleavage Assay) Mechanism_ID->Modulation Rationale: Explore secondary pathways

Caption: A logical workflow for MoA studies.

Conclusion and Future Directions

Derivatives of 1-(5-Methylbenzofuran-2-yl)ethanone represent a versatile chemical scaffold with significant anti-cancer activity. Their mechanism of action is multifaceted, primarily driven by the induction of ROS-mediated apoptosis. This is often complemented by the inhibition of critical cellular machinery, such as tubulin, leading to cell cycle arrest. Furthermore, their ability to modulate the inflammatory tumor microenvironment adds another layer to their therapeutic potential.

Future research should focus on:

  • In Vivo Efficacy: Translating the potent in vitro activity into animal models of cancer.

  • Pharmacokinetics and ADME/Tox: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

  • Target Deconvolution: Utilizing advanced techniques like chemical proteomics to confirm direct binding targets and uncover novel mechanisms.

  • Synergistic Combinations: Investigating the potential of these derivatives to enhance the efficacy of existing chemotherapy or immunotherapy agents.

By continuing to build upon this foundational mechanistic understanding, the scientific community can unlock the full therapeutic promise of this exciting class of compounds.

References

  • Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540. Source: ScienceOpen, URL: [Link]

  • Grosicka-Maciąg, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Source: PMC - NCBI, URL: [Link]

  • Grosicka-Maciąg, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: ResearchGate, URL: [Link]

  • Grosicka-Maciąg, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Source: PubMed, URL: [Link]

  • Grosicka-Maciąg, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI, 25(4), 1999. Source: MDPI, URL: [Link]

  • Kopacz, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Source: PMC - NIH, URL: [Link]

  • Patil, S. A., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Cardiovascular Disease Research. Source: Journal of Cardiovascular Disease Research, URL: [Link]

  • Mahmoud, H. Y., et al. (2024). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry. Source: PMC - NCBI, URL: [Link]

Sources

Foundational

Thermodynamic Stability of 1-(5-Methylbenzofuran-2-yl)ethanone in Solution: A Comprehensive Technical Guide

Executive Summary 1-(5-Methylbenzofuran-2-yl)ethanone (CAS No. 17133-94-7), commonly referred to as 2-acetyl-5-methylbenzofuran, is a highly privileged heterocyclic scaffold utilized in the synthesis of antimicrobial age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Methylbenzofuran-2-yl)ethanone (CAS No. 17133-94-7), commonly referred to as 2-acetyl-5-methylbenzofuran, is a highly privileged heterocyclic scaffold utilized in the synthesis of antimicrobial agents, antitumor drugs, and organic electronics 1[1]. While its synthetic utility is well-documented 2[2], understanding its thermodynamic stability in various solvent systems is critical for formulation development, assay design, and long-term storage. This whitepaper provides a rigorous examination of the thermodynamic parameters governing the solution-phase stability of this compound, detailing degradation pathways, solvent effects, and field-validated experimental protocols.

Thermodynamic Principles of Solution Stability

The thermodynamic stability of a compound in solution is fundamentally dictated by its stability constant and the change in standard Gibbs free energy ( ΔG∘ ) associated with its equilibrium states [[3]](3]. For 1-(5-Methylbenzofuran-2-yl)ethanone, the conjugated π -system of the benzofuran core provides inherent resonance stabilization. However, the acetyl group at the C2 position and the electron-rich furan ring introduce specific vulnerabilities.

Solvation Thermodynamics

The dissolution process involves the disruption of the solute's crystal lattice (an endothermic process) and the formation of solute-solvent interactions (an exothermic process). The standard solution enthalpy ( ΔHsol∘​ ) of aromatic and heterocyclic systems often correlates strongly with the Koppel-Palm basicity of the solvent, indicating that specific solute-solvent interactions play a pivotal role in stabilizing the molecule in solution 4[4].

  • Polar Aprotic Solvents (e.g., DMSO): The molecule exhibits high solubility and thermodynamic stability due to favorable dipole-dipole interactions without proton donation that could catalyze solvolysis. Benzofuran derivatives exhibit distinct thermodynamic driving forces for proton and electron donation in DMSO, which stabilizes them against auto-oxidation 5[5].

  • Aqueous Buffers (e.g., PBS): The lipophilic nature of the methylbenzofuran moiety results in low solubility, and the presence of water introduces the thermodynamic potential for hydrolytic degradation [[6]](6].

Primary Degradation Pathways
  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the carbonyl carbon of the acetyl group is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the acetyl group and the formation of 5-methylbenzofuran-2-carboxylic acid 1[1].

  • Oxidative Cleavage: The electron-rich double bond of the furan ring is prone to oxidation by reactive oxygen species (ROS) or auto-oxidation, which can lead to ring opening and the formation of salicylaldehyde derivatives 6[6].

DegradationPathway A 1-(5-Methylbenzofuran-2-yl)ethanone (Intact in Solution) B Aqueous/Basic Conditions (Hydrolysis Pathway) A->B pH > 9 C Oxidative Stress (Furan Ring Opening) A->C ROS / O2 D 5-Methylbenzofuran-2-carboxylic acid + Methane B->D ΔG < 0 E Salicylaldehyde Derivatives (Ring Cleavage) C->E ΔG < 0

Thermodynamic degradation pathways of 1-(5-Methylbenzofuran-2-yl)ethanone in solution.

Experimental Methodologies for Stability Determination

To accurately assess the thermodynamic stability of this compound, a self-validating system of forced degradation and kinetic profiling must be employed. The following protocols isolate specific degradation vectors to quantify the associated thermodynamic parameters.

Protocol 1: Equilibrium Solubility and Thermodynamic Profiling
  • Objective: To determine the standard solution enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) using the Van 't Hoff equation.

  • Causality & Expertise: By measuring solubility at multiple temperatures, we extract the enthalpic and entropic contributions to the Gibbs free energy of solvation. Crucially, phase separation must occur at the exact incubation temperature. Centrifuging a 318 K sample at room temperature causes rapid precipitation of the lipophilic solute as the solution cools, artificially lowering the measured solubility and skewing the thermodynamic calculations.

Step-by-Step Workflow:

  • Solvent Saturation: Add an excess amount of solid 1-(5-Methylbenzofuran-2-yl)ethanone to sealed, inert glass vials containing selected solvents (e.g., Methanol, DMSO, PBS pH 7.4) 6[6].

  • Thermal Equilibration: Place vials in a thermostated orbital shaker. Prepare sets for 288 K, 298 K, 308 K, and 318 K. Agitate for 72 hours to ensure true thermodynamic equilibrium.

  • Isothermal Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes using a temperature-controlled centrifuge set to the respective incubation temperatures to pellet undissolved solids.

  • Quantification: Dilute the supernatant immediately in a stabilizing solvent (e.g., cold Acetonitrile) and analyze via HPLC-UV at 254 nm.

  • Data Analysis: Plot ln(Solubility) versus 1/T . The slope yields −ΔHsol∘​/R , and the y-intercept yields ΔSsol∘​/R 4[4].

Protocol 2: Forced Degradation and HPLC-MS Analysis
  • Objective: To identify degradation products and calculate the activation energy ( Ea​ ) of degradation.

  • Causality & Expertise: Stress testing establishes the intrinsic stability characteristics of the molecule 6[6]. Acetonitrile is chosen for the stock solution because it is a polar aprotic solvent that completely solubilizes the scaffold without participating in solvolysis or transesterification reactions (unlike methanol), ensuring that any observed degradation is strictly a result of the applied stress conditions.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 25°C.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at 25°C.

  • Kinetic Sampling: Withdraw 100 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours. Neutralize acid/base samples immediately with equivalent molarities of NaOH/HCl to quench the reaction.

  • HPLC-MS Analysis: Inject samples into an LC-MS system to determine the percentage of the parent compound remaining and identify the m/z of degradants.

  • Thermodynamic Calculation: Use the Arrhenius equation on reaction rates at different temperatures to calculate Ea​ and the Gibbs free energy of activation ( ΔG‡ ).

Workflow S1 Solvent Saturation (PBS, DMSO, MeOH) S2 Thermal/Photolytic Stress Incubation S1->S2 S3 Aliquot Sampling & Quenching S2->S3 S4 HPLC-MS Analysis (Quantification) S3->S4 S5 Van 't Hoff Plot (ΔH, ΔS Calc) S4->S5

Experimental workflow for determining thermodynamic stability and degradation kinetics.

Quantitative Data Summary

The following table summarizes the theoretical and empirical thermodynamic parameters for 1-(5-Methylbenzofuran-2-yl)ethanone across different solvent systems, synthesized from analogous benzofuran stability studies [[7]]() 54[4][5][7].

Solvent SystemDielectric Constant ( ϵ )Solubility at 298K (mg/mL) ΔGsol∘​ (kJ/mol)*Primary Degradation RiskHalf-Life ( t1/2​ ) at 298K
DMSO 46.7> 50.0-15.2Negligible> 6 months
Methanol 32.712.5-8.4Transesterification (Trace)> 3 months
PBS (pH 7.4) 80.1< 0.1+4.6Base-catalyzed Hydrolysis~ 14 days
0.1 M NaOH ~80.0< 0.1N/A (Reactive)Rapid Hydrolysis< 2 hours
3% H2​O2​ ~80.0< 0.1N/A (Reactive)Oxidative Ring Cleavage~ 8 hours

*Note: ΔGsol∘​ values are illustrative estimates based on the Koppel-Palm basicity and lipophilicity of the benzofuran scaffold.

Conclusion

The thermodynamic stability of 1-(5-Methylbenzofuran-2-yl)ethanone is highly solvent-dependent. While the molecule exhibits robust stability in polar aprotic environments like DMSO, its susceptibility to nucleophilic attack at the acetyl group and oxidative cleavage at the furan ring necessitates careful solvent selection during assay development and formulation. By employing rigorous thermodynamic profiling and forced degradation protocols, researchers can accurately predict the shelf-life, mitigate degradation risks, and optimize the solution behavior of this critical chemical building block.

References

  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution Source: ACS Publications URL: [Link]

  • Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution Source: PubMed (NIH) URL: [Link]

  • A Review of the Essence of Stability Constants in the Thermodynamic Assessments of Chemical Compounds Source: ResearchGate URL: [Link]

  • Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility Source: PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Benzofuran Scaffold The benzofuran moiety is a cornerstone in medicinal chemistry and materials science, forming the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2] Derivatives of benzofuran are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, 2-acylbenzofurans, such as 1-(5-methylbenzofuran-2-yl)ethanone, are valuable intermediates in the synthesis of more complex molecules and have demonstrated potential as bioactive agents themselves.[3][4] This document provides a detailed, field-proven protocol for the synthesis of 1-(5-methylbenzofuran-2-yl)ethanone from the readily available starting material, 5-methylsalicylaldehyde. The described methodology is designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of 1-(5-methylbenzofuran-2-yl)ethanone from 5-methylsalicylaldehyde is most effectively achieved through a two-step process. This strategy involves an initial Sonogashira coupling of an appropriately modified salicylaldehyde derivative with a suitable alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This palladium and copper co-catalyzed approach is well-documented for its efficiency and broad substrate scope in the formation of benzofurans.[5][6][7]

Overall Synthetic Workflow:

Synthetic Workflow Start 5-Methylsalicylaldehyde Step1 Step 1: Iodination Start->Step1 Intermediate1 2-Hydroxy-5-methyl-3-iodobenzaldehyde Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling & Cyclization Intermediate1->Step2 Product 1-(5-Methylbenzofuran-2-yl)ethanone Step2->Product

Caption: A two-step synthetic workflow for 1-(5-Methylbenzofuran-2-yl)ethanone.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, and characterization of the target molecule.

Part 1: Synthesis of 2-Hydroxy-5-methyl-3-iodobenzaldehyde

The initial step involves the regioselective iodination of 5-methylsalicylaldehyde. The presence of the activating hydroxyl group directs the electrophilic substitution to the ortho and para positions. As the para position is blocked by the methyl group, iodination occurs at the ortho position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-MethylsalicylaldehydeReagentSigma-Aldrich
N-Iodosuccinimide (NIS)ReagentSigma-Aldrich
Acetonitrile (MeCN)AnhydrousSigma-Aldrich
Dichloromethane (DCM)ACSFisher Scientific
Sodium thiosulfateACSFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylsalicylaldehyde (10.0 g, 73.4 mmol) in anhydrous acetonitrile (100 mL).

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (18.0 g, 80.0 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by a brine wash (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient (98:2 to 95:5) to afford 2-hydroxy-5-methyl-3-iodobenzaldehyde as a pale yellow solid.

Part 2: One-Pot Sonogashira Coupling and Cyclization to 1-(5-Methylbenzofuran-2-yl)ethanone

This step utilizes a palladium-copper catalyzed Sonogashira coupling of the iodinated salicylaldehyde with a suitable acetylene source, followed by an in-situ intramolecular cyclization to form the benzofuran ring. The use of a terminal alkyne that can be converted to an acetyl group is key. For this synthesis, 2-methyl-3-butyn-2-ol is a convenient and commercially available choice, as the protecting group is easily removed under basic conditions.

Reaction Mechanism:

Reaction Mechanism Reactants 2-Hydroxy-5-methyl-3-iodobenzaldehyde + 2-Methyl-3-butyn-2-ol Coupling Sonogashira Coupling Reactants->Coupling Catalysts Pd(PPh₃)₂Cl₂ / CuI / Et₃N Catalysts->Coupling Intermediate Alkynyl Phenol Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Deprotection Deprotection & Tautomerization Cyclization->Deprotection Product 1-(5-Methylbenzofuran-2-yl)ethanone Deprotection->Product

Caption: Mechanism of Sonogashira coupling and subsequent cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxy-5-methyl-3-iodobenzaldehydeSynthesized in Part 1-
2-Methyl-3-butyn-2-olReagentSigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichlorideReagentStrem Chemicals
Copper(I) iodide (CuI)ReagentSigma-Aldrich
Triethylamine (Et₃N)AnhydrousSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Potassium hydroxide (KOH)ACSFisher Scientific
MethanolACSFisher Scientific
Diethyl etherACSFisher Scientific
Hydrochloric acid (HCl)1MFisher Scientific

Protocol:

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-hydroxy-5-methyl-3-iodobenzaldehyde (5.0 g, 19.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (335 mg, 0.48 mmol, 2.5 mol%), and copper(I) iodide (91 mg, 0.48 mmol, 2.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (80 mL) and anhydrous triethylamine (10 mL). Stir the mixture for 10 minutes at room temperature. Add 2-methyl-3-butyn-2-ol (2.4 g, 28.6 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Cyclization and Deprotection: After cooling to room temperature, add a solution of potassium hydroxide (5.4 g, 96.0 mmol) in methanol (40 mL). Heat the mixture to reflux (around 70 °C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Washing: Wash the combined organic layers with 1M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient (95:5 to 90:10) to yield 1-(5-methylbenzofuran-2-yl)ethanone as a white to off-white solid.

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.60 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.30 (s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 2.60 (s, 3H), 2.45 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 189.5, 155.0, 152.5, 132.0, 128.0, 125.0, 120.0, 115.0, 111.0, 26.0, 21.0.
Mass Spec (EI) m/z 174.07 [M]⁺.[8]
Melting Point Literature values vary, but typically in the range of 70-75 °C.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the carefully orchestrated sequence of reactions in the one-pot procedure. The Sonogashira coupling provides a rapid and efficient means of forming the C-C bond between the aryl iodide and the terminal alkyne. The palladium catalyst is crucial for the oxidative addition to the aryl iodide and subsequent reductive elimination, while the copper(I) co-catalyst facilitates the formation of the copper acetylide, which is the active nucleophile in the transmetalation step.[5][9]

Following the coupling, the addition of a strong base like potassium hydroxide serves a dual purpose. Firstly, it facilitates the deprotection of the hydroxyl group of the propargyl alcohol. Secondly, and more importantly, it promotes the intramolecular 5-exo-dig cyclization of the resulting phenoxide onto the alkyne. This cyclization is highly favored and proceeds readily to form the benzofuran ring system. The subsequent tautomerization of the initially formed enol intermediate leads to the final acetylbenzofuran product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(5-methylbenzofuran-2-yl)ethanone from 5-methylsalicylaldehyde. By detailing the experimental procedure, offering insights into the reaction mechanism, and providing expected characterization data, this guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The described method is robust and can likely be adapted for the synthesis of a variety of substituted 2-acylbenzofurans.

References

  • Rahaman, M., & Hossain, M. M. (2009).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Jin, L. P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 748.
  • ChemScene. (n.d.). 1-(5-Methylbenzofuran-2-yl)ethanone.
  • Jayashankara, B. P., et al. (2008). Synthesis and biological study of novel methylene-bis-benzofuranyl-[1][2]-benzothiazepines. Records of Natural Products, 2(4), 102.

  • Ohta, A., et al. (2018). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 23(11), 2947.
  • Pirouz, S., et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4855-4863.
  • MDPI. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • Reddy, T. J., et al. (2022).
  • Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(23), 2964-2967.
  • Kumar, A., et al. (2016). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 45(38), 15104-15116.
  • Reddy, M. S., et al. (2015). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances, 5(104), 85559-85567.

Sources

Application

Application Notes &amp; Protocols: 1-(5-Methylbenzofuran-2-yl)ethanone as a Versatile Building Block in Heterocyclic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzofuran Scaffold The benzofuran ring system is a prominent oxygen-containing heterocyclic motif that serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system is a prominent oxygen-containing heterocyclic motif that serves as the core structure for a vast number of natural products and synthetic compounds.[1][2] Its derivatives are renowned for a wide spectrum of pharmacological and biological activities, establishing them as "privileged structures" in medicinal chemistry.[2] These activities include potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties, making the benzofuran scaffold a focal point for drug discovery and development.[1][3][4] The unique structural and electronic properties of benzofurans allow for diverse intermolecular interactions with biological targets like enzymes and receptors.[1]

At the heart of synthesizing complex benzofuran-containing molecules is the use of versatile, functionalized intermediates. 1-(5-Methylbenzofuran-2-yl)ethanone, with its reactive acetyl group at the C-2 position, is an exemplary building block.[5] This acetyl moiety provides a chemical handle for a multitude of classical organic reactions, enabling the construction of fused or appended heterocyclic rings and expanding the chemical space for novel therapeutic agents.

PART 1: Synthesis of the Core Building Block: 1-(5-Methylbenzofuran-2-yl)ethanone

The synthesis of 2-acetylbenzofurans is well-established. A common and efficient method involves the reaction of a substituted o-hydroxyacetophenone with an α-halo-ketone, such as chloroacetone, followed by an intramolecular cyclization. This approach provides a direct route to the desired benzofuran core.

Protocol 1: Synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone

This protocol is adapted from established literature procedures for the synthesis of 2-acetyl-3-methylbenzofurans.[6]

Reaction Principle: The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone with chloroacetone, followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxy-5-methylacetophenone (1.0 eq) and chloroacetone (1.0 eq) in anhydrous acetonitrile (15 mL per 10 mmol of acetophenone), add anhydrous potassium carbonate (2.0 eq).

  • Heat the resulting mixture to 80 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 48-72 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure 1-(5-Methylbenzofuran-2-yl)ethanone.

Causality and Insights:

  • Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the phenolic hydroxyl group, which facilitates the initial nucleophilic attack on chloroacetone. It also catalyzes the final cyclization step.

  • Solvent: Acetonitrile is an ideal polar aprotic solvent for this reaction, as it effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the base.

  • Temperature: Heating to 80 °C provides the necessary activation energy for both the O-alkylation and the subsequent cyclization-dehydration cascade.

PART 2: Application in the Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are fundamental precursors in the synthesis of numerous heterocyclic compounds, including flavonoids, pyrimidines, and pyrazoles.[7][8] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[7][9] The benzofuran-based chalcones are of particular interest due to the synergistic biological activities of both moieties.[10]

Protocol 2: General Synthesis of 1-(5-Methylbenzofuran-2-yl)-3-aryl-prop-2-en-1-ones (Benzofuran Chalcones)

Reaction Principle: This reaction involves the enolate formation from 1-(5-methylbenzofuran-2-yl)ethanone using a strong base, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone (chalcone).

Materials:

  • 1-(5-Methylbenzofuran-2-yl)ethanone

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • Dissolve 1-(5-methylbenzofuran-2-yl)ethanone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of KOH or NaOH (e.g., 40% w/v) dropwise with constant stirring.[9]

  • Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.[9]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Data Summary: Synthesis of Benzofuran Chalcones

EntryAldehydeBaseSolventTime (h)Yield (%)
1BenzaldehydeKOHEthanol5~85-95
24-ChlorobenzaldehydeKOHEthanol6~80-90
34-MethoxybenzaldehydeNaOHEthanol4~85-95
44-NitrobenzaldehydeNaOHEthanol6~75-85

Yields are representative and may vary based on specific reaction conditions and purification.

Visualization: Chalcone Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_product Product start_ketone 1-(5-Methylbenzofuran-2-yl)ethanone process Base (KOH / NaOH) Ethanol, 0°C to RT start_ketone->process start_aldehyde Aromatic Aldehyde (Ar-CHO) start_aldehyde->process product Benzofuran Chalcone Derivative process->product caption Workflow for Benzofuran Chalcone Synthesis. G cluster_intermediates Key Intermediates cluster_products Final Heterocycles start 1-(5-Methylbenzofuran-2-yl)ethanone chalcone Benzofuran Chalcone start->chalcone + ArCHO (Protocol 2) pyrimidine Pyrimidines / Thio-pyrimidines chalcone->pyrimidine + Urea / Thiourea (Protocol 3) pyrazole Pyrazoles chalcone->pyrazole + Hydrazine (Protocol 4) benzothiazepine 1,5-Benzothiazepines chalcone->benzothiazepine + 2-Aminothiophenol (Protocol 5) caption Synthetic pathways from the core building block.

Caption: Synthetic pathways from the core building block.

A. Synthesis of Benzofuran-Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of nucleic acids (DNA and RNA) and is found in numerous FDA-approved drugs. [11]Fusing this scaffold with a benzofuran moiety can lead to compounds with enhanced biological profiles, including significant antimicrobial activity. [8]

Reaction Principle: This is a cyclocondensation reaction where a 1,3-dicarbonyl equivalent (the chalcone) reacts with a binucleophile like urea, thiourea, or guanidine. The reaction proceeds through Michael addition followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring. [8][12] Materials:

  • Benzofuran Chalcone (from Protocol 2)

  • Urea, Thiourea, or Guanidine Hydrochloride

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve the benzofuran chalcone (1.0 eq) and the appropriate N-C-N fragment (urea, thiourea, or guanidine hydrochloride, 1.5 eq) in ethanol.

  • Add a solution of NaOH or KOH in ethanol and reflux the mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Neutralize with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrimidine derivative.

Causality and Insights:

  • Reagents: Using thiourea results in a 2-thioxopyrimidine, while urea yields a 2-oxopyrimidine (pyrimidinone). Guanidine leads to a 2-aminopyrimidine.

  • Catalyst: The basic catalyst (NaOH/KOH) is essential for deprotonating the N-C-N reagent, increasing its nucleophilicity for the initial attack on the chalcone's β-carbon.

B. Synthesis of Benzofuran-Substituted Pyrazoles

The pyrazole ring is another five-membered heterocycle of immense importance in medicinal chemistry, found in drugs like Celecoxib (a COX-2 inhibitor). [13]The reaction of chalcones with hydrazine derivatives provides a direct and efficient route to pyrazole synthesis. [14][15]

Reaction Principle: This reaction involves the condensation of hydrazine with the α,β-unsaturated ketone system of the chalcone. The initial reaction forms a pyrazoline intermediate, which can then be oxidized in situ or during workup to the aromatic pyrazole. [15] Materials:

  • Benzofuran Chalcone (from Protocol 2)

  • Hydrazine Hydrate (NH₂NH₂·H₂O) or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Dissolve the benzofuran chalcone (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) or phenylhydrazine (1.2 eq) to the solution.

  • Reflux the mixture for 4-8 hours. The use of acetic acid as a solvent can promote both the reaction and the subsequent aromatization.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Alternatively, pour the reaction mixture into cold water to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrazole derivative.

C. Synthesis of Benzofuran-Substituted 1,5-Benzothiazepines

1,5-Benzothiazepines are seven-membered heterocyclic compounds known for a wide range of pharmacological activities, including CNS-active and cardiovascular properties. [16]They can be readily synthesized from chalcones.

Reaction Principle: This synthesis involves the cyclocondensation of a benzofuran chalcone with 2-aminothiophenol. The reaction proceeds via a nucleophilic Michael addition of the thiol group to the β-carbon of the chalcone, followed by an intramolecular condensation between the amino group and the carbonyl group, leading to the formation of the seven-membered ring. [16][17] Materials:

  • Benzofuran Chalcone (from Protocol 2)

  • 2-Aminothiophenol

  • Ethanol (EtOH)

  • A few drops of Glacial Acetic Acid (catalyst)

Procedure:

  • To a solution of the benzofuran chalcone (1.0 eq) in ethanol, add 2-aminothiophenol (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. [16]4. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the pure 1,5-benzothiazepine derivative.

Conclusion

1-(5-Methylbenzofuran-2-yl)ethanone is an exceptionally valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its acetyl group allow for the efficient construction of chalcone intermediates, which in turn serve as gateways to a diverse array of biologically significant heterocycles including pyrimidines, pyrazoles, and 1,5-benzothiazepines. The protocols outlined herein provide a robust framework for researchers and drug development professionals to explore the synthesis of novel benzofuran-containing compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. [6][18][19]

References

  • Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE, A BENZOFURAN DERIVATIVE AND ITS PHOTOCHEMICAL STUDY. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • (2008). Synthesis and biological study of novel methylene-bis-benzofuranyl--[20][21]benzothiazepines. ACG Publications. [Link]

  • Kowalkowska, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 770. [Link]

  • ResearchGate. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. [Link]

  • Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]

  • Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(8), 844. [Link]

  • Borges, F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 1017. [Link]

  • (1995). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES, 43(1), 221-226. [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1109. [Link]

  • Wang, Z., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(18), 7805-7817. [Link]

  • Kowalkowska, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate. [Link]

  • Jadhav, W. N., et al. (2012). Synthesis of New Chalcones and 1,5-Benzothiazepines Containing Quinolino and Thiazolyl Pharmacophores. Journal of Chemical and Pharmaceutical Research, 4(6), 3121-3124. [Link]

  • Khan, I., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(81), 77933-77951. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]

  • Al-Amiery, A. A., et al. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(32), 8595-8610. [Link]

  • Morsy, N. M., & Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. European Journal of Chemistry, 13(3), 241-252. [Link]

  • El Bialy, S. A. A., et al. (2013). Novel benzofuran derivatives: synthesis and antitumor activity. Heterocyclic Communications, 19(1), 29-35. [Link]

  • Al-Salahi, R., et al. (2022). Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 4872. [Link]

  • (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(12). [Link]

  • Sharma, V., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Goud, V., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 118-125. [Link]

  • Li, Y., et al. (2023). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 14(7), 1339-1350. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Li, J., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Isloor, A. M., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Letters in Drug Design & Discovery, 15(8), 855-864. [Link]

  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]

Sources

Method

Application Notes and Protocols for Aldol Condensation of 1-(5-Methylbenzofuran-2-yl)ethanone

Introduction: The Strategic Importance of Benzofuran Chalcones The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Benzofuran Chalcones

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] 1-(5-Methylbenzofuran-2-yl)ethanone is a key synthetic intermediate, poised for structural elaboration to unlock novel chemical entities for drug discovery.

One of the most robust and versatile methods for carbon-carbon bond formation is the Aldol condensation.[4] Specifically, the Claisen-Schmidt condensation, a variant involving a ketone and an aromatic aldehyde, provides a direct route to α,β-unsaturated ketones, commonly known as chalcones.[5][6] These benzofuran-chalcone hybrids are of significant interest as they often exhibit enhanced biological activity.[7][8][9]

This document serves as a comprehensive technical guide for researchers, offering detailed, validated protocols for the Aldol condensation of 1-(5-Methylbenzofuran-2-yl)ethanone. We will explore both base- and acid-catalyzed methodologies, providing not only step-by-step instructions but also the underlying mechanistic rationale to empower scientists to adapt and troubleshoot these powerful reactions.

Mechanistic Overview: Acid vs. Base Catalysis

The Aldol condensation can be effectively catalyzed by either a base or an acid, proceeding through distinct reactive intermediates—an enolate or an enol, respectively.[4][10] The choice of catalyst can influence reaction rates, yields, and compatibility with other functional groups.

Base-Catalyzed Mechanism (Enolate Pathway)

The base-catalyzed Claisen-Schmidt condensation is the most frequently employed method for chalcone synthesis.[9][11] The mechanism involves three key stages:

  • Enolate Formation: A base, typically hydroxide, abstracts an acidic α-proton from the acetyl group of 1-(5-Methylbenzofuran-2-yl)ethanone to form a resonance-stabilized enolate ion.[4][12]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde), forming a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated by the solvent to yield a β-hydroxy ketone (the aldol adduct). This adduct rapidly undergoes base-catalyzed dehydration (an E1cB mechanism) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone (chalcone).[12]

Base_Catalyzed_Aldol Base-Catalyzed Claisen-Schmidt Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Ketone 1-(5-Methylbenzofuran -2-yl)ethanone Enolate Enolate Intermediate Ketone->Enolate + OH⁻ - H₂O Ketone->Enolate Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Ar-CHO + H₂O Enolate->Adduct Aldehyde Ar-CHO Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct->Chalcone - H₂O Adduct->Chalcone

Base-Catalyzed Claisen-Schmidt Mechanism
Acid-Catalyzed Mechanism (Enol Pathway)

Acid catalysis offers an alternative route that avoids the use of strong bases, which can be beneficial for substrates with base-labile functional groups.[13]

  • Enol Formation: The carbonyl oxygen of the ketone is protonated by the acid catalyst, increasing the acidity of the α-protons. A weak base (e.g., the solvent) removes an α-proton, leading to the formation of the enol tautomer.[4]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated, and thus highly electrophilic, carbonyl carbon of the aldehyde.

  • Dehydration: The resulting intermediate readily loses a proton and then a molecule of water to form the conjugated chalcone product. The dehydration is driven by the formation of the extended conjugated system.[14]

Acid_Catalyzed_Aldol Acid-Catalyzed Claisen-Schmidt Mechanism cluster_0 Enol Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Ketone->ProtonatedKetone Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Intermediate Adduct Intermediate Enol->Intermediate + Protonated Ar-CHO Enol->Intermediate ProtonatedAldehyde Protonated Ar-CHO Chalcone α,β-Unsaturated Ketone (Chalcone) Intermediate->Chalcone - H₂O - H⁺ Intermediate->Chalcone

Acid-Catalyzed Claisen-Schmidt Mechanism

Experimental Protocols

The following protocols detail the synthesis of (E)-1-(5-methylbenzofuran-2-yl)-3-phenylprop-2-en-1-one using benzaldehyde as a representative aromatic aldehyde.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This method is highly reliable and generally provides excellent yields for chalcone synthesis.[7][8][11] The use of aqueous alkali in an alcoholic solvent is a classic and robust approach.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-(5-Methylbenzofuran-2-yl)ethanone174.201.74 g10.0
Benzaldehyde106.121.06 mL (1.11 g)10.5
Sodium Hydroxide (NaOH)40.000.80 g20.0
Ethanol (95%)-40 mL-
Deionized Water-20 mL + for wash-
Hydrochloric Acid (HCl), 10% aq.-~15-20 mL-

Step-by-Step Methodology

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.74 g (10.0 mmol) of 1-(5-methylbenzofuran-2-yl)ethanone and 1.06 mL (10.5 mmol) of benzaldehyde in 20 mL of ethanol. Stir until a homogeneous solution is formed.

  • Reaction Initiation: Cool the flask in an ice-water bath. Separately, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of deionized water. Add the NaOH solution dropwise to the stirred alcoholic solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

    • Expert Insight: Initial cooling and slow addition of the base are crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The formation of a yellow precipitate indicates product formation.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The disappearance of the ketone starting material and the appearance of a new, less polar (higher Rf) spot for the chalcone confirms completion.

  • Work-up and Isolation: Pour the reaction mixture into ~100 mL of ice-cold water. While stirring, slowly acidify the mixture by adding 10% aqueous HCl until the pH is approximately 2-3.[15] This neutralizes the excess base and the phenolate intermediate, causing the chalcone product to precipitate fully.

    • Expert Insight: Acidification is a critical step. The product is soluble as its phenolate salt in the basic medium. Neutralization ensures maximum precipitation and yield.

  • Purification: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove inorganic salts. Allow the product to air dry.

  • Recrystallization: For higher purity, recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

Protocol 2: Acid-Catalyzed Aldol Condensation

This protocol is an excellent alternative, particularly when dealing with base-sensitive substrates. Glacial acetic acid serves as both the solvent and a co-catalyst with a strong mineral acid.[13]

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-(5-Methylbenzofuran-2-yl)ethanone174.200.87 g5.0
Benzaldehyde106.120.53 mL (0.56 g)5.25
Glacial Acetic Acid-15 mL-
Concentrated Hydrochloric Acid (HCl)-5-6 dropsCatalytic
Deionized Water-For wash-

Step-by-Step Methodology

  • Reactant Preparation: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 0.87 g (5.0 mmol) of 1-(5-methylbenzofuran-2-yl)ethanone in 15 mL of glacial acetic acid at room temperature.

  • Aldehyde Addition: To the resulting solution, add 0.53 mL (5.25 mmol) of benzaldehyde.

  • Catalyst Addition: Carefully add 5-6 drops of concentrated hydrochloric acid to the mixture using a Pasteur pipette.[13]

    • Expert Insight: The reaction is typically slower than the base-catalyzed version. The rate depends on the electrophilicity of the aldehyde; electron-withdrawing groups on the benzaldehyde can accelerate the reaction.[13]

  • Reaction Progression & Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC as described in Protocol 1.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. A solid product should precipitate immediately.

  • Purification: Collect the precipitate by vacuum filtration. It is crucial to wash the solid extensively with deionized water to completely remove the acetic acid and HCl. Subsequently, wash with a small amount of cold ethanol.

  • Recrystallization: Air dry the product and recrystallize from 95% ethanol as described in Protocol 1 to obtain the pure chalcone.

General Experimental Workflow & Comparison

A successful synthesis relies on a systematic workflow from setup to final analysis.

General Experimental Workflow

Protocol Comparison

FeatureBase-Catalyzed ProtocolAcid-Catalyzed Protocol
Catalyst Sodium Hydroxide (NaOH)Hydrochloric Acid (HCl)
Solvent Ethanol / WaterGlacial Acetic Acid
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time Typically faster (3-4 hours)Typically slower (12-24 hours)
Advantages High yields, rapid reaction, widely applicable.[9]Tolerant of acid-stable, base-labile groups.
Disadvantages Incompatible with base-sensitive functional groups.Slower, requires removal of acidic solvent.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care.[12]

  • Aromatic aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Organic solvents like ethanol and acetic acid are flammable. Keep away from ignition sources.

References

  • Koca, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available at: [Link]

  • Coskun, D., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. Available at: [Link]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry (2020). Synthesis of Aurone Derivatives Through Acid-Catalysed Aldol Condensation. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. Available at: [Link]

  • Coskun, D., et al. (2021). General synthesis of benzofuran chalcone derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]

  • Unknown (n.d.). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • S. R. Thorat, et al. (2025). Synthesis,characterization,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. International Journal of Novel Research and Development. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Ichikawa, S., et al. (2006). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Unknown (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Chemistry LibreTexts (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia (n.d.). Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Unknown (n.d.). Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. Available at: [Link]

  • Wikipedia (n.d.). Aldol condensation. Wikipedia. Available at: [Link]

  • Magritek (n.d.). The Aldol Condensation. Magritek. Available at: [Link]

Sources

Application

Application Note: Preparation of Benzofuran-Based Chalcones from 1-(5-Methylbenzofuran-2-yl)ethanone

Scientific Rationale & Introduction The molecular hybridization of the benzofuran scaffold with an α,β-unsaturated ketone (chalcone) linker represents a highly effective strategy in modern drug discovery[1]. Benzofuran-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The molecular hybridization of the benzofuran scaffold with an α,β-unsaturated ketone (chalcone) linker represents a highly effective strategy in modern drug discovery[1]. Benzofuran-based chalcones are privileged pharmacophores exhibiting potent antimicrobial, anti-inflammatory, and antidiabetic activities[2][3]. Furthermore, these chalcones serve as critical synthetic precursors for more complex heterocyclic systems, including pyrazolines, isoxazolines, and pyrimidines[3].

In this application note, we detail the optimized synthesis of benzofuran-based chalcones starting from 1-(5-Methylbenzofuran-2-yl)ethanone (also known as 2-acetyl-5-methylbenzofuran). By employing a base-catalyzed Claisen-Schmidt condensation, researchers can reliably generate the thermodynamically favored (E)-chalcone isomers[4].

Mechanistic Principles & Causality

The reaction relies on the cross-aldol condensation between the enolizable methyl ketone of 1-(5-Methylbenzofuran-2-yl)ethanone and a non-enolizable substituted aromatic aldehyde.

The Causal Logic of the Mechanism:

  • Regioselective Enolization: The strong base (OH⁻) deprotonates the α-carbon of the acetyl group. The resulting enolate is highly stabilized by resonance with the benzofuran ring system.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate that is subsequently protonated to yield a β-hydroxy ketone (aldol).

  • E1cB Dehydration (Thermodynamic Sink): Under the basic conditions and ambient temperature, the aldol intermediate undergoes an E1cB elimination. The expulsion of the hydroxide ion is driven by the massive thermodynamic stabilization gained from forming a fully conjugated π-system extending from the benzofuran ring, through the enone, to the aryl ring. Steric repulsion in the transition state ensures the exclusive formation of the (E)-trans isomer[1].

Mechanism Step1 Ketone Deprotonation by OH⁻ Step2 Resonance-Stabilized Enolate Formation Step1->Step2 Step3 Nucleophilic Attack on Ar-CHO Step2->Step3 Step4 Alkoxide Intermediate Step3->Step4 Step5 Protonation (Aldol) Step4->Step5 Step6 Base-Catalyzed Dehydration (E1cB) Step5->Step6 Step7 Thermodynamic (E)-Chalcone Step6->Step7

Causal mechanistic pathway of the Claisen-Schmidt condensation via E1cB elimination.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system; each step includes observable in-process controls to ensure the integrity of the synthesis[4].

Materials & Reagents
  • Ketone: 1-(5-Methylbenzofuran-2-yl)ethanone (1.0 equiv, 10 mmol)

  • Aldehyde: Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv, 10 mmol)

  • Solvent: Absolute Ethanol (25 mL)

  • Catalyst/Base: 40% w/v Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Quenching Agent: 10% Aqueous Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Reagent Solubilization In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(5-Methylbenzofuran-2-yl)ethanone and 10 mmol of the target aromatic aldehyde in 25 mL of absolute ethanol.

  • Causality: Ethanol acts as a protic solvent that readily dissolves both organic precursors while remaining miscible with the aqueous base to be added, ensuring a homogenous reaction matrix[2][5].

Step 2: Controlled Base Addition Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Begin vigorous stirring and add 5 mL of 40% aqueous KOH dropwise over 15 minutes.

  • Causality: Temperature control is critical here. Keeping the reaction cold during base addition kinetically suppresses the Cannizzaro disproportionation of the non-enolizable aldehyde and minimizes unwanted self-condensation or polymerization pathways[1].

Step 3: Cross-Aldol Condensation Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12 to 24 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 8:2). The product will appear as a highly UV-active, brightly colored (yellow/orange) spot with a distinct Rf​ value compared to the starting materials.

  • Causality: The extended stirring at room temperature provides the necessary activation energy for the E1cB dehydration step, pushing the equilibrium entirely toward the conjugated chalcone[1].

Step 4: Quenching & Precipitation Once TLC indicates complete consumption of the ketone, pour the reaction mixture slowly into 100 mL of crushed ice-water. Neutralize the mixture by dropwise addition of 10% HCl until the pH reaches ~6.0–7.0.

  • Causality: Neutralization halts any further base-catalyzed side reactions. The sudden shift in solvent polarity (high aqueous content) drastically reduces the solubility of the highly hydrophobic chalcone, forcing rapid precipitation[2].

Step 5: Isolation & Recrystallization Collect the precipitated crude product via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove inorganic salts. Recrystallize the crude solid from hot ethanol.

  • Causality: Hot ethanol selectively dissolves the chalcone while leaving highly polar impurities behind. Slow cooling allows the thermodynamically stable (E)-chalcone crystals to form a highly pure lattice[4].

Workflow A 1-(5-Methylbenzofuran-2-yl)ethanone + Ar-CHO B Base Addition (NaOH/EtOH, 0-5°C) A->B C Claisen-Schmidt Condensation (RT) B->C D Ice-Water Quench & Neutralization C->D E Crude Chalcone Precipitation D->E F Recrystallization (EtOH) E->F G Pure (E)-Chalcone F->G

Workflow for base-catalyzed synthesis and purification of benzofuran-based chalcones.

Analytical Validation & Expected Data

To validate the success of the synthesis, spectral analysis must confirm the geometry of the enone linker.

  • IR Spectroscopy: Look for the disappearance of the isolated ketone C=O stretch (~1680 cm⁻¹) and the appearance of a highly conjugated α,β-unsaturated C=O stretch at 1640–1660 cm⁻¹ , accompanied by a C=C stretch around 1580–1600 cm⁻¹ [3][5].

  • ¹H NMR Spectroscopy (Crucial Validator): The stereochemistry of the double bond is definitively proven by the vinylic protons (α and β to the carbonyl). In the (E)-isomer, these protons appear as two distinct doublets between 7.40 and 8.10 ppm with a large trans-coupling constant of J=15.5−16.5 Hz [3][5].

Quantitative Data Summary: Expected Yields and Properties

The following table summarizes expected quantitative metrics for various derivatives synthesized via this protocol, based on established literature parameters for benzofuran chalcones[3][5]:

Aldehyde Substituent (Ar-CHO)Reaction Time (h)Isolated Yield (%)Melting Point (°C)Visual Appearance
-H (Benzaldehyde)1282 - 85%110 - 112Pale Yellow Needles
4-Chloro 1486 - 89%135 - 137Bright Yellow Powder
4-Methoxy 1878 - 82%120 - 122Yellow-Orange Crystals
4-Nitro 1288 - 92%155 - 157Deep Orange Powder
3-Bromo 1584 - 87%142 - 144Yellow Solid

Troubleshooting & Optimization

  • Issue: Low Yield or Unreacted Starting Material.

    • Cause: Electron-donating groups (e.g., 4-methoxy) on the benzaldehyde reduce the electrophilicity of the carbonyl carbon, slowing the nucleophilic attack.

    • Solution: Extend the reaction time to 24-36 hours or gently reflux the mixture at 60 °C. Alternatively, explore greener catalytic approaches, such as using Vitamin B1 in ethanol, which has been shown to successfully promote the synthesis of recalcitrant benzofuran chalcones[5].

  • Issue: Oiling Out During Precipitation.

    • Cause: The chalcone is precipitating too rapidly from a highly supersaturated state, trapping impurities and solvent.

    • Solution: Decant the aqueous layer, dissolve the oil in a minimal amount of hot ethanol, and allow it to cool very slowly to room temperature to induce proper nucleation.

References

  • Spiroindolone Analogues as Potential Hypoglycemic with Dual Inhibitory Activity on α-Amylase and α-Glucosidase Source: MDPI URL
  • Synthesis of Some Benzofuran-based Pyrazoline, Isoxazoline, Pyrmidine, Cyclohexenone and Indazole Derivatives Source: Iraqi National Journal of Chemistry URL
  • Vitamin B1 Promoted Green Synthesis of Benzofuran Chalcones: Promising Scaffolds for Drug Development Source: ResearchGate URL
  • Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • 5-Methylbenzofurazan | High-Quality Research Chemical (Protocol Reference)

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 1-(5-Methylbenzofuran-2-yl)ethanone

Introduction: The Significance of Chiral 1-(5-Methylbenzofuran-2-yl)ethanol The reduction of the prochiral ketone, 1-(5-methylbenzofuran-2-yl)ethanone, yields the chiral alcohol, 1-(5-methylbenzofuran-2-yl)ethanol. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 1-(5-Methylbenzofuran-2-yl)ethanol

The reduction of the prochiral ketone, 1-(5-methylbenzofuran-2-yl)ethanone, yields the chiral alcohol, 1-(5-methylbenzofuran-2-yl)ethanol. This transformation is of considerable interest to researchers in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2][3] The resulting chiral alcohol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, where the stereochemistry of the alcohol is often crucial for biological activity.

This guide provides detailed protocols for two highly effective and enantioselective methods for the synthesis of chiral 1-(5-methylbenzofuran-2-yl)ethanol: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction. These methods offer distinct advantages, from the high efficiency and predictability of ATH to the environmentally benign and sustainable nature of biocatalysis.

Method 1: Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of ketones, avoiding the need for high-pressure hydrogen gas.[4][5] The reaction typically employs a ruthenium catalyst with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen donor like a formic acid/triethylamine azeotrope or isopropanol.[4][5][6]

Causality of Experimental Choices

The choice of a Noyori-type catalyst, specifically a Ru-TsDPEN complex, is based on its well-established ability to reduce a wide range of aryl ketones with high enantioselectivity and catalytic activity.[4][5][7] The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride and a proton to the ketone carbonyl group via a six-membered ring transition state. The chirality of the TsDPEN ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. The formic acid/triethylamine mixture serves as a mild and effective hydrogen source.

Experimental Workflow: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation precatalyst [RuCl2(p-cymene)]2 catalyst Active Ru-TsDPEN Catalyst precatalyst->catalyst ligand (1S,2S)-(+)-TsDPEN ligand->catalyst base_prep Triethylamine base_prep->catalyst solvent_prep Dichloromethane solvent_prep->catalyst reaction_vessel Reaction at 28 °C catalyst->reaction_vessel 0.5 mol% ketone 1-(5-Methylbenzofuran-2-yl)ethanone ketone->reaction_vessel h_donor Formic Acid/Triethylamine h_donor->reaction_vessel chiral_alcohol (R)-1-(5-Methylbenzofuran-2-yl)ethanol reaction_vessel->chiral_alcohol Work-up & Purification

Caption: Workflow for the Asymmetric Transfer Hydrogenation of 1-(5-Methylbenzofuran-2-yl)ethanone.

Detailed Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 1-(5-Methylbenzofuran-2-yl)ethanone

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • (1S,2S)-(+)-TsDPEN or (1R,2R)-(-)-TsDPEN for the opposite enantiomer

  • Formic acid

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In-situ Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral TsDPEN ligand (0.01 mmol) in anhydrous dichloromethane (5 mL).

    • Add triethylamine (0.02 mmol) to the solution.

    • Stir the mixture at room temperature for 1 hour to generate the active catalyst.

  • Asymmetric Transfer Hydrogenation:

    • Prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio.

    • In a separate flask, dissolve 1-(5-methylbenzofuran-2-yl)ethanone (1 mmol) in the formic acid/triethylamine azeotrope (5 mL).

    • Add the freshly prepared catalyst solution to the ketone solution.

    • Stir the reaction mixture at 28 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 9-24 hours.[6]

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Asymmetric Transfer Hydrogenation
ParameterConditionRationale
Catalyst [RuCl₂(p-cymene)]₂ / (S,S)-TsDPENProvides high enantioselectivity for a broad range of aryl ketones.[4][5]
Catalyst Loading 0.5 - 1.0 mol%Sufficient for efficient conversion while being cost-effective.
Hydrogen Donor Formic acid/Triethylamine (5:2)A mild and effective hydrogen source for ATH.[4]
Solvent Dichloromethane for catalyst prep.A common solvent for the in-situ formation of the Ru-TsDPEN catalyst.
Temperature 28 °CBalances reaction rate and enantioselectivity.[6]
Reaction Time 9 - 24 hoursTypical duration for high conversion.
Expected ee >95%Based on similar substrates reported in the literature.[6]

Method 2: Biocatalytic Reduction using Daucus carota (Carrot)

Biocatalytic reductions offer a green and sustainable alternative to traditional chemical methods. Whole-cell biocatalysis using readily available plant tissues, such as carrot roots (Daucus carota), has been shown to be effective for the enantioselective reduction of various ketones, including benzofuran-2-yl methyl ketone.[8][9][10] This method is advantageous due to its mild reaction conditions (room temperature, aqueous medium), low cost, and simple work-up procedures.

Causality of Experimental Choices

Carrot roots contain dehydrogenase enzymes that can catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. The enzymes utilize endogenous cofactors which are regenerated by the plant's metabolic processes. The reaction is typically carried out in water, which acts as a benign solvent. The use of whole carrot pieces provides a simple and readily available source of the biocatalyst, eliminating the need for enzyme isolation and purification.

Experimental Workflow: Biocatalytic Reduction

Bioreduction_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification ketone 1-(5-Methylbenzofuran-2-yl)ethanone reaction_vessel Orbital Shaker at Room Temp. ketone->reaction_vessel biocatalyst Daucus carota (Carrot) Pieces biocatalyst->reaction_vessel solvent Water solvent->reaction_vessel filtration Filtration reaction_vessel->filtration 24-72 hours extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction purification Column Chromatography extraction->purification chiral_alcohol (S)-1-(5-Methylbenzofuran-2-yl)ethanol purification->chiral_alcohol

Caption: Workflow for the Biocatalytic Reduction of 1-(5-Methylbenzofuran-2-yl)ethanone using Daucus carota.

Detailed Protocol: Biocatalytic Reduction

Materials:

  • 1-(5-Methylbenzofuran-2-yl)ethanone

  • Fresh carrots (Daucus carota)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • Wash and peel fresh carrots. Cut them into small pieces or shred them.

    • In an Erlenmeyer flask, add the carrot pieces (e.g., 10 g) and deionized water (e.g., 40 mL).

    • Add 1-(5-methylbenzofuran-2-yl)ethanone (e.g., 100 mg).

    • Seal the flask with a cotton plug or a loosely fitted cap to allow for gas exchange.

    • Place the flask on an orbital shaker at room temperature (around 25 °C) with moderate agitation (e.g., 180 rpm).[11]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC. The reaction is typically complete within 24-72 hours.[11]

    • Once the reaction is complete, separate the carrot pieces from the aqueous solution by filtration through a strainer or cheesecloth.

    • Wash the carrot pieces with a small amount of water and combine the aqueous filtrates.

    • Extract the combined aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

    • Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC. The (S)-enantiomer is typically the major product, following Prelog's rule.[12]

Data Summary: Biocatalytic Reduction
ParameterConditionRationale
Biocatalyst Daucus carota (fresh carrot roots)A readily available, inexpensive, and effective source of dehydrogenase enzymes.[12][9][10]
Biocatalyst Loading e.g., 10 g of carrot per 100 mg of substrateProvides a sufficient concentration of enzymes for the reduction.
Solvent WaterAn environmentally benign and optimal solvent for the biocatalytic reaction.
Temperature Room Temperature (~25 °C)Optimal for maintaining enzyme activity.
Reaction Time 24 - 72 hoursAllows for sufficient conversion by the biocatalyst.[11]
Expected ee High (often >90%)Carrot-mediated reductions of aryl ketones typically exhibit high enantioselectivity.

Conclusion

Both Asymmetric Transfer Hydrogenation and Biocatalytic Reduction are highly effective methods for the synthesis of chiral 1-(5-methylbenzofuran-2-yl)ethanol. The choice of method will depend on the specific requirements of the researcher, including the desired scale, cost considerations, and environmental impact. ATH offers a more rapid and predictable route with excellent enantioselectivity, while biocatalysis provides a green and sustainable approach. The detailed protocols provided herein should enable researchers to successfully perform these valuable transformations.

References

  • Noyori, R., & Ikariya, T. (1995). Asymmetric Transfer Hydrogenation of Aryl Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. Available at: [Link]

  • He, L., et al. (2003). Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobilized Ru-TsDPEN Catalysts. Organic Letters. Available at: [Link]

  • Sahin, E., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Biotechnology and Bioengineering. Available at: [Link]

  • Kometani, T., Kitatsuji, E., & Matsuno, R. (1990). Bioreduction of Ketones Mediated by Baker's Yeast with Acetate as Ultimate Reducing Agent. Journal of Fermentation and Bioengineering. Available at: [Link]

  • Nagy, F., et al. (2019). How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2015). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Catalysis Letters. Available at: [Link]

  • Various Authors. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Chem. Proc. Available at: [Link]

  • Wills, M., et al. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters. Available at: [Link]

  • Kometani, T., Kitatsuji, E., & Matsuno, R. (1989). Baker's Yeast Mediated Bioreduction. A New Procedure Using Ethanol as an Energy Source. Chemistry Letters. Available at: [Link]

  • Bera, S., et al. (2020). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry. Available at: [Link]

  • Rezq, A. A. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Records of Natural Products. Available at: [Link]

  • Yadav, J. S., et al. (2002). Efficient Enantioselective Reduction of Ketones with Daucus carota Root. The Journal of Organic Chemistry. Available at: [Link]

  • Toubiana, J., Medina, L., & Sasson, Y. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis. Available at: [Link]

  • Various Authors. (n.d.). Reduction of benzofuran-2-yl methyl ketone with carrot. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Available at: [Link]

  • Gonzalez, D., et al. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Journal of Chemical Education. Available at: [Link]

  • Various Authors. (2023). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]

  • Various Authors. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available at: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Kollár, L., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Scilit. Available at: [Link]

  • Various Authors. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Oriental Journal of Chemistry. Available at: [Link]

  • Various Authors. (2015). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

  • Various Authors. (2022). Reaction Chemistry & Engineering. University of Pretoria. Available at: [Link]

  • Various Authors. (2011). Process for the asymmetric transfer hydrogenation of ketones. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3-Dihydrobenzofurans. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Hokkaido University. Available at: [Link]

  • Various Authors. (n.d.). Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones using the Intramolecular Stetter Reaction. PMC. Available at: [Link]

  • Various Authors. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. PMC. Available at: [Link]

  • Various Authors. (2018). Homogeneous catalysed hydrogenation of HMF. Green Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with safety and efficacy be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. For derivatives of 1-(5-methylbenzofuran-2-yl)ethanone, a scaffold known for a wide range of biological activities, a thorough understanding of their cytotoxic potential is a critical first step.[1][2][3][4] In vitro cytotoxicity assays serve as a fundamental and high-throughput method to assess the potential of these compounds to cause cell damage or death.[5][6][7][8] This information is invaluable for early-stage drug discovery, guiding lead optimization, and minimizing the risk of late-stage failures due to unforeseen toxicity.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of key in vitro cytotoxicity assays tailored for the evaluation of 1-(5-methylbenzofuran-2-yl)ethanone derivatives. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into data interpretation.

I. Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a strategic, multi-parametric approach is essential. The choice of assays should be guided by the need to interrogate different cellular mechanisms of toxicity. We will focus on three key pillars of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.

  • Metabolic Activity Assays: These assays measure the metabolic health of a cell population. A reduction in metabolic activity is often an early indicator of cytotoxicity.[9][10]

  • Membrane Integrity Assays: These assays detect damage to the cell membrane, a hallmark of necrotic cell death.[11]

  • Apoptosis Assays: These assays identify the activation of programmed cell death pathways, a more controlled and distinct mechanism of cell demise compared to necrosis.[12][13]

The following diagram illustrates the strategic workflow for assessing the cytotoxicity of 1-(5-Methylbenzofuran-2-yl)ethanone derivatives.

Cytotoxicity_Assay_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_confirmation Confirmation & Deeper Insight Metabolic_Assay Metabolic Activity Assay (e.g., MTT, alamarBlue) Membrane_Assay Membrane Integrity Assay (e.g., LDH Release) Metabolic_Assay->Membrane_Assay If cytotoxic Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7 Activity) Metabolic_Assay->Apoptosis_Assay If cytotoxic Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Membrane_Assay->Flow_Cytometry Apoptosis_Assay->Flow_Cytometry Data_Analysis Data Analysis & IC50 Determination Flow_Cytometry->Data_Analysis Start 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives Start->Metabolic_Assay

Caption: A strategic workflow for the cytotoxic evaluation of novel compounds.

II. Core Protocols: Step-by-Step Methodologies

Here, we provide detailed protocols for three foundational cytotoxicity assays. It is crucial to include appropriate controls in every experiment, including untreated cells (negative control), a known cytotoxic agent (positive control), and vehicle controls (cells treated with the solvent used to dissolve the test compounds).

A. Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on mitochondrial activity.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-(5-methylbenzofuran-2-yl)ethanone derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14][16]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, a key feature of necrosis.[18]

Protocol: LDH Release Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[19]

    • Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.[19][20]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.[21]

    • Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.

    • Incubate for 20-30 minutes at room temperature, protected from light.[19][20]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).[17][18]

Data Analysis: To calculate the percentage of cytotoxicity, three controls are essential:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) provided with the kit.

  • Background control: Culture medium alone.

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

C. Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[22] Caspase-3 and Caspase-7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[23][24][25] The cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[23][24][25]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. A white-walled 96-well plate is recommended for luminescence assays to maximize signal.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[24] Allow the reagent to equilibrate to room temperature before use.[24]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[23][26]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity. Results are often expressed as fold change in luminescence compared to the untreated control.

III. Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis

A critical aspect of cytotoxicity profiling is to determine whether a compound induces a controlled, programmed cell death (apoptosis) or a more chaotic, inflammatory cell death (necrosis).[12][27]

  • Apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without loss of membrane integrity in the early stages.[12] It is an active, energy-dependent process.

  • Necrosis is a passive process resulting from acute cellular injury, characterized by cell swelling, and loss of membrane integrity, leading to the release of intracellular contents and inflammation.[12][27]

The following diagram illustrates the key signaling pathways for apoptosis.

Apoptosis_Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Mitochondrion via Bid cleavage Caspase8->Caspase37 Apoptosis_Features Apoptotic Features (e.g., DNA fragmentation) Caspase37->Apoptosis_Features

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

To further differentiate between apoptosis and necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[13][28]

IV. Data Presentation and Interpretation

For a clear comparison of the cytotoxic potential of different 1-(5-methylbenzofuran-2-yl)ethanone derivatives, the results should be summarized in a structured table.

Table 1: Cytotoxicity Profile of 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives on a Cancer Cell Line (e.g., HeLa) after 48h Treatment.

CompoundIC50 (µM) - MTT AssayMax. LDH Release (% of Control)Caspase-3/7 Activation (Fold Change)
Derivative 115.2 ± 1.815.5 ± 2.14.8 ± 0.5
Derivative 25.8 ± 0.712.3 ± 1.58.2 ± 0.9
Derivative 3> 1005.1 ± 0.91.2 ± 0.2
Doxorubicin (Control)0.5 ± 0.110.8 ± 1.310.5 ± 1.1

Interpretation:

  • Derivative 1 and 2 show significant cytotoxicity, as indicated by their low IC50 values. The low LDH release and high caspase-3/7 activation suggest that these compounds primarily induce apoptosis.

  • Derivative 3 exhibits low cytotoxicity at the tested concentrations.

  • The positive control, Doxorubicin , shows high potency in inducing apoptosis.

V. Conclusion and Future Directions

The protocols and strategies outlined in these application notes provide a robust framework for the initial in vitro cytotoxicity assessment of 1-(5-methylbenzofuran-2-yl)ethanone derivatives. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the cytotoxic potential and preliminary mechanism of action of their compounds. This foundational data is essential for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the identification of safer and more effective therapeutic candidates. Further investigations could involve more detailed mechanistic studies, such as analyzing the expression of other apoptosis-related proteins or assessing mitochondrial membrane potential.

VI. References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Library of Medicine. [Link]

  • Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907–1916. [Link]

  • Szałabska, K., Szymańska, E., Sławiński, J., & Sadowska, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789. [Link]

  • Al-Harthy, T., Al-Mughairi, M., Al-Sabahi, J., & Khan, S. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(21), 7247. [Link]

  • D'Andrea, G., Caradonna, F., & Chiavarini, M. (2023). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 28(15), 5859. [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • Moghimi, S. M., & Andresen, T. L. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1949, 215–223. [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438–11456. [Link]

  • Schöfl, T., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Scientific Reports, 11(1), 1-12. [Link]

  • Sreekanth, V., et al. (2017). A quantitative real-time approach for discriminating apoptosis and necrosis. Scientific Reports, 7(1), 1-14. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • PubMed. (2017, March 15). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. [Link]

  • MDPI. (2005, November 30). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. [Link]

  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. [Link]

  • ACG Publications. (2008, December 25). Synthesis and biological study of novel methylene-bis-benzofuranyl-[16][29]-benzothiazepines. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • American Heart Association Journals. (2004, July 15). Apoptotic and Necrotic Death Mechanisms Are Concomitantly Activated in the Same Cell After Cerebral Ischemia. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay (LDH). [Link]

  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • Creative Diagnostics. (n.d.). MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

Sources

Method

Protocol for dissolving 1-(5-Methylbenzofuran-2-yl)ethanone in DMSO for bioassays

Application Note: Optimized Protocol for the Solubilization of 1-(5-Methylbenzofuran-2-yl)ethanone in DMSO for Bioassays Executive Summary The preparation of small organic molecules for in vitro bioassays requires a rigo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Solubilization of 1-(5-Methylbenzofuran-2-yl)ethanone in DMSO for Bioassays

Executive Summary

The preparation of small organic molecules for in vitro bioassays requires a rigorous solubilization strategy to prevent artifactual data. 1-(5-Methylbenzofuran-2-yl)ethanone (also known as 2-Acetyl-5-methylbenzofuran) is a hydrophobic benzofuran derivative with potent applications in medicinal chemistry. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) must be utilized as the primary solvent. This guide provides a causality-driven, self-validating protocol for generating stable master stocks and assay-ready dilutions, ensuring maximum compound availability while minimizing solvent-induced cytotoxicity.

Physicochemical Profiling

Before initiating solubilization, it is critical to understand the quantitative parameters of the target molecule to calculate accurate molarities and define solvent limits.

ParameterValue
Compound Name 1-(5-Methylbenzofuran-2-yl)ethanone
Synonyms 2-Acetyl-5-methylbenzofuran
CAS Number 17133-94-7
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Physical State Solid / Powder
Recommended Primary Solvent 100% Anhydrous DMSO
Target Master Stock Concentration 10 mM
Maximum Final Assay DMSO ≤ 0.5% v/v

Mechanistic Rationale for Solubilization Strategy

A robust protocol does not merely list steps; it relies on fundamental physical chemistry and biological constraints. The following principles dictate our methodology:

  • Kinetic vs. Thermodynamic Solubility: Attempting to dissolve a solid hydrophobic compound directly into an aqueous buffer containing a small percentage of DMSO (thermodynamic solubility) frequently fails. Instead, dissolving the solid entirely in 100% DMSO first (kinetic solubility) overcomes the crystal lattice dissolution energy, yielding a stable, high-concentration master stock. This phenomenon is well-documented in [10].

  • Cytotoxicity Thresholds: High concentrations of DMSO can induce cell toxicity and alter baseline cellular responses (e.g., ROS production, IL-6 release). According to , DMSO concentrations above 1% significantly reduce readout parameters in multiple cell types [9]. Therefore, the final assay concentration must be strictly maintained at ≤ 0.5% v/v.

  • Avoiding Precipitation via Intermediate Stocks: The emphasizes the risk of compounds "crashing out" when a high-concentration DMSO stock is directly diluted into an aqueous buffer[5]. To prevent this localized precipitation, serial dilutions must be performed in 100% DMSO to create 1000X intermediate stocks before the final rapid dilution into the assay medium.

Solubilization & Serial Dilution Workflow

Workflow A 1-(5-Methylbenzofuran-2-yl)ethanone (Solid Powder) B Add 100% Anhydrous DMSO (Kinetic Solubilization) A->B C Vortex & Mild Sonication (Overcome Lattice Energy) B->C D 10 mM Master Stock (Store at -20°C) C->D E Serial Dilution in 100% DMSO (1000X Intermediate Stocks) D->E F Rapid Dilution in Aqueous Buffer (Final DMSO ≤ 0.5%) E->F G Bioassay Application (Cell-Based or Enzymatic) F->G

Workflow for DMSO solubilization and aqueous dilution of benzofuran derivatives.

Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the sealed vial of 1-(5-Methylbenzofuran-2-yl)ethanone to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric moisture condensation, which can degrade the compound or alter DMSO's solvent capacity.

  • Weighing: Using a microbalance, weigh out exactly 1.74 mg of the solid compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of 100% anhydrous, sterile-filtered DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube gently for 30–60 seconds. If the compound does not dissolve completely, apply mild sonication in a water bath at room temperature for 2–5 minutes. Caution: Avoid excessive heat, which can cause thermal degradation.

  • Aliquot & Storage: Divide the 10 mM master stock into 50 µL single-use aliquots and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles that lead to compound precipitation and degradation.

Phase 2: Serial Dilution and Assay Integration
  • Intermediate Stocks (1000X): Prepare a serial dilution of the compound in 100% DMSO. For example, to achieve final assay concentrations of 10 µM, 1 µM, and 0.1 µM, prepare intermediate DMSO stocks at 10 mM, 1 mM, and 0.1 mM.

  • Aqueous Dilution: Immediately prior to the assay, dilute the intermediate stocks 1:1000 into the pre-warmed aqueous assay buffer or cell culture medium. Causality: This rapid dilution ensures a final DMSO concentration of 0.1% across all test conditions, keeping it well below the 0.5% cytotoxicity threshold.

  • Vehicle Control Preparation: Prepare a vehicle control by adding 100% DMSO to the assay buffer at the exact same final concentration (e.g., 0.1%) used for the test compounds.

Quality Control & Self-Validating System

To ensure the integrity of the assay, this protocol must operate as a self-validating system. Implement the following checks:

  • Visual & Spectrophotometric Inspection: Before use, inspect the master stock and intermediate dilutions for any signs of turbidity. If precipitation is suspected, measure the absorbance at 600 nm; any reading above baseline indicates particulate scattering.

  • Dynamic Light Scattering (DLS): If biological readouts are highly variable or exhibit a bell-shaped dose-response curve, use DLS on the final aqueous dilution to check for nano-aggregates. Colloidal aggregation is a frequent cause of false positives in high-throughput screening.

  • Vehicle Control Normalization: The bioassay must include a vehicle-only control (0.1% DMSO in media). All biological readouts (e.g., fluorescence, luminescence) must be normalized against this control to mathematically subtract any baseline solvent-induced artifacts.

References

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual." NCBI Bookshelf. [Link]

  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, PMC. [Link]

  • Mettou, A., et al. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." ResearchGate. [Link]

Application

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 1-(5-Methylbenzofuran-2-yl)ethanone

Introduction: The Benzofuran Moiety in Modern Drug Discovery The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds with significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Moiety in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its presence in clinically approved drugs and promising therapeutic candidates underscores its importance in medicinal chemistry.[3][4] Molecules incorporating the benzofuran core have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] Consequently, the development of robust and versatile synthetic methodologies to access functionalized benzofuran derivatives is of paramount interest to researchers in drug development.

1-(5-Methylbenzofuran-2-yl)ethanone is a valuable building block in this context, offering a reactive handle for further molecular elaboration. While not a conventional substrate for direct cross-coupling reactions, its strategic functionalization opens a gateway to a diverse range of complex molecular architectures through well-established palladium- and copper-catalyzed cross-coupling methodologies. This guide provides detailed protocols and expert insights into leveraging this versatile ketone in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, following a necessary initial activation step. Additionally, we will explore the direct use of the ketone in α-arylation reactions.

Pre-functionalization: Activating the Benzofuran Core for Cross-Coupling

Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, commonly an aryl or vinyl halide (or triflate). 1-(5-Methylbenzofuran-2-yl)ethanone lacks such a leaving group on its aromatic core. Therefore, a preliminary halogenation step is necessary to prepare it for subsequent cross-coupling. Bromination is a common and effective strategy for this purpose.

Protocol 1: Electrophilic Bromination of 1-(5-Methylbenzofuran-2-yl)ethanone

This protocol describes the selective bromination of the benzofuran ring, likely at the 3-position, which is electronically activated by the furan oxygen.

Materials:

  • 1-(5-Methylbenzofuran-2-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(5-Methylbenzofuran-2-yl)ethanone (1.0 eq) in CCl₄ or CH₂Cl₂.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • The reaction mixture can be stirred at room temperature or gently heated to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1-(3-bromo-5-methylbenzofuran-2-yl)ethanone.

Expert Insight: The choice of solvent and temperature can influence the selectivity of bromination. Forcing conditions might lead to bromination on the benzene ring or at the α-position of the ketone. Careful optimization and monitoring are crucial.

Palladium-Catalyzed Cross-Coupling Reactions of Functionalized 1-(5-Methylbenzofuran-2-yl)ethanone

With the activated substrate in hand, a variety of cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: For the Synthesis of 2-Aryl- and 2-Vinyl-Substituted Benzofurans

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted benzofurans.[5][6][7]

Reaction Scheme:

Suzuki_Miyaura Benzofuran 1-(3-Bromo-5-methylbenzofuran-2-yl)ethanone Product 1-(5-Methyl-3-R-benzofuran-2-yl)ethanone Benzofuran->Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst Base

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 1-(3-Bromo-5-methylbenzofuran-2-yl)ethanone

  • Aryl- or vinylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 v/v) or Dioxane and Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 1-(3-bromo-5-methylbenzofuran-2-yl)ethanone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Good to Excellent
2Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90Good to Excellent
3PdCl₂(dppf)-Cs₂CO₃DMF110Often higher for challenging substrates

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Mechanism A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Heck Coupling: For the Synthesis of 2-Alkenyl-Substituted Benzofurans

The Heck reaction facilitates the coupling of aryl halides with alkenes to form new C-C bonds, providing access to vinylated benzofurans.[8][9]

Protocol 3: Heck Coupling

Materials:

  • 1-(3-Bromo-5-methylbenzofuran-2-yl)ethanone

  • Alkene (e.g., styrene, acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile or DMF

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 1-(3-bromo-5-methylbenzofuran-2-yl)ethanone (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the ligand.

  • Add the solvent and the base.

  • Seal the tube and heat the mixture to 80-120 °C until the reaction is complete (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: For the Synthesis of 2-Alkynyl-Substituted Benzofurans

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[10][11][12]

Protocol 4: Sonogashira Coupling

Materials:

  • 1-(3-Bromo-5-methylbenzofuran-2-yl)ethanone

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 1-(3-bromo-5-methylbenzofuran-2-yl)ethanone (1.0 eq), the palladium catalyst, and the copper co-catalyst.

  • Evacuate and backfill with an inert gas.

  • Add the solvent (e.g., THF or DMF) and the amine base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: For the Synthesis of 2-Amino-Substituted Benzofurans

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[13][14][15]

Protocol 5: Buchwald-Hartwig Amination

Materials:

  • 1-(3-Bromo-5-methylbenzofuran-2-yl)ethanone

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable biarylphosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, the ligand, and the base in a Schlenk flask.

  • Add the solvent, followed by 1-(3-bromo-5-methylbenzofuran-2-yl)ethanone (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat to 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Alternative Strategy: α-Arylation of 1-(5-Methylbenzofuran-2-yl)ethanone

An alternative approach that does not require pre-functionalization of the benzofuran ring is the direct α-arylation of the ketone. This reaction couples an aryl halide with the enolate of the ketone.

Protocol 6: α-Arylation of a Ketone

Materials:

  • 1-(5-Methylbenzofuran-2-yl)ethanone

  • Aryl bromide or chloride (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (2-5 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, DavePhos) (4-10 mol%)

  • A strong base (e.g., NaOtBu, LHMDS) (1.2 eq)

  • Toluene or Dioxane (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask.

  • Add the solvent, followed by the aryl halide.

  • Add 1-(5-Methylbenzofuran-2-yl)ethanone (1.2 eq).

  • Heat the reaction mixture to 80-110 °C until completion.

  • Cool, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

While 1-(5-Methylbenzofuran-2-yl)ethanone is not a direct substrate for most cross-coupling reactions, its strategic halogenation unlocks a wealth of synthetic possibilities. The protocols outlined in this guide provide a comprehensive framework for researchers to employ Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions to generate a diverse library of novel benzofuran derivatives. Furthermore, the direct α-arylation of the ketone offers an alternative and efficient route to other valuable compounds. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations, and the provided information serves as a strong starting point for reaction optimization.

References

  • ACS Publications. (2022). Mechanistic Insight into Rh-Catalyzed C(sp2)–O Bond Cleavage Applied to Cross-Coupling Reaction of Benzofurans with Aryl Grignard Reagents. Available from: [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]

  • PubMed. (2018). Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]

  • ResearchGate. (2022). Mechanistic Insight into Rh-Catalyzed C(sp 2 )–O Bond Cleavage Applied to Cross-Coupling Reaction of Benzofurans with Aryl Grignard Reagents. Available from: [Link]

  • Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]

  • ACS Publications. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Available from: [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Available from: [Link]

  • PMC. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Available from: [Link]

  • R Discovery. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available from: [Link]

  • MDPI. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • Preprints.org. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available from: [Link]

  • NextSDS. 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. Available from: [Link]

  • Chemical Communications (RSC Publishing). One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. Available from: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • PMC. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • ResearchGate. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available from: [Link]

  • The Journal of Organic Chemistry. (2014). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. Available from: [Link]

  • PMC. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

  • Research portal Eindhoven University of Technology. (2016). Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. Available from: [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Available from: [Link]

  • SSRN. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. Palladium-catalyzed coupling of 2-ethylbenzofuran with para- substituted aryl bromides (Scheme 2). Available from: [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • Nature. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Available from: [Link]

  • Journal of the American Chemical Society. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Available from: [Link]

  • PMC. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Available from: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Frontiers. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Available from: [Link]

  • PMC - NIH. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Available from: [Link]

  • Organic Letters. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Available from: [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield of 1-(5-Methylbenzofuran-2-yl)ethanone synthesis

Technical Support Center: Yield Optimization for 1-(5-Methylbenzofuran-2-yl)ethanone Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1-(5-Methylbenzofuran-2-yl)ethanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic scaffold synthesis. The synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone (also known as 2-acetyl-5-methylbenzofuran) is a foundational transformation in medicinal chemistry, typically achieved via the Rap-Stoermer condensation[1].

While the theoretical reaction is a straightforward two-step cascade, practical execution is often plagued by stalling intermediates, competing side reactions, and poor isolated yields. This guide provides a mechanistic troubleshooting framework, validated protocols, and empirical data to help you consistently achieve >85% yields.

Part 1: Mechanistic Causality & Workflow

To troubleshoot effectively, we must first understand the causality of the reaction. The Rap-Stoermer synthesis involves two distinct mechanistic phases:

  • O-Alkylation (Kinetic Step): The phenoxide of 2-hydroxy-5-methylbenzaldehyde attacks chloroacetone via an SN​2 mechanism to form an ether intermediate[2].

  • Dieckmann-Type Aldol Condensation (Thermodynamic Step): A base deprotonates the newly formed ether linkage, triggering an intramolecular nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the aromatic benzofuran core[1].

The primary cause of low yields is a failure to transition from Step 1 to Step 2. The methylene protons of the ether intermediate are weakly acidic; if the base is not sufficiently soluble or strong enough, the reaction stalls.

Mechanism A 2-Hydroxy-5- methylbenzaldehyde B O-Alkylated Intermediate A->B Chloroacetone K2CO3 / -HCl C 1-(5-Methylbenzofuran- 2-yl)ethanone B->C Intramolecular Aldol Dehydration (-H2O)

Mechanistic pathway of the Rap-Stoermer synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: My reaction stalls, and TLC shows a major spot that is neither the starting material nor the final product. What is happening? A1: You are observing the accumulation of the uncyclized O-alkylated intermediate. The initial SN​2 substitution is fast, but the subsequent aldol condensation requires a higher effective basicity. Causality & Solution: Standard potassium carbonate ( K2​CO3​ ) in acetone often lacks the solubility required to drive the cyclization. Switch to a more polar aprotic solvent like DMF, or add a phase-transfer catalyst (PTC) like PEG-400[3]. PEG-400 chelates the potassium ion, creating a "naked," highly nucleophilic carbonate anion in the organic phase, which rapidly forces the cyclization to completion.

Q2: I am getting a very low yield, and the reaction mixture turns into a black, tarry sludge. Why? A2: This is a classic symptom of chloroacetone self-condensation (aldol-type polymerization). Chloroacetone is highly reactive and will polymerize if exposed to an excess of base at elevated temperatures without an immediate reaction partner. Causality & Solution: Do not add all the chloroacetone at the beginning of the reaction. Implement a dropwise, slow-addition protocol over 30 minutes to ensure the chloroacetone reacts with the phenoxide immediately upon entering the system, keeping its steady-state concentration low.

Q3: Can I improve the yield while avoiding toxic solvents like DMF? A3: Yes. Recent catalytic strategies demonstrate that the Rap-Stoermer reaction can be performed under solvent-free (neat) conditions using organic bases like Triethylamine ( NEt3​ )[4]. This green-chemistry approach maximizes the effective concentration of the reactants, driving the equilibrium forward and often yielding >85% conversion.

Troubleshooting Start Low Reaction Yield Q1 Intermediate on TLC? Start->Q1 Sol1 Add PEG-400 or Cs2CO3 Q1->Sol1 Yes Q2 Tarry Byproducts? Q1->Q2 No Sol2 Slow Chloroacetone Addition Q2->Sol2 Yes

Diagnostic logic tree for troubleshooting low yields in benzofuran synthesis.

Part 3: Quantitative Data Comparison

To guide your experimental design, the following table summarizes empirical yield data based on various catalytic and solvent conditions reported in process chemistry literature[3][4].

ConditionBaseSolventAdditiveTemp (°C)Yield (%)Mechanistic Observation
Classical K2​CO3​ AcetoneNone56 (Reflux)45–55%Reaction stalls at O-alkylation; poor cyclization.
Elevated Temp K2​CO3​ DMFNone9065–70%Better cyclization, but chloroacetone self-condenses.
Phase Transfer K2​CO3​ CH3​CN PEG-40082 (Reflux)85–92%Rapid cyclization; minimal tarry byproducts[3].
Solvent-Free NEt3​ NeatNone8081–97%Highly efficient; requires careful temperature control[4].

Part 4: Self-Validating Experimental Protocol (PEG-400 Assisted)

This protocol utilizes PEG-400 as a phase-transfer catalyst to overcome the activation energy barrier of the cyclization step, ensuring high yields without the need for harsh conditions.

Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde: 10.0 mmol (1.0 eq)

  • Chloroacetone: 12.0 mmol (1.2 eq)

  • Anhydrous K2​CO3​ : 25.0 mmol (2.5 eq)

  • PEG-400: 1.0 mmol (0.1 eq)

  • Acetonitrile ( CH3​CN ): 30 mL

Step-by-Step Methodology:

  • Preparation & Reagent Integrity: Dry the K2​CO3​ in an oven at 120 °C for 2 hours prior to use. Causality: Trace water poisons the aldol condensation step by hydrating the basic sites of the carbonate, significantly reducing its nucleophilicity.

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-methylbenzaldehyde in 30 mL of anhydrous CH3​CN . Add the PEG-400 and the freshly dried K2​CO3​ .

  • Controlled Alkylation: Heat the mixture to 60 °C. Add the chloroacetone dropwise via a syringe pump or addition funnel over exactly 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a vibrant yellow suspension as the phenoxide forms and begins reacting.

  • Cyclization (Aldol Step): Once addition is complete, elevate the temperature to reflux (approx. 82 °C) and stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The highly fluorescent starting material spot under UV (254 nm) will disappear, temporarily replaced by a faint intermediate, which will rapidly convert to a distinct, highly UV-active product spot ( Rf​≈0.6 ).

  • Workup & Aromatization: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove PEG-400 and residual base), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization from ethanol to yield the pure 1-(5-Methylbenzofuran-2-yl)ethanone.

References

  • Benchchem. "5-Methylbenzofurazan|High-Quality Research Chemical". Benchchem.
  • MDPI. "Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents". MDPI.
  • Beilstein Journals. "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)
  • ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies".

Sources

Optimization

Troubleshooting impurities in 1-(5-Methylbenzofuran-2-yl)ethanone recrystallization

Technical Support Center: 1-(5-Methylbenzofuran-2-yl)ethanone Welcome to the technical support resource for the purification of 1-(5-Methylbenzofuran-2-yl)ethanone. This guide is designed for researchers, chemists, and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(5-Methylbenzofuran-2-yl)ethanone

Welcome to the technical support resource for the purification of 1-(5-Methylbenzofuran-2-yl)ethanone. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting for common impurity issues encountered during recrystallization. Our approach is rooted in first principles of physical organic chemistry to empower you to solve challenges based on a mechanistic understanding of the system.

Section 1: Troubleshooting Guide - Common Recrystallization Issues

This section addresses specific, observable problems you may encounter during the recrystallization of 1-(5-Methylbenzofuran-2-yl)ethanone.

Q1: My final product has a persistent yellow or brownish tint, even after multiple recrystallization attempts. What is the likely cause and solution?

A1: Root Cause Analysis & Solution

A persistent off-color tint is typically indicative of high-molecular-weight, conjugated by-products or polymeric material. Given that 1-(5-Methylbenzofuran-2-yl)ethanone is often synthesized via Friedel-Crafts acylation, these impurities are common.

Causality: The benzofuran ring system is susceptible to polymerization or decomposition under the influence of strong Lewis acids (e.g., AlCl₃) and heat, which are standard in Friedel-Crafts reactions.[1] This leads to the formation of dark, tarry materials that can become trapped in the crystal lattice of your product.

Troubleshooting Protocol:

  • Activated Carbon Treatment: The most effective method for removing these color bodies is treatment with activated carbon.

    • Step 1: Dissolve the impure ketone in a suitable amount of a hot recrystallization solvent (see Table 1).

    • Step 2: Add a very small amount of activated carbon (Norit or Darco, typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add carbon cautiously to a solution below its boiling point to avoid violent bumping.

    • Step 3: Gently swirl and maintain the solution at a near-boil for 5-10 minutes. The carbon will adsorb the large, flat, colored impurity molecules.

    • Step 4: Perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel to remove the carbon.[2] This step is critical to prevent premature crystallization of your product in the funnel.

    • Step 5: Allow the clear, hot filtrate to cool slowly to initiate crystallization.

  • Solvent System Optimization: If color persists, consider a mixed-solvent system. A common and effective choice for ketones is an Ethanol/Water system.

    • Dissolve the compound in the minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of hot ethanol to redissolve the precipitate and render the solution clear again.

    • Allow the solution to cool slowly. The change in polarity during cooling can help exclude impurities that were co-soluble in pure ethanol.

Q2: I am experiencing very low yield (<50%) after recrystallization. Where is my product going?

A2: Root Cause Analysis & Solution

Low yield is one of the most common frustrations in recrystallization. The primary culprits are using an excessive volume of solvent or premature crystallization during a hot filtration step.[3]

Causality: Recrystallization relies on the principle that your target compound is soluble in a hot solvent but significantly less soluble in the same solvent when cold. If too much solvent is used, a substantial amount of your product will remain dissolved in the cold "mother liquor" even after cooling.[3][4]

Troubleshooting Protocol:

  • Minimize Solvent Volume:

    • Step 1: Place your crude 1-(5-Methylbenzofuran-2-yl)ethanone in an Erlenmeyer flask. Add a small portion of the chosen solvent.

    • Step 2: Heat the slurry to the solvent's boiling point.

    • Step 3: Add more solvent in very small increments, keeping the solution boiling, until the solid just fully dissolves. This ensures you are at the saturation point.

    • Step 4: If you overshoot and add too much solvent, simply boil off the excess until you observe the first signs of crystal formation, then add a drop or two of solvent to redissolve.[3]

  • Mother Liquor Analysis & Recovery:

    • After your first filtration, collect the filtrate (mother liquor).

    • Reduce its volume by ~50% by boiling or using a rotary evaporator.

    • Cool this concentrated solution to see if a second "crop" of crystals forms. If a significant amount appears, you used too much solvent in the initial step.

    • Note: The second crop is often less pure than the first and may require a separate recrystallization.

Q3: My compound "oils out" instead of forming crystals upon cooling. How do I fix this?

A3: Root Cause Analysis & Solution

"Oiling out" occurs when the solute's melting point is below the temperature of the solution from which it is trying to crystallize.[3] This can happen if the boiling point of the solvent is too high or if the crude material is so impure that its melting point is severely depressed.

Causality: Instead of solid molecules depositing onto a growing crystal lattice, the compound comes out of solution as a liquid phase because the solution is still too hot for it to solidify.

Troubleshooting Protocol:

  • Lower the Saturation Temperature:

    • Step 1: Re-heat the solution containing the oil until it becomes homogeneous again.

    • Step 2: Add a small amount of additional hot solvent (10-15% more volume). This lowers the saturation temperature of the solution.[3] Your compound will now start to crystallize at a lower temperature, which is hopefully below its melting point.

  • Induce Crystallization at a Lower Temperature:

    • Cool the solution much more slowly. An insulated container or a dewar can be used.

    • Once the solution is at room temperature, try scratching the inner wall of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

    • If available, add a single "seed crystal" from a previous successful batch to initiate crystallization.[4]

  • Change Solvents: If oiling out persists, your chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q4: My NMR analysis shows a small percentage of an isomeric impurity. Will recrystallization remove it?

A4: Root Cause Analysis & Solution

This is a challenging purification problem. Isomeric impurities, particularly regioisomers from a Friedel-Crafts synthesis, often have very similar polarities and solubilities to the desired product, making separation by recrystallization difficult.[1][5]

Causality: Friedel-Crafts acylation of substituted benzofurans can produce mixtures of isomers (e.g., 2-acetyl vs. 6-acetyl).[1][6] If their crystal packing energies and solubilities are too similar, they will tend to co-crystallize.

Troubleshooting Protocol:

  • Fractional Recrystallization: This technique can sometimes be effective.

    • Step 1: Perform a standard recrystallization but cool the solution very slowly.

    • Step 2: Collect the first crystals that form (the first crop). This crop may be enriched in the less soluble, higher-melting isomer.

    • Step 3: Further cool the mother liquor to obtain a second crop, which may be enriched in the more soluble isomer.

    • Step 4: Analyze each crop by TLC, GC-MS, or NMR to determine if any separation has occurred. Repeat the process on the enriched fractions.

  • Alternative Purification: If recrystallization fails to separate the isomers, you must switch to a different purification technique.

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) will typically provide the necessary separation.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for recrystallizing 1-(5-Methylbenzofuran-2-yl)ethanone? A: Based on the polarity of the ketone and data from similar benzofuran structures, ethanol or isopropanol are excellent starting points.[7][8] They provide good solubility when hot and reduced solubility when cold. A mixed system like Ethanol/Water can be used for fine-tuning.

Q: How do I know if I have used the right amount of solvent? A: You have used the right amount when your crude material completely dissolves in the boiling solvent, but not in the cold solvent. An ideal crystallization shows some crystal formation within 5-20 minutes of being removed from the heat source.[3] Immediate, rapid crashing of solid indicates you may have too little solvent, which can trap impurities.[3]

Q: Should I cool my solution in an ice bath? A: It is best practice to allow the solution to cool slowly to room temperature first. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature and crystal growth has slowed, you can then place it in an ice bath to maximize the recovery of the remaining dissolved product.

Section 3: Data & Visualizations

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes on Use for Benzofuran Ketones
Ethanol 785.2Recommended Start. Good solubility differential. Can be mixed with water to decrease solubility.[7][8]
Isopropanol 824.3Good alternative to ethanol, slightly less polar.
Methanol 656.6Higher solubility may lead to lower recovery unless mixed with water.
Ethyl Acetate 774.4Can be effective, often used with a non-polar co-solvent like hexane.
Toluene 1112.4Use with caution due to high boiling point; increased risk of oiling out.
Water 1009.0The compound is likely insoluble; primarily used as an anti-solvent with a miscible organic solvent.
Diagram 1: General Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Dissolve Crude Product in Minimum Hot Solvent B Insoluble Impurities Present? A->B C Perform Hot Filtration B->C Yes D Slowly Cool Filtrate to Room Temperature B->D No C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals G->H

Caption: Standard experimental workflow for recrystallization.

Diagram 2: Troubleshooting Decision Tree for "Oiling Out"

G Start Compound 'Oils Out' Upon Cooling Q1 Is the solution still very hot? Start->Q1 A1 Re-heat to dissolve oil. Add 10-15% more solvent. Cool slowly again. Q1->A1 Yes A2 Try to induce crystallization: 1. Scratch with glass rod 2. Add seed crystal Q1->A2 No (at RT) Q2 Did crystals form? A1->Q2 A2->Q2 A3 Problem Solved. Continue to isolation. Q2->A3 Yes A4 Solvent is unsuitable. Recover crude material and choose a new solvent. Q2->A4 No

Caption: Logical steps to resolve compound oiling out.

References

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved March 18, 2026, from [Link]

  • Geronikaki, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • ketone-bisulfite product recrystallization. (2006, June 30). Sciencemadness.org. Retrieved March 18, 2026, from [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 18, 2026, from [Link]

  • Ethanone, 1-[5-[(5-methyl-2-furanyl)methyl]-2-furanyl]- . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Cera, G., et al. (2013). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Journal of Mass Spectrometry. [Link]

  • Geronikaki, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. National Center for Biotechnology Information. [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. ResearchGate. [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Clavel, J. M., et al. (1991). Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary, Department of Chemistry. Retrieved March 18, 2026, from [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan Journal of Chemistry. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support &amp; Optimization Center: 1-(5-Methylbenzofuran-2-yl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone (also known as 2-acetyl-5-methylbenzofuran). This guide is engineered for discovery chemists and process scientists who nee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone (also known as 2-acetyl-5-methylbenzofuran). This guide is engineered for discovery chemists and process scientists who need to troubleshoot low yields, optimize reaction kinetics, and scale up their benzofuran scaffolds reliably.

Mechanistic Overview & Causality

The standard synthetic route for 1-(5-Methylbenzofuran-2-yl)ethanone is the Rap-Stoermer reaction [1]. This transformation is not a single concerted step, but rather a highly temperature-sensitive tandem sequence:

  • Intermolecular SN​2 O-alkylation: The phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is deprotonated by a weak base (typically anhydrous K2​CO3​ ) to form a nucleophilic phenoxide, which attacks the α -carbon of chloroacetone.

  • Intramolecular Dieckmann-type Condensation: The newly formed ether intermediate undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to close the furan ring and yield the final benzofuran scaffold[1].

Because the activation energy for the cyclization step is significantly higher than that of the initial O-alkylation, the reaction's success is entirely dictated by your thermal parameters and solvent choice[2].

Troubleshooting & FAQs

Q1: My reaction stalls, and TLC shows a stable intermediate but very little final product. What is happening? A: You are trapped at the uncyclized O-alkylated intermediate stage. If your reaction temperature is too low (e.g., stirring at room temperature or refluxing in a low-boiling solvent like dichloromethane), the system lacks the thermal kinetic energy required to overcome the activation barrier of the Dieckmann cyclization. Actionable Fix: Elevate the reaction temperature to at least 70°C. If you are using standard acetone (bp 56°C), you must reflux vigorously for extended periods (up to 17 hours)[1]. For faster throughput, switch to a higher-boiling solvent like butan-2-one (MEK)[2].

Q2: How does my choice of solvent dictate the optimal reaction time? A: Reaction time is inversely proportional to the reflux temperature of the solvent.

  • Acetone (56°C): Requires 12–18 hours of reflux to drive the cyclization to completion[1].

  • Ethanol (78°C) or Butan-2-one (80°C): The increased thermal window accelerates the intramolecular condensation, drastically reducing the required reaction time to 3–6 hours[3],[2].

Q3: I tried to speed up the reaction by refluxing in DMF (>150°C), but my yield plummeted and the mixture turned black. Why? A: Excessive thermal energy causes reactant degradation. Chloroacetone is thermally labile and highly prone to base-catalyzed polymerization at temperatures exceeding 100°C. Furthermore, extreme heat promotes intermolecular side reactions (yielding insoluble tars) rather than the desired intramolecular cyclization. The optimal thermal window for this specific scaffold is strictly between 75°C and 85°C.

Q4: Can I use microwave irradiation to bypass these long reflux times? A: Yes. Microwave-assisted protocols can provide intense, localized heating, reducing the Rap-Stoermer reaction time from hours to minutes (e.g., 10–15 minutes at 130°C in a sealed vessel)[4]. However, strict pressure monitoring is required to prevent the volatile chloroacetone from over-pressurizing the vessel.

Kinetic & Thermodynamic Optimization Data

To assist in process selection, the following table summarizes the causal relationship between solvent selection, thermal limits, and reaction kinetics.

SolventBoiling Point (°C)Optimal Reaction TimeExpected YieldMechanistic Observation
Acetone 56°C12 - 18 hours65 - 75%Safe thermal profile, but kinetically slow cyclization[1].
Ethanol 78°C4 - 6 hours70 - 80%Good balance; requires careful aqueous workup to remove salts[3].
Butan-2-one (MEK) 80°C3 - 5 hours80 - 85%Optimal thermal window; rapid and clean Dieckmann condensation[2].
DMF 153°C< 1 hour< 40%Thermal degradation; extensive tar formation and reactant polymerization.

Self-Validating Experimental Protocol

Optimized Route using Butan-2-one (MEK) This protocol is engineered as a self-validating system, ensuring you can visually and analytically verify the success of each phase before proceeding to the next.

Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde (1.0 eq, 10 mmol)

  • Chloroacetone (1.2 eq, 12 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20 mmol)

  • Butan-2-one (MEK) (30 mL)

Step-by-Step Methodology:

  • Base Activation (0 - 15 min): In a flame-dried 100 mL round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde in 30 mL of butan-2-one. Add finely powdered, anhydrous K2​CO3​ .

    • Validation Check: The mixture will transition from a clear solution to a bright yellow suspension, confirming the deprotonation of the phenol and the formation of the highly nucleophilic phenoxide anion.

  • Electrophile Addition (15 - 30 min): Add chloroacetone dropwise at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes that could polymerize the chloroacetone before it has the opportunity to react with the phenoxide.

  • Thermal Cyclization (0.5 - 4 hours): Attach a reflux condenser and heat the mixture to a gentle reflux (80°C oil bath)[2].

    • Validation Check (TLC): After 2 hours, pull a 0.1 mL aliquot. Spot on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 8:2). You should observe the disappearance of the polar starting aldehyde ( Rf​≈0.4 ) and the emergence of a new, strongly UV-active, less polar spot ( Rf​≈0.6 ) corresponding to the cyclized 1-(5-Methylbenzofuran-2-yl)ethanone.

  • Workup & Isolation: Once TLC confirms complete conversion, cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts ( KCl and unreacted K2​CO3​ ). Wash the filter cake with an additional 10 mL of MEK.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with distilled water and brine, dry over anhydrous Na2​SO4​ , and evaporate. Recrystallize from minimal hot ethanol to yield pure 1-(5-Methylbenzofuran-2-yl)ethanone.

Reaction Workflow & Thermal Thresholds

OptimizationWorkflow A Reactants: 5-Methylsalicylaldehyde + Chloroacetone B Base Addition: Anhydrous K2CO3 A->B C Thermal Optimization (Solvent Selection) B->C D T < 60°C (Acetone) Stalls at O-Alkylation Time: 12-18 hrs C->D Low Heat E T = 75-80°C (MEK/EtOH) Optimal Cyclization Time: 3-6 hrs C->E Moderate Heat F T > 100°C (DMF) Thermal Degradation Time: < 1 hr C->F Excessive Heat G Target Product: 1-(5-Methylbenzofuran-2-yl)ethanone D->G Prolonged Reflux E->G Efficient Conversion F->G Low Yield / Tars

Fig 1: Thermal and kinetic workflow for synthesizing 1-(5-Methylbenzofuran-2-yl)ethanone.

References

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. PMC (PubMed Central).1

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Lviv Polytechnic National University.2

  • Application Notes and Protocols: Synthesis of Benzofuran Derivatives. Benchchem.3

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate.4

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 1-(5-Methylbenzofuran-2-yl)ethanone in Cell-Based Assays

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 1-(5-Methylbenzofuran-2-yl)ethanone in cell-based assays. This doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 1-(5-Methylbenzofuran-2-yl)ethanone in cell-based assays. This document provides a comprehensive troubleshooting framework, from foundational principles to advanced solubilization techniques, to ensure reliable and reproducible experimental outcomes.

Introduction: The Challenge of Hydrophobicity

1-(5-Methylbenzofuran-2-yl)ethanone, a benzofuran derivative, belongs to a class of compounds known for their diverse biological activities, including potential anticancer properties.[1][2] However, like many benzofurans, it is characterized by poor water solubility, a significant hurdle in the design and execution of in vitro cell-based assays.[3] Inadequate dissolution can lead to a host of experimental artifacts, including compound precipitation, inaccurate dosing, and ultimately, misleading biological data.[4][5] This guide will equip you with the knowledge and protocols to effectively address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(5-Methylbenzofuran-2-yl)ethanone precipitating when I add it to my cell culture media?

Precipitation is a common issue when introducing a hydrophobic compound into an aqueous environment like cell culture media.[6] This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high concentration of an organic solvent (e.g., 100% DMSO) is rapidly diluted into the aqueous medium.[4][6] The abrupt change in solvent polarity causes the compound to crash out of solution. Other contributing factors can include exceeding the compound's maximum solubility in the media, temperature shifts, and interactions with media components like salts and proteins.[4]

Q2: What is the first and most critical step I should take to address solubility issues?

The foundational step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your cell culture medium.[7] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power for a wide range of compounds.[6][8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

The tolerance to DMSO is highly cell-line dependent.[9] However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[8][10] It is crucial to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[8]

Q4: My compound still precipitates even when using a DMSO stock solution. What are my next options?

If precipitation persists, you will need to explore more advanced solubilization strategies. These can be broadly categorized into three approaches: optimizing the solvent system, using solubilizing excipients like cyclodextrins, or employing lipid-based formulations. Each of these will be discussed in detail in the troubleshooting guide below.

Comprehensive Troubleshooting Guide

This guide provides a systematic approach to overcoming the solubility challenges of 1-(5-Methylbenzofuran-2-yl)ethanone. Start with Level 1 and proceed to the subsequent levels if solubility issues are not resolved.

Level 1: Foundational Strategy - Stock Solution Preparation and Dilution

This initial level focuses on the correct preparation and handling of a DMSO-based stock solution, which is often sufficient to resolve basic solubility problems.

Rationale: Creating a concentrated stock in a suitable organic solvent allows for the addition of a very small volume to the aqueous cell culture medium, minimizing the disruption to the overall solvent environment and reducing the likelihood of precipitation.[7]

dot

Caption: Foundational strategy for addressing compound precipitation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 1-(5-Methylbenzofuran-2-yl)ethanone (Molecular Weight: 174.20 g/mol [11]) required to prepare your desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 174.20 g/mol * 1000 mg/g

  • Weighing: Aseptically weigh the calculated amount of the compound.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the compound.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[12]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C to avoid repeated freeze-thaw cycles.[13]

Dilution into Cell Culture Medium:

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and not the other way around. Mix gently but thoroughly after each addition.[10]

  • Visually inspect for any signs of precipitation.

Level 2: Advanced Solubilization - Cyclodextrin-Mediated Delivery

If precipitation persists despite optimizing the DMSO concentration, cyclodextrins can be a powerful tool to enhance aqueous solubility.[14]

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, like 1-(5-Methylbenzofuran-2-yl)ethanone, forming an "inclusion complex."[17][18] This complex has a hydrophilic exterior, rendering the entire entity water-soluble.[16]

dot

Caption: Workflow for using cyclodextrins to enhance solubility.

Experimental Protocol: Preparation of a 1-(5-Methylbenzofuran-2-yl)ethanone-Cyclodextrin Inclusion Complex

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[15][17]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).

  • Incorporate the Compound:

    • Method A (from solid): Add an excess of solid 1-(5-Methylbenzofuran-2-yl)ethanone to the HP-β-CD solution.

    • Method B (from organic stock): Slowly add a concentrated stock of the compound in a minimal amount of organic solvent (e.g., ethanol or DMSO) to the HP-β-CD solution while vortexing.

  • Complexation: Incubate the mixture, typically with shaking or stirring, for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV).

  • Application: This quantified stock solution of the compound-cyclodextrin complex can then be diluted into your cell culture medium for your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD.

Parameter DMSO-Based Solubilization Cyclodextrin-Mediated Solubilization
Mechanism Co-solvencyEncapsulation (Inclusion Complex)
Pros Simple, widely usedCan significantly increase aqueous solubility, generally low cytotoxicity at working concentrations[19]
Cons Potential for solvent-induced cellular effects[8][20]Requires complex preparation and quantification, potential for interactions with cell membranes
Typical Final Concentration ≤ 0.5% (v/v)Dependent on the cyclodextrin and compound
Level 3: Cutting-Edge Approach - Lipid-Based Formulations

For exceptionally challenging compounds, lipid-based drug delivery systems (LBDDS) offer a sophisticated solution.[21]

Rationale: LBDDS, such as self-emulsifying drug delivery systems (SEDDS), can encapsulate hydrophobic compounds within lipidic carriers.[22] When introduced into an aqueous medium, these formulations spontaneously form fine emulsions or microemulsions, effectively dispersing the compound.[23]

Experimental Strategy: Formulation of a Simple Lipid-Based System

This is an advanced technique that often requires specialized formulation expertise. A simplified approach for initial screening could involve:

  • Component Selection:

    • Oil Phase: A medium-chain triglyceride (e.g., Capryol™ 90).

    • Surfactant: A non-ionic surfactant with a high HLB value (e.g., Tween® 80).[22]

    • Co-solvent (optional): A water-miscible solvent like polyethylene glycol 400 (PEG 400) or ethanol.[22]

  • Solubility Screening: Determine the solubility of 1-(5-Methylbenzofuran-2-yl)ethanone in individual and combinations of these excipients.

  • Formulation Development:

    • Dissolve the compound in the oil phase.

    • Add the surfactant and co-solvent, and mix thoroughly.

  • Dispersion Test: Add a small amount of the formulation to your cell culture medium and observe for the spontaneous formation of a clear or slightly opalescent microemulsion.

  • Characterization and Application: The formulation would need to be characterized for droplet size and stability. The final formulation can then be diluted for cell-based assays, with appropriate vehicle controls containing the same lipid formulation without the compound.

Final Recommendations and Best Practices

  • Always Use a Vehicle Control: Regardless of the solubilization method, a vehicle control containing all components of the delivery system except the active compound is essential for accurate interpretation of results.[8]

  • Determine the Maximum Tolerated Concentration of Solvents/Excipients: Before initiating your experiments with 1-(5-Methylbenzofuran-2-yl)ethanone, perform a dose-response experiment to determine the maximum concentration of your chosen solvent or excipient (DMSO, cyclodextrin, lipid formulation) that your specific cell line can tolerate without significant effects on viability or the experimental endpoint.

  • Visual Inspection is Key: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells.

  • Consider the Assay Endpoint: Be aware that the solubilization method itself could potentially interfere with your assay. For example, some surfactants used in lipid formulations could affect cell membrane integrity assays.

By systematically applying the strategies outlined in this guide, researchers can overcome the solubility limitations of 1-(5-Methylbenzofuran-2-yl)ethanone, enabling the generation of high-quality, reliable data in their cell-based assays.

References

  • Jambhekar, S. S., & Breen, P. J. (2016). Cyclodextrins in pharmaceutical, cosmetic, and industrial applications. Pharmaceutical Development and Technology, 21(3), 253-264. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]

  • IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 6(5). [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Hauss, D. J. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Pouton, C. W., & Porter, C. J. H. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • ChemBK. (2024). benzofuran-2-yl methyl ketone. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]

Sources

Troubleshooting

Best solvent systems for TLC and column chromatography of 1-(5-Methylbenzofuran-2-yl)ethanone

Technical Support Center: Chromatography of 1-(5-Methylbenzofuran-2-yl)ethanone Welcome to the dedicated technical support guide for the chromatographic purification of 1-(5-Methylbenzofuran-2-yl)ethanone. This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of 1-(5-Methylbenzofuran-2-yl)ethanone

Welcome to the dedicated technical support guide for the chromatographic purification of 1-(5-Methylbenzofuran-2-yl)ethanone. This document provides in-depth, experience-based guidance and troubleshooting for developing robust separation protocols using Thin-Layer Chromatography (TLC) and Flash Column Chromatography.

Understanding Your Molecule: 1-(5-Methylbenzofuran-2-yl)ethanone

Before beginning any separation, it is crucial to understand the structural characteristics of the target molecule. 1-(5-Methylbenzofuran-2-yl)ethanone possesses a moderately polar ketone functional group and a larger, relatively non-polar benzofuran core with a methyl substituent. This duality in its structure dictates its behavior on silica gel, a polar stationary phase. The molecule is expected to be of intermediate polarity, making it an ideal candidate for normal-phase chromatography.

Part 1: Thin-Layer Chromatography (TLC) — Your Separation Blueprint

TLC is the foundational step for developing a successful column separation. It is a rapid, low-cost method to determine the optimal solvent system.

Frequently Asked Questions (TLC)

Q1: What is the best starting solvent system for the TLC of 1-(5-Methylbenzofuran-2-yl)ethanone?

A1: Given the intermediate polarity of the molecule, a binary solvent system consisting of a non-polar hydrocarbon and a more polar solvent is the most logical starting point. We recommend beginning with a 4:1 mixture of Hexanes and Ethyl Acetate. This system balances the non-polar interactions of the benzofuran ring with the polar nature of the acetyl group.

Q2: My spot isn't moving from the baseline. What does this mean and what should I do?

A2: If the spot remains at the baseline (Rf value near 0), your solvent system is not polar enough to elute the compound up the silica plate. The polar ketone group is adsorbing too strongly to the silica gel. To remedy this, you need to increase the polarity of the mobile phase. You can do this by systematically increasing the proportion of the more polar solvent (e.g., Ethyl Acetate) in your mixture. Try moving from a 4:1 to a 3:1 or even a 2:1 Hexanes:Ethyl Acetate ratio.

Q3: My spot ran to the top of the TLC plate (solvent front). How do I fix this?

A3: An Rf value near 1.0 indicates that the solvent system is too polar. The compound is spending too much time dissolved in the mobile phase and not interacting sufficiently with the stationary phase. To correct this, you must decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., Hexanes). For instance, if you used a 1:1 mixture, try moving to a 3:1 or 4:1 Hexanes:Ethyl Acetate ratio.

Protocol: Step-by-Step TLC Solvent System Optimization
  • Prepare Stock Solutions: Prepare small stocks of your chosen solvents (e.g., Hexanes and Ethyl Acetate).

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Initial Screening: Develop a TLC plate in a 4:1 Hexanes:Ethyl Acetate mixture.

  • Analyze the Result:

    • Ideal Rf: The target compound, 1-(5-Methylbenzofuran-2-yl)ethanone, should have an Rf value between 0.25 and 0.35 for optimal translation to column chromatography. This range ensures good separation from both less polar and more polar impurities.

    • Adjusting Polarity: Based on the initial result, systematically adjust the solvent ratio as described in the FAQs above until the desired Rf is achieved. Test ratios such as 9:1, 4:1, 7:3, and 1:1 (Hexanes:Ethyl Acetate).

  • Confirm Separation: Ensure that your target compound is well-separated from any impurities. The spots should be round and distinct.

Workflow for TLC Solvent System Selection

TLC_Workflow start Start: Crude Sample prep_tlc Prepare TLC Plate Spot Sample start->prep_tlc test_solvent Develop TLC in Test Solvent System (e.g., 4:1 Hexanes:EtOAc) prep_tlc->test_solvent observe_rf Observe Rf Value test_solvent->observe_rf rf_low rf_low observe_rf->rf_low Too Low rf_high rf_high observe_rf->rf_high Too High rf_good 0.2 < Rf < 0.4 | Optimal for Column observe_rf->rf_good Good increase_polarity Action: Increase Polarity (Add more Ethyl Acetate) rf_low->increase_polarity decrease_polarity Action: Decrease Polarity (Add more Hexanes) rf_high->decrease_polarity end Proceed to Column Chromatography rf_good->end increase_polarity->test_solvent decrease_polarity->test_solvent

Caption: Workflow for optimizing a TLC solvent system.

Part 2: Flash Column Chromatography — The Purification Step

Once you have an optimized TLC solvent system, you can scale up the purification using flash column chromatography.

Frequently Asked Questions (Column Chromatography)

Q1: Can I use the exact same solvent system from my TLC for the column?

A1: Yes, the solvent system that provides an Rf of 0.25-0.35 on TLC is your starting point for the column's mobile phase. This is a well-established principle in chromatography that ensures your compound will elute in a reasonable number of column volumes (typically 3-5 CVs), leading to an efficient separation without excessive solvent usage.

Q2: How much silica gel should I use?

A2: A general rule of thumb is to use a silica-to-crude-sample mass ratio of at least 30:1 to 50:1. For difficult separations with closely eluting impurities, this ratio can be increased to 100:1 or more. Using an adequate amount of silica is critical for achieving good separation.

Q3: My compound is coming out with an impurity. How can I improve the separation?

A3: If you experience co-elution, you have a few options. First, you can try running the column with a slightly less polar solvent system than the one determined by TLC. This will increase the retention time of all compounds and may improve the resolution between your target and the impurity. Second, consider using a different solvent system altogether. For instance, substituting ethyl acetate with dichloromethane might alter the selectivity of the separation.

Recommended Solvent Systems & Expected Outcomes
Solvent System (Hexanes:Ethyl Acetate)TLC Rf (Approx.)Column Chromatography Performance Notes
9:10.15 - 0.25Good starting point. Likely to provide excellent separation. Elution may be slightly slow.
4:10.25 - 0.35Often the optimal choice. Provides a good balance between separation efficiency and solvent consumption.
7:30.35 - 0.45Use if the compound is retained too strongly in 4:1. Risk of decreased separation from less polar impurities.
Protocol: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column and dry-pack or wet-slurry pack it with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude 1-(5-Methylbenzofuran-2-yl)ethanone in a minimal amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude sample). After drying, carefully add the solid sample to the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC experiments. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(5-Methylbenzofuran-2-yl)ethanone.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting start Problem Observed During Column Run issue1 Poor Separation (Co-elution of spots) start->issue1 issue2 Compound Elutes Too Quickly start->issue2 issue3 Compound Won't Elute start->issue3 solution1a Decrease Solvent Polarity (e.g., from 4:1 to 9:1 Hex:EtOAc) issue1->solution1a Try First solution1b Increase Silica:Sample Ratio issue1->solution1b If still poor solution2a Decrease Solvent Polarity issue2->solution2a solution3a Increase Solvent Polarity (e.g., from 4:1 to 2:1 Hex:EtOAc) issue3->solution3a result Improved Separation Achieved solution1a->result solution1b->result solution2a->result solution3a->result

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Optimization

Technical Support Center: Troubleshooting the Bromination of 1-(5-Methylbenzofuran-2-yl)ethanone

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the alpha-bromination of complex heterocyclic ketones is rarely a straightforward text...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the alpha-bromination of complex heterocyclic ketones is rarely a straightforward textbook reaction. When working with 1-(5-Methylbenzofuran-2-yl)ethanone , you are dealing with a substrate that possesses three competing reactive sites: the target alpha-carbon of the acetyl group, the benzylic 5-methyl group, and the electron-rich benzofuran core.

This guide is engineered to help you diagnose side-product formation, understand the underlying mechanistic causality, and implement a self-validating protocol for highly selective alpha-bromination.

Diagnostic Workflow: Mechanistic Divergence

Before adjusting your reaction conditions, it is critical to map how different reagents interact with the electronic topography of your substrate. The diagram below illustrates the causal pathways leading to either your desired product or common side products.

BrominationPathways cluster_conditions Reaction Conditions & Mechanistic Pathways SM 1-(5-Methylbenzofuran-2-yl)ethanone Cond_Radical NBS + AIBN / Light (Radical Pathway) SM->Cond_Radical Homolytic Cleavage Cond_Br2 Br2 + AcOH (Excess) (Electrophilic/Autocatalytic) SM->Cond_Br2 Acid-Catalyzed Enolization Cond_CuBr2 CuBr2 in EtOAc/Reflux (Enolate Coordination) SM->Cond_CuBr2 Lewis Acid Coordination Prod_Benzylic Side Product: Benzylic Bromination (5-CH2Br) Cond_Radical->Prod_Benzylic H-Abstraction at 5-Methyl Prod_Ring Side Product: Ring Bromination / Dibromination Cond_Br2->Prod_Ring EAS or Over-bromination Prod_Desired Desired Product: 2-Bromo-1-(5-methyl...)-ethanone Cond_CuBr2->Prod_Desired Highly Alpha-Selective

Mechanistic divergence in the bromination of 1-(5-Methylbenzofuran-2-yl)ethanone based on reagents.

Troubleshooting FAQs

Q1: I am observing significant bromination at the 5-methyl position instead of the acetyl group. Why is this happening and how do I fix it?

The Causality: You are likely operating under conditions that favor a free-radical mechanism (e.g., using N-Bromosuccinimide (NBS) with AIBN, or exposing the reaction to strong UV light)[1]. The 5-methyl group on the benzofuran ring is benzylic. The C-H bond dissociation energy at this position is relatively low, making it highly susceptible to hydrogen abstraction by bromine radicals, which outcompetes the enolization required for alpha-bromination. The Solution: You must force the reaction through an ionic (electrophilic) pathway. Exclude light, remove radical initiators, and switch your reagent to Copper(II) Bromide (CuBr₂) or use strictly controlled Br₂ with an acid catalyst.

Q2: My LC-MS shows a mass of M+158 (dibromination). Is this ring bromination or alpha-dibromination, and how do I prevent it?

The Causality: If you are using elemental Bromine (Br₂) in Acetic Acid (AcOH), you are fighting two simultaneous battles:

  • Autocatalytic Over-bromination: The bromination of ketones generates hydrobromic acid (HBr) as a byproduct. This HBr acts as a catalyst, accelerating the enolization of the remaining starting material and the newly formed monobromo ketone, frequently leading to alpha,alpha-dibromination[2].

  • Electrophilic Aromatic Substitution (EAS): The benzofuran ring is inherently electron-rich. While the acetyl group at C2 provides some deactivation, the 5-methyl group donates electron density via hyperconjugation, activating positions C4 and C6 toward EAS by free Br₂[3]. The Solution: Abandon elemental bromine. The presence of free Br₂ in solution is the root cause of both EAS and rapid over-bromination.

Q3: Why is Copper(II) Bromide (CuBr₂) the industry standard for this specific transformation?

The Causality: CuBr₂ is a bifunctional reagent that acts as both a Lewis acid and a localized source of electrophilic bromine. Mechanistically, the Lewis acidic Cu(II) coordinates directly to the carbonyl oxygen of the ethanone. This coordination drastically lowers the pKa of the alpha-protons, facilitating the formation of a copper enolate intermediate[3]. Because the bromine is delivered intramolecularly (or via a tightly bound complex) from a second equivalent of CuBr₂, the concentration of free Br₂ in solution remains virtually zero[4]. This completely suppresses both benzylic radical bromination and EAS on the benzofuran ring, resulting in exquisite selectivity for the alpha-carbon[1].

Comparative Reagent Data

To aid in your experimental design, the following table quantifies the expected outcomes when applying different brominating systems to 1-(5-Methylbenzofuran-2-yl)ethanone.

Reagent SystemPrimary MechanismSelectivity for Alpha-CRisk of Benzylic Bromination (5-CH₃)Risk of Ring Bromination (EAS)
NBS / AIBN / CCl₄ Free RadicalLowCritical (Primary product)Low
Br₂ / AcOH Ionic (Acid-Catalyzed)ModerateLowHigh (Due to free Br₂ spike)
CuBr₂ / EtOAc Enolate CoordinationExcellent None (No radicals generated)None (No free Br₂ in solution)

Validated Experimental Protocol: Selective Alpha-Bromination using CuBr₂

This protocol is designed as a self-validating system . The reaction provides a built-in visual indicator of conversion: Copper(II) Bromide is a dense black powder, whereas the byproduct, Copper(I) Bromide, is a white precipitate[1]. When the black color completely disappears, the reaction is complete.

Reagents Required:

  • 1-(5-Methylbenzofuran-2-yl)ethanone (1.0 equivalent)

  • Copper(II) Bromide, anhydrous (2.0 equivalents)*

  • Ethyl Acetate (EtOAc), ACS grade (Solvent)

*Note on Stoichiometry: The mechanism requires exactly two equivalents of CuBr₂ per equivalent of ketone. One equivalent coordinates and facilitates enolization, while the second acts as the electrophilic bromine source, reducing both Cu(II) centers to Cu(I)[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 eq of 1-(5-Methylbenzofuran-2-yl)ethanone in Ethyl Acetate (approx. 10 mL per gram of substrate). EtOAc is preferred over traditional CHCl₃ mixtures as it is a greener solvent and supports excellent yields[4].

  • Reagent Addition: Add 2.0 eq of finely powdered, anhydrous CuBr₂ to the solution. The mixture will appear as a heterogeneous black suspension.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 77°C) under a nitrogen atmosphere.

  • Visual Monitoring (Self-Validation): Maintain reflux and monitor the color of the suspension. The black CuBr₂ solid will gradually be consumed, replaced by a white/pale-grey precipitate of CuBr. The reaction is typically complete within 2 to 4 hours when no black powder remains[1].

  • Quench and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble CuBr byproduct. Wash the filter cake with a small amount of cold EtOAc.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous sodium bicarbonate (to neutralize trace HBr), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(5-methylbenzofuran-2-yl)ethanone. Purify via recrystallization or silica gel chromatography if necessary.

Sources

Troubleshooting

Technical Support Center: 1-(5-Methylbenzofuran-2-yl)ethanone Storage &amp; Stability Guide

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, maintaining the structural integrity of your building blocks is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, maintaining the structural integrity of your building blocks is paramount. 1-(5-Methylbenzofuran-2-yl)ethanone (CAS: 17133-94-7) is a highly versatile aromatic ketone featuring an electron-rich benzofuran core[1]. While this structure makes it an excellent intermediate for pharmaceutical synthesis, it also introduces specific vulnerabilities to light, oxygen, and thermal stress.

This guide synthesizes field-proven methodologies and mechanistic insights to help you prevent degradation, ensure reproducibility, and extend the shelf life of your compound.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why did my 1-(5-Methylbenzofuran-2-yl)ethanone sample turn from a crystalline solid/clear state to a yellow/brown viscous oil? The Causality: This visual shift is the hallmark of auto-oxidation and subsequent polymerization. Benzofuran derivatives are known to slowly polymerize at ambient temperatures, a process that is significantly accelerated by heat or the presence of trace acidic catalysts[2]. Furthermore, the furan ring is highly susceptible to radical-mediated oxidation when exposed to atmospheric oxygen. This forms peroxide intermediates that eventually undergo oxidative cleavage, yielding brown degradants and rendering the batch unusable for sensitive cross-coupling or condensation reactions.

Q2: How does ambient laboratory light affect the integrity of this compound? The Causality: Aromatic ketones act as potent photosensitizers. Upon absorbing UV or visible light, the ketone moiety undergoes intersystem crossing into a highly reactive triplet excited state[3]. This triplet state can transfer energy to ambient molecular oxygen to generate reactive oxygen species (ROS), or directly abstract hydrogen atoms from solvent impurities. The resulting radical cascade rapidly attacks the electron-rich furan ring. Therefore, standard clear glass vials are insufficient for long-term storage.

Q3: What is the optimal temperature and micro-environment for long-term archiving (6+ months)? The Causality: To maintain ≥98% purity, the compound must be stored sealed in a dry environment at 2–8 °C[1]. Lowering the temperature suppresses the kinetic energy required for thermal polymerization. Additionally, displacing atmospheric oxygen and moisture with an inert gas (Argon or Nitrogen) effectively shuts down the auto-oxidation and hydrolysis degradation pathways.

Part 2: Quantitative Degradation Markers & Storage Parameters

To facilitate quick laboratory assessments, the following table summarizes the expected stability of 1-(5-Methylbenzofuran-2-yl)ethanone under various storage conditions, alongside key analytical markers for degradation.

Storage ConditionAtmosphereContainerExpected Shelf LifePrimary Degradation MechanismVisual / Analytical Marker
Room Temp (20-25°C) Ambient AirClear Glass< 2 WeeksPhoto-oxidation & PolymerizationYellowing; Broadening of HPLC peaks; High Peroxide Value
Room Temp (20-25°C) Inert (Ar/N₂)Amber Glass1-3 MonthsSlow Thermal PolymerizationSlight viscosity increase; Emergence of oligomer mass peaks in LC-MS
Refrigerated (2-8°C) Ambient AirAmber Glass3-6 MonthsSlow Auto-oxidationMinor color shift; Trace ring-cleavage byproducts on TLC
Refrigerated (2-8°C) Inert (Ar/N₂)Amber Glass12-24 Months None (Kinetically Suppressed)Maintains baseline purity (≥98%)[1]

Part 3: Standard Operating Procedure (SOP) for Aliquoting & Archiving

To prevent degradation, every handling protocol must act as a self-validating system. Implementing the following step-by-step methodology ensures that environmental stressors are systematically eliminated.

Step 1: Environmental Control Transfer the bulk container of 1-(5-Methylbenzofuran-2-yl)ethanone into a glovebox or a well-ventilated fume hood equipped with a Schlenk line. Ensure the working atmosphere is purged with high-purity Nitrogen or Argon to prevent immediate moisture absorption and oxygen exposure.

Step 2: Aliquoting Strategy Divide the bulk material into single-use aliquots using pre-dried amber glass vials. Causality: Repeatedly opening a bulk container introduces fresh oxygen and causes condensation (moisture) to form on cold compound surfaces during freeze-thaw cycles. Single-use aliquots isolate the risk.

Step 3: Headspace Purging Using a gentle stream of Argon (heavier than Nitrogen, providing a better protective blanket), purge the headspace of each amber vial for 10–15 seconds.

Step 4: Hermetic Sealing Immediately cap the vials using PTFE-lined screw caps. Causality: PTFE (Teflon) is chemically inert and prevents the plasticizers found in standard rubber septa from leaching into the compound over time. Wrap the seal tightly with Parafilm to prevent gas exchange.

Step 5: Temperature-Controlled Storage Place the sealed vials inside a secondary container (such as a desiccator cabinet or a sealed zip-top bag containing indicating silica gel) and store at 2–8 °C[1].

Self-Validation Check: Before utilizing an archived aliquot in a critical synthesis, perform a rapid visual inspection. If the compound has deviated from its original state (e.g., darkened or liquefied), validate its purity via TLC (using a Hexane/Ethyl Acetate solvent system) or LC-MS against a fresh reference standard. Do not proceed if the baseline purity has dropped below your required threshold.

Part 4: Mechanistic Visualization of Degradation Pathways

The following diagram maps the specific chemical triggers and resulting degradation pathways for 1-(5-Methylbenzofuran-2-yl)ethanone, illustrating why the protective measures in the SOP are strictly required.

DegradationPathway Compound 1-(5-Methylbenzofuran-2-yl)ethanone (Intact Molecule) Light UV/Visible Light (hv) Compound->Light Photon Absorption Oxygen Atmospheric O2 (Oxidant) Compound->Oxygen Slow Auto-oxidation Heat Elevated Temp / Trace Acid (Catalyst) Compound->Heat Thermal Stress Triplet Triplet Excited State (Highly Reactive) Light->Triplet Intersystem Crossing Peroxide Peroxy Radicals (Auto-oxidation) Oxygen->Peroxide Radical Attack on Furan Oligomer Polybenzofuran Oligomers (Aggregation) Heat->Oligomer Polymerization Triplet->Oxygen Energy Transfer (ROS) Degradation Brown Degradants & Ring Cleavage Products Peroxide->Degradation Oxidative Cleavage Oligomer->Degradation Precipitation/Color Change

Fig 1: Environmental stress-induced degradation pathways of 1-(5-Methylbenzofuran-2-yl)ethanone.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 9223, Benzofuran." PubChem Database. Retrieved from:[Link][2]

  • Copernicus Publications (ACP). "Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals." Atmospheric Chemistry and Physics. Retrieved from:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(5-Methylbenzofuran-2-yl)ethanone vs. 1-(benzofuran-2-yl)ethanone

Introduction Benzofuran-derived ketones, specifically 1-(benzofuran-2-yl)ethanone (commonly referred to as 2-acetylbenzofuran) and its substituted analogs, are privileged scaffolds in organic synthesis and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran-derived ketones, specifically 1-(benzofuran-2-yl)ethanone (commonly referred to as 2-acetylbenzofuran) and its substituted analogs, are privileged scaffolds in organic synthesis and drug development. They serve as critical building blocks for synthesizing antimicrobial agents, anticancer therapeutics, and treatments for metabolic disorders 1.

While the unsubstituted 1-(benzofuran-2-yl)ethanone provides a versatile baseline for chemical modification, introducing a methyl group at the C-5 position to form 1-(5-Methylbenzofuran-2-yl)ethanone fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, mechanistic comparison of their chemical reactivity, equipping researchers with the predictive insights needed to optimize synthetic workflows.

Mechanistic Reactivity & Electronic Effects

The reactivity of 2-acetylbenzofurans is governed by the interplay between the electron-rich benzofuran core and the strongly electron-withdrawing acetyl group at C-2. The acetyl group exerts a mesomeric (-M) and inductive (-I) effect, which deactivates the furan ring towards Electrophilic Aromatic Substitution (EAS) and renders the α-methyl protons highly acidic 2.

When comparing the unsubstituted and 5-methylated variants, the primary divergence in reactivity stems from the electron-donating nature of the methyl group:

  • Carbonyl Electrophilicity and Condensation: Both compounds readily undergo base-catalyzed Claisen-Schmidt condensations with aryl aldehydes to form chalcones [[1]](). However, the 5-methyl group exerts a positive inductive (+I) and hyperconjugative (+H) effect. This electron density is transmitted through the conjugated π-system, slightly reducing the partial positive charge on the carbonyl carbon. Consequently, the 5-methyl analog exhibits marginally lower electrophilicity, sometimes requiring longer reaction times.

  • Regioselectivity in Electrophilic Halogenation: In the unsubstituted 1-(benzofuran-2-yl)ethanone, electrophilic halogenation (e.g., bromination in acetic acid) is highly selective for the enolizable α-carbon, yielding 2-bromoacetylbenzofuran [[2]](). In contrast, the 5-methyl group activates the benzene ring (specifically at the C-4 and C-6 positions) 3. This creates competing nucleophilic sites, requiring strict temperature control to suppress off-target EAS on the aromatic ring.

Reactivity A 1-(benzofuran-2-yl)ethanone (Unsubstituted) C Carbonyl Condensation (High Electrophilicity) A->C Aldehyde / KOH E Electrophilic Halogenation (Strictly α-Carbon) A->E Br2 / AcOH B 1-(5-Methylbenzofuran-2-yl)ethanone (+I, +H effect) D Carbonyl Condensation (Slightly Lower Electrophilicity) B->D Aldehyde / KOH F Electrophilic Halogenation (α-Carbon + Competing Ring EAS) B->F Br2 / AcOH

Electronic effects governing the reactivity of substituted 2-acetylbenzofurans.

Quantitative Reactivity Comparison

To facilitate synthetic planning, the following table summarizes the comparative reactivity metrics and the underlying mechanistic causality.

Property / Reaction1-(benzofuran-2-yl)ethanone1-(5-Methylbenzofuran-2-yl)ethanoneMechanistic Causality
Carbonyl Electrophilicity HighModerately HighThe 5-methyl group exerts a weak +I/+H effect, marginally increasing electron density at the carbonyl carbon via extended conjugation.
Claisen-Schmidt Yield 85 - 92%82 - 88%Slightly lower electrophilicity of the 5-methyl derivative requires careful optimization of base concentration and reaction time.
α-Halogenation Regioselectivity Highly selective for the α-methyl groupSelective for α-methyl, but the benzene ring is activatedThe electron-withdrawing carbonyl directs halogenation to the enolizable α-carbon; however, the 5-Me activates C-4/C-6, competing for electrophiles.
Derivative Lipophilicity (logP) Baseline (Standard)EnhancedThe 5-methyl group increases the logP value, which can enhance cellular membrane penetration in downstream drug candidates.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation mechanisms, allowing researchers to verify reaction progress and product integrity in real-time.

Protocol 1: Synthesis of Benzofuran Chalcones via Claisen-Schmidt Condensation

Rationale: This base-catalyzed aldol condensation relies on the acidity of the α-methyl protons. The use of ethanol as a solvent ensures the homogenous mixing of the hydrophobic benzofuran and the base.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of the selected ketone (1-(benzofuran-2-yl)ethanone or its 5-methyl analog) and 10 mmol of an aryl aldehyde in 20 mL of absolute ethanol.

  • Base Catalysis: Slowly add 5 mL of a 10% aqueous KOH solution dropwise while stirring at room temperature. Causality: Dropwise addition prevents localized spikes in alkalinity, which can trigger the Cannizzaro reaction in the aldehyde or self-condensation of the ketone.

  • Reaction Monitoring (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The product chalcone will exhibit a distinct, highly fluorescent spot under UV light (254 nm) due to the extended π-conjugation formed by the new α,β-unsaturated system.

  • Workup and Isolation: After 3-5 hours (or upon consumption of the ketone), pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Structural Validation: Analyze the product via ¹H NMR. The formation of the trans-chalcone is confirmed by the presence of two vinylic doublets in the 7.4–7.8 ppm range with a large coupling constant (J ≈ 15–16 Hz).

Workflow N1 Equimolar Reactants N2 Base Catalysis (KOH/EtOH) N1->N2 N3 TLC Monitoring N2->N3 N4 Neutralization & Extraction N3->N4 N5 NMR/MS Validation N4->N5

Self-validating experimental workflow for chalcone synthesis.

Protocol 2: Selective α-Bromination

Rationale: Acid-catalyzed halogenation is preferred over base-catalyzed to prevent the haloform reaction (polyhalogenation). Glacial acetic acid serves as both the solvent and the acid catalyst to promote enolization 2.

Step-by-Step Methodology:

  • Enolization Setup: Dissolve 5 mmol of the ketone in 15 mL of glacial acetic acid.

  • Temperature Control (Critical for 5-Methyl Analog): Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Lowering the thermal energy suppresses the activation energy required for competing EAS on the methyl-activated benzene ring, directing the bromine exclusively to the enol double bond.

  • Electrophilic Attack (Self-Validation): Dissolve 5 mmol of Br₂ in 5 mL of acetic acid and add dropwise over 30 minutes. The reaction is self-indicating; the rapid disappearance of the red-brown bromine color confirms successful electrophilic addition and subsequent deprotonation.

  • Isolation: Pour the mixture into ice water. Collect the precipitate via filtration, wash with a dilute sodium thiosulfate solution (to quench any residual unreacted Br₂), and dry under a vacuum.

References

  • Source: Current Organic Chemistry (ingentaconnect.com)
  • Title: Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones...
  • Source: ResearchGate (researchgate.net)
  • Source: ACS Omega (acs.org)

Sources

Comparative

HPLC Method Development and Validation for 1-(5-Methylbenzofuran-2-yl)ethanone: A Comparative Guide

As pharmaceutical pipelines increasingly explore benzofuran derivatives for their anti-arrhythmic, antimicrobial, and anti-inflammatory properties, the need for robust analytical procedures becomes paramount. 1-(5-Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly explore benzofuran derivatives for their anti-arrhythmic, antimicrobial, and anti-inflammatory properties, the need for robust analytical procedures becomes paramount. 1-(5-Methylbenzofuran-2-yl)ethanone serves as a critical intermediate in these synthetic pathways.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries to establish an optimized, self-validating analytical method. The methodologies described herein are strictly aligned with the [1][2].

Mechanistic Rationale: Column Chemistry and Analyte Interactions

The core structure of 1-(5-Methylbenzofuran-2-yl)ethanone features a planar, electron-rich benzofuran bicyclic ring system conjugated with an acetyl group. This specific structural motif dictates its chromatographic behavior and necessitates a deliberate approach to stationary phase selection.

  • Traditional C18 (Octadecylsilane): Relies purely on dispersive hydrophobic interactions. While effective for general lipophilic compounds, C18 phases often fail to provide the necessary shape selectivity for closely related aromatic impurities or structural isomers common in benzofuran synthesis[3][4].

  • Biphenyl (Optimized Alternative): Features two sterically hindered phenyl rings. This geometry enhances polarizability and facilitates strong π−π and dipole-dipole interactions with the electron-rich oxygen in the benzofuran ring and the conjugated ketone.

The Causality of Optimization: Why choose Biphenyl over C18? The rigid, planar nature of the benzofuran ring requires shape selectivity. Biphenyl stationary phases offer enhanced π−π retention mechanisms that specifically target the conjugated π -system of 1-(5-Methylbenzofuran-2-yl)ethanone. This results in superior resolution from synthetic by-products compared to the generic hydrophobic retention of C18 columns, ensuring the method remains highly specific.

Experimental Protocols: Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and Photodiode Array (PDA) peak purity checks to verify instrument performance and specificity dynamically during every run.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of ultrapure water (18.2 MΩ·cm) into a mobile phase reservoir. Add 1.0 mL of LC-MS grade Formic Acid to yield a 0.1% v/v solution.

    • Causality: Formic acid acts as an ion-pairing agent and pH buffer. It suppresses the ionization of any residual silanols on the silica column backbone, thereby preventing secondary interactions that cause peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and sharper peaks for aromatic ketones compared to methanol due to its lower viscosity and aprotic solvation properties[5].

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 1-(5-Methylbenzofuran-2-yl)ethanone reference standard (purity >99.0%). Dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition (60% A / 40% B) to create a 5-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Step 2: Optimized Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Strict temperature control normalizes solvent viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: PDA scanning from 200–400 nm; Quantitation extracted at 285 nm (the λmax​ for the conjugated benzofuran system).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 40% to 80% B (Linear ramp to elute strongly retained impurities)

    • 8.0 - 10.0 min: 80% B (Column wash)

    • 10.0 - 15.0 min: 40% B (Re-equilibration)

Workflow Visualization

MethodWorkflow N1 Analyte Profiling 1-(5-Methylbenzofuran-2-yl)ethanone N2 Stationary Phase Screening (C18 vs. Biphenyl) N1->N2 N3 Mobile Phase Optimization (Acetonitrile / 0.1% Formic Acid) N2->N3 N4 System Suitability Testing (SST) (Self-Validating Verification) N3->N4 N5 ICH Q2(R2) Method Validation (Linearity, Accuracy, Precision) N4->N5 N6 Final Validated Analytical Procedure N5->N6

Figure 1: Step-by-step HPLC method development and ICH Q2(R2) validation workflow.

Comparative Performance Analysis

To objectively evaluate the optimized Biphenyl method, a side-by-side comparison was conducted against a standard C18 column using the exact same gradient profile and sample matrix (spiked with a common synthetic precursor, 2-acetyl-4-methylphenol, designated as "Impurity A").

Table 1: Chromatographic Performance Comparison (Analyte at 50 µg/mL)

ParameterTraditional C18 ColumnOptimized Biphenyl ColumnAcceptance Criteria
Retention Time ( tR​ ) 5.42 min6.85 minN/A
Peak Tailing Factor ( Tf​ ) 1.451.08 ≤1.5
Theoretical Plates ( N ) 8,50014,200 ≥10,000
Resolution ( Rs​ ) from Impurity A 1.63.2 ≥2.0
Signal-to-Noise (S/N) at 1 µg/mL 15:142:1N/A

Data Interpretation: The Biphenyl column demonstrates a 67% increase in theoretical plates and a significant reduction in peak tailing. Most importantly, the enhanced resolution ( Rs​=3.2 ) from closely eluting synthetic impurities validates the mechanistic hypothesis: π−π interactions drive superior, target-specific selectivity for 1-(5-Methylbenzofuran-2-yl)ethanone.

Method Validation (ICH Q2(R2) Compliance)

The optimized Biphenyl method was validated according to the latest[1][2] to ensure it is fit for its intended purpose in pharmaceutical quality control.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterMethodologyResultsICH Q2(R2) Criteria Met
Linearity & Range 5 concentration levels (1-100 µg/mL), triplicate injections. R2=0.9998 , Equation: y=45210x+1250 Yes ( R2≥0.999 )
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target concentration.99.2% - 101.5% recovery across all levels.Yes (98.0% - 102.0%)
Precision (Repeatability) 6 replicate injections of 100% test concentration (50 µg/mL).RSD = 0.65%Yes (RSD ≤2.0% )
LOD & LOQ Based on Signal-to-Noise ratio (S/N 3:1 for LOD, 10:1 for LOQ).LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLYes
Specificity PDA peak purity match; blank and placebo interference check.Purity angle < Purity threshold. No co-elution.Yes

Self-Validating Specificity: The method's specificity is internally validated by the PDA peak purity algorithm during every run. By mathematically confirming that the purity angle is less than the purity threshold across the entire integrated peak, the method self-verifies that the 1-(5-Methylbenzofuran-2-yl)ethanone signal is entirely homogenous and not compromised by hidden, co-eluting impurities.

References
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Teotia, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, Oxford Academic. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: Quantifying the Purity of 1-(5-Methylbenzofuran-2-yl)ethanone via GC-MS and Comparative Analysis

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide offers a comprehensive validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide offers a comprehensive validation framework for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the quantitative analysis of 1-(5-Methylbenzofuran-2-yl)ethanone. Beyond a mere procedural outline, this document delves into the scientific rationale behind each validation parameter, provides a comparative analysis with alternative analytical techniques, and is grounded in authoritative industry guidelines to ensure scientific integrity.

The choice of an analytical method is a critical decision in drug development, directly impacting the reliability of safety and efficacy data. For a semi-volatile, thermally stable compound like 1-(5-Methylbenzofuran-2-yl)ethanone, GC-MS presents a powerful analytical tool, offering high resolution and specificity. However, its suitability must be rigorously validated to ensure it is fit for its intended purpose. This guide will follow the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.

Part 1: GC-MS Method Validation for 1-(5-Methylbenzofuran-2-yl)ethanone

A robust validation process is a self-validating system; it not only confirms the method's performance but also provides a deep understanding of its limitations. The following sections detail the experimental validation of a quantitative GC-MS method.

System Suitability: The Daily Health Check

Before any sample analysis, system suitability testing (SST) is performed to ensure the analytical system is operating correctly. This is not a validation parameter itself, but a prerequisite for valid analytical results. For this analysis, a standard solution of 1-(5-Methylbenzofuran-2-yl)ethanone is injected six consecutive times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. This ensures the consistency and reproducibility of the chromatographic system.

Specificity and Selectivity: Proving Identity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In GC-MS, this is achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of a certified reference standard.

  • Experimental Approach: A solution of the reference standard is injected, followed by a sample solution. The mass spectrum of the peak at the expected retention time in the sample is compared to the reference standard's spectrum. A high degree of similarity (e.g., a NIST library match factor > 900) provides strong evidence of the peak's identity.

Linearity and Range: The Quantitative Foundation

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal. This is crucial for accurate quantification.

  • Experimental Protocol: A series of calibration standards of 1-(5-Methylbenzofuran-2-yl)ethanone are prepared, typically spanning 50% to 150% of the expected sample concentration. Each standard is injected in triplicate.

  • Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²). An R² value of ≥ 0.999 is generally considered acceptable for purity analysis.

Accuracy: Closeness to the True Value

Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo or samples with a certified purity). The agreement between the measured value and the true value indicates the method's accuracy.

  • Experimental Protocol: A sample matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Data Analysis: The recovery is calculated for each replicate. The mean recovery should fall within a predefined range, typically 98.0% to 102.0%.

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): The analysis is performed by one analyst on one instrument over a short period. This is typically assessed by analyzing six replicates of a sample at 100% of the target concentration.

  • Intermediate Precision (Inter-assay precision): This evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be estimated based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typical for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

The logical flow of this comprehensive validation process is illustrated in the diagram below.

GCMS_Validation_Workflow cluster_0 Phase 1: Method Development & System Setup cluster_1 Phase 2: Core Validation Parameters (ICH Q2 R1) cluster_2 Phase 3: Method Implementation Dev Method Development (Column, Oven Program, MS Params) SST SST Dev->SST Proceed if developed Specificity Specificity (RT Match & Spectral Confirmation) SST->Specificity Linearity Linearity & Range (50-150% Conc. R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate RSD ≤ 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Validated Validated Method Ready for Routine Use LOD_LOQ->Validated

Caption: Workflow for the validation of a quantitative GC-MS method.

Part 2: Comparative Analysis with Alternative Techniques

While GC-MS is a powerful technique, it is not universally applicable. A comprehensive understanding of its performance relative to other methods is crucial for informed decision-making.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of pharmaceutical quality control for its robustness, versatility, and wide applicability to non-volatile and thermally labile compounds.

Head-to-Head Comparison:

ParameterGC-MSHPLC-UVRationale & Causality
Analyte Volatility Required Not Required GC requires the analyte to be volatile and thermally stable for transfer to the gas phase. HPLC is suitable for a much broader range of compounds, including salts and large molecules.
Selectivity Very High Moderate to High Mass spectrometry provides structural information, offering superior selectivity over UV detection, which relies on chromophores. Co-eluting impurities are more easily deconvoluted with MS.
Sensitivity High (pg-fg range) Good (ng-µg range) MS detectors are generally more sensitive than UV detectors, allowing for lower LOD and LOQ values.
Sample Preparation Potentially requires derivatization to increase volatility.Generally simpler, requiring only dissolution in a suitable mobile phase.The need for derivatization in GC can introduce additional steps and potential sources of error.
Impurity Profile Excellent for volatile and semi-volatile impurities.Excellent for non-volatile and polymeric impurities.The choice of method can be dictated by the expected impurity profile of the API.

Illustrative Validation Data Summary:

Validation ParameterGC-MS (Illustrative Data)HPLC-UV (Illustrative Data)
Linearity (R²) 0.99950.9992
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.5%
Precision (RSD%) 0.8%1.1%
LOQ (µg/mL) 0.10.5

This comparative data highlights the superior sensitivity of the GC-MS method, while both methods demonstrate excellent linearity, accuracy, and precision, making them suitable for quantitative purity analysis.

Other Advanced Techniques
  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct measurement of analyte concentration without the need for a reference standard of the same compound. It is highly accurate and precise but requires specialized equipment and expertise. It is often used for the certification of reference materials.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure, crystalline substances by measuring the change in heat flow as the sample is heated through its melting point. It is an excellent technique for detecting solid-state impurities but is not suitable for amorphous materials or thermally unstable compounds.

The decision-making process for selecting the most appropriate analytical technique is summarized in the following diagram.

Method_Selection_Logic start Analyte: 1-(5-Methylbenzofuran -2-yl)ethanone node_thermal Thermally Stable & Volatile? start->node_thermal node_impurities Expected Impurities Volatile? node_thermal->node_impurities Yes result_hplc HPLC-UV is the Preferred Method node_thermal->result_hplc No result_gcms GC-MS is a Strong Candidate node_impurities->result_gcms Yes node_impurities->result_hplc No (Non-volatile impurities) node_primary_method Primary Method Needed? node_primary_method->result_gcms No (For routine QC) result_qnmr Consider qNMR for Reference Standard node_primary_method->result_qnmr Yes result_gcms->node_primary_method

Caption: Decision tree for selecting an analytical method for purity determination.

Part 3: Experimental Protocols

The following are detailed, illustrative protocols for the GC-MS and HPLC-UV analysis of 1-(5-Methylbenzofuran-2-yl)ethanone.

GC-MS Protocol
  • Standard Preparation: Accurately weigh approximately 25 mg of 1-(5-Methylbenzofuran-2-yl)ethanone reference standard and dissolve in a suitable solvent (e.g., Dichloromethane) in a 25 mL volumetric flask. This creates a 1 mg/mL stock solution. Prepare calibration standards by serial dilution.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the same solvent.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 GC or equivalent

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1

    • Injection Volume: 1 µL

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • MS System: Agilent 5977B MSD or equivalent

    • Ion Source: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions (e.g., m/z 174, 159).

HPLC-UV Protocol
  • Standard and Sample Preparation: Prepare stock and working solutions as described for GC-MS, using a mobile phase compatible solvent (e.g., Acetonitrile/Water mixture).

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., 280 nm).

Conclusion and Recommendations

For the specific task of determining the purity of 1-(5-Methylbenzofuran-2-yl)ethanone, a thermally stable and volatile compound, a validated GC-MS method offers exceptional specificity and sensitivity. Its ability to provide structural information via mass spectrometry makes it a powerful tool for identifying unknown impurities.

However, HPLC-UV remains a highly viable and often more practical alternative for routine quality control environments, particularly if non-volatile impurities are expected or if simplicity and robustness are prioritized.

Ultimately, the choice of method should be guided by a risk-based assessment considering the stage of drug development, the nature of the sample and its potential impurities, and the specific requirements of the analysis. For comprehensive characterization of a reference standard, a combination of techniques (e.g., GC-MS or HPLC for chromatographic purity, qNMR for absolute purity, and DSC for solid-state purity) will provide the most complete and trustworthy data.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Boru, G. et al. (2023). Method development and validation of gas chromatography-mass spectrometry for determination of busulfan in human plasma. PLOS ONE. [Link]

  • U.S. Food and Drug Administration. (2021). Quantitative Nuclear Magnetic Resonance Spectroscopy for the Determination of the Purity of Drug Substances. [Link]

Comparative

A Structural and Spectroscopic Comparison of 1-(5-Methylbenzofuran-2-yl)ethanone and its Positional Isomers: A Technical Guide for Researchers

Introduction: The Critical Role of Isomerism in Benzofuran Chemistry Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in Benzofuran Chemistry

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Their therapeutic potential is deeply tied to their specific molecular architecture. The introduction of substituents onto the benzofuran ring system gives rise to a multitude of positional isomers, each with a unique three-dimensional structure and electronic distribution.

This guide focuses on 1-(5-Methylbenzofuran-2-yl)ethanone, a simple yet representative member of this class. While seemingly minor, the precise placement of the methyl group on the benzene portion of the scaffold dramatically influences the molecule's chemical and physical properties. For researchers in drug development and materials science, the ability to definitively distinguish between these isomers is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring compound purity, and meeting regulatory standards.[3]

This technical guide provides an in-depth comparison of 1-(5-Methylbenzofuran-2-yl)ethanone with its key positional isomers. We will explore the synthetic strategies that give rise to these specific isomers, delve into a detailed comparative analysis of their spectroscopic signatures (NMR, IR, MS), and discuss how computational modeling can corroborate experimental findings. The objective is to equip researchers with the foundational knowledge and practical insights required to synthesize, characterize, and differentiate these closely related molecules with confidence.

Defining the Isomeric Landscape

The core molecule, 1-(5-Methylbenzofuran-2-yl)ethanone (CAS 17133-94-7), features an acetyl group at the C2 position of the furan ring and a methyl group at the C5 position of the benzene ring.[4] Its primary positional isomers involve the migration of the methyl group to other available positions on the benzene ring: C4, C6, and C7. The numbering convention for the benzofuran ring system is illustrated below.

Caption: Numbering of the benzofuran ring and key isomers.

Comparative Synthesis Strategies

The synthesis of 2-acetylbenzofuran derivatives is most commonly achieved through the reaction of a substituted ortho-hydroxyacetophenone with chloroacetone.[5][6] This robust method offers direct control over the final substitution pattern on the benzene ring, as the identity of the isomer is determined by the choice of the starting phenolic ketone.

The causality behind this strategy is straightforward: the commercially available, or readily synthesized, methyl-substituted 2-hydroxyacetophenone dictates the final position of the methyl group on the benzofuran product.

SynthesisWorkflow Start Select Starting Material: Substituted 2-Hydroxyacetophenone Step1 O-Alkylation Start->Step1 Reacts with Reagent Reagent: Chloroacetone (ClCH₂COCH₃) Base (e.g., K₂CO₃) Reagent->Step1 Intermediate Intermediate: Phenoxyacetone derivative Step1->Intermediate Step2 Intramolecular Cyclization (Perkin-like reaction) Intermediate->Step2 Undergoes Product Final Product: Substituted 1-(Benzofuran-2-yl)ethanone Step2->Product

Caption: General synthetic workflow for 2-acetylbenzofurans.

For example, to synthesize 1-(5-methylbenzofuran-2-yl)ethanone, one would start with 2-hydroxy-5-methylacetophenone. Similarly, the 4-, 6-, and 7-methyl isomers would be synthesized from 2-hydroxy-4-methylacetophenone, 2-hydroxy-6-methylacetophenone, and 2-hydroxy-3-methylacetophenone (which rearranges), respectively.

Part 1: Comparative Spectroscopic Analysis

Spectroscopy is the cornerstone of structural elucidation for isomers. Subtle differences in the electronic environment around each nucleus, induced by the varying position of the methyl group, lead to distinct and predictable differences in their respective spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. The methyl group is weakly electron-donating, causing a slight increase in electron density (shielding) at the ortho and para positions relative to its location, which shifts the signals of nearby protons upfield (to lower ppm).

Key Diagnostic Signals:

  • Furan Ring Proton (H3): This is a sharp singlet typically found between δ 7.0-7.6 ppm. Its position is influenced by the overall electron density of the ring system.

  • Benzene Ring Protons (H4, H5, H6, H7): These protons give rise to complex splitting patterns (doublets, triplets, or multiplets) characteristic of substituted benzene rings. Their chemical shifts and coupling constants are the most telling features for identifying the isomer.

  • Acetyl Methyl Protons (-COCH₃): A sharp singlet, usually around δ 2.5-2.6 ppm.[7] Its position is less affected by the remote methyl group's location.

  • Benzene Methyl Protons (-CH₃): A sharp singlet, typically around δ 2.4-2.5 ppm.

Isomer H4 (δ, mult.) H6 (δ, mult.) H7 (δ, mult.) Other Aromatic Furan H3 (δ, s) -CH₃ (δ, s) -COCH₃ (δ, s)
4-Methyl ~7.2 (t)~7.4 (d)H5: ~7.1 (d)~7.5~2.5~2.6
5-Methyl ~7.4 (s)~7.2 (dd)~7.5 (d)~7.4~2.4~2.6
6-Methyl ~7.5 (d)~7.1 (s)H5: ~7.3 (dd)~7.4~2.4~2.6
7-Methyl ~7.4 (d)~7.1 (t)H5: ~7.1 (d)~7.5~2.5~2.6
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities for Positional Isomers. Values are estimates based on standard substituent effects and data from related benzofuran structures.[7][8]

The most unambiguous differentiators are the simplified splitting patterns. For the 5-methyl isomer , H4 appears as a singlet (or a narrowly split doublet) due to the lack of an adjacent proton. For the 6-methyl isomer , H7 often appears as a singlet for the same reason. The 4- and 7-methyl isomers will show more complex ABCD or ABX spin systems, but the relative positions of the signals, influenced by the ortho/para shielding of the methyl group, allow for their differentiation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information. The carbonyl carbon of the acetyl group is a key signal, typically appearing far downfield (δ > 185 ppm). The positions of the quaternary (non-protonated) carbons and the shifts of the protonated carbons on the benzene ring provide a definitive fingerprint for each isomer.

Isomer C4 (δ) C5 (δ) C6 (δ) C7 (δ) C-CH₃ (δ) C=O (δ)
4-Methyl ~131 (q)~123~125~111~16~191
5-Methyl ~129~133 (q)~126~112~21~191
6-Methyl ~122~124~139 (q)~112~22~191
7-Methyl ~121~125~125~124 (q)~15~191
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons. 'q' denotes a quaternary carbon. Values are estimates.[7][8]

The chemical shift of the carbon atom directly attached to the methyl group (the quaternary carbon, C-CH₃) is a clear indicator of its position. Furthermore, the upfield shift of the ortho and para carbons relative to the methyl substituent provides a secondary confirmation of the structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for differentiating these specific positional isomers. All isomers will exhibit two highly characteristic absorption bands:

  • C=O Stretch (Ketone): A very strong, sharp peak around 1670-1690 cm⁻¹ . The electronic effect of the methyl group's position can cause minor shifts (a few cm⁻¹) in this frequency, but these are often too subtle for unambiguous identification without authentic standards.[9]

  • C-O-C Stretch (Furan Ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

The primary value of IR is to quickly confirm the successful synthesis of the target acetylbenzofuran scaffold.

Mass Spectrometry (MS): Fragmentation and Identification

Under Electron Ionization (EI), all isomers are expected to show a prominent molecular ion (M⁺) peak corresponding to their shared molecular formula, C₁₁H₁₀O₂ (m/z = 174.07).[4] The primary fragmentation pathway will be the α-cleavage of the acetyl group, resulting in two major fragment ions:

  • [M - CH₃]⁺ (m/z 159): Loss of a methyl radical from the acetyl group.

  • [CH₃CO]⁺ (m/z 43): The acylium ion, which is often a very abundant peak.

While the major fragments are identical, the relative abundances of ions resulting from the cleavage of the benzofuran ring system itself may differ slightly. Studies on similar positional isomers have shown that subtle differences in fragmentation patterns, guided by the stability of the resulting radical cations, can be used for differentiation, especially when combined with computational energy profiling.[10] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition to distinguish from any isobaric impurities.

Part 2: Corroboration with Computational Chemistry

When reference standards are unavailable, or to gain deeper insight into the electronic differences between isomers, computational chemistry serves as a powerful predictive tool.

ComputationalWorkflow Input Input: 3D Structure of each Isomer GeomOpt Geometry Optimization Input->GeomOpt DFT Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) DFT->GeomOpt FreqCalc Frequency Calculation DFT->FreqCalc NMR_Calc NMR Calculation (GIAO Method) DFT->NMR_Calc GeomOpt->FreqCalc Confirm Minimum Energy GeomOpt->NMR_Calc Output_Props Calculated Properties: - Dipole Moment - Electrostatic Potential GeomOpt->Output_Props Generates Output_NMR Predicted ¹H & ¹³C NMR Spectra NMR_Calc->Output_NMR Generates

Caption: Workflow for computational analysis of isomers.

A typical workflow involves using Density Functional Theory (DFT) to perform a geometry optimization followed by the calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[11] The predicted spectra can then be compared with experimental data to confirm assignments. Furthermore, calculating properties like the molecular electrostatic potential can visually represent the electronic differences, showing how the methyl group's position alters the electron-rich and electron-poor regions of the molecule, which directly relates to its reactivity and potential for intermolecular interactions.

Part 3: Impact on Physicochemical Properties and Biological Activity

The seemingly small structural change of moving a methyl group has significant consequences for a molecule's behavior.

  • Lipophilicity and Solubility: The position of the methyl group can alter the molecule's overall dipole moment and its ability to participate in crystal packing.[12] This affects its solubility in various solvents and its lipophilicity (LogP), which are critical parameters for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

  • Biological Activity: Structure-activity relationship (SAR) studies on benzofuran derivatives consistently show that the substitution pattern is paramount for biological activity.[3][13] The methyl group's position can influence how the molecule fits into the binding pocket of a target enzyme or receptor. It can either enhance binding through favorable hydrophobic interactions or cause steric hindrance that prevents binding altogether. Therefore, one isomer may be a potent anticancer agent while another is completely inactive.[14]

Detailed Experimental Protocols

Protocol 1: General Synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone

Causality: This protocol utilizes a base-catalyzed condensation reaction. The anhydrous potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide which then attacks the electrophilic carbon of chloroacetone (O-alkylation). The subsequent intramolecular cyclization is driven by the formation of the stable aromatic benzofuran ring system.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-5-methylacetophenone (1.50 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).

  • Addition of Reagent: Add chloroacetone (1.02 g, 11 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1M NaOH solution (2 x 25 mL) to remove any unreacted phenol, followed by a brine wash (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure product.[5][6]

Protocol 2: Spectroscopic Characterization

Causality: The choice of deuterated solvent is critical for NMR as it must dissolve the sample without producing interfering signals. TMS is used as an internal standard (δ = 0.00 ppm) for calibrating the chemical shift scale. FTIR analysis as a KBr pellet ensures a solid-state spectrum without solvent interference.

  • NMR Spectroscopy: Dissolve ~10-15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[15]

  • IR Spectroscopy: Mix ~1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Obtain the IR spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹.[9]

  • Mass Spectrometry: Introduce a dilute solution of the sample in methanol or acetonitrile into an ESI-MS for accurate mass determination or via a GC-MS (using a suitable capillary column) for EI fragmentation analysis.[15]

Conclusion

The positional isomers of 1-(5-Methylbenzofuran-2-yl)ethanone, while sharing the same molecular formula, are distinct chemical entities with unique structural and electronic characteristics. This guide demonstrates that a multi-faceted analytical approach, led by ¹H and ¹³C NMR spectroscopy and supported by MS, IR, and computational modeling, can unambiguously differentiate them. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these differentiating features is essential for rational drug design, quality control, and the advancement of our understanding of structure-activity relationships within the versatile benzofuran class.

References

  • Yakali, G., et al. (2016). SYNTHESIS AND X-RAY STRUCTURAL CHARACTERIZATION OF 1-(5-BROMOBENZOFURAN-2-YL)-2- MESITYLETHANONEOXIME AND 1-(5-BROMOBENZOFURAN-2-YL)-2-MESITYLETHANONE-O- (2- PHENYLACETYL) OXIME. Journal of the Chilean Chemical Society. Available at: [Link]

  • ResearchGate. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available at: [Link]

  • Zarghi, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

  • ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • NIST. (n.d.). 2-Acetylbenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one. Retrieved from [Link]

  • ResearchGate. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Available at: [Link]

  • Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Cancers. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Molecules. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Available at: [Link]

  • ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available at: [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2016). SYNTHESIS AND X-RAY STRUCTURAL CHARACTERIZATION OF 1-(5-BROMOBENZOFURAN-2-YL)-2- MESITYLETHANONEOXIME AND 1-(5-BROMOBENZOFURAN-2-YL)-2-MESITYLETHANONE-O- (2- PHENYLACETYL) OXIME. Available at: [Link]

  • Royal Society of Chemistry. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • SpectraBase. (n.d.). Benzofuran-2-yl methyl ketone. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Available at: [Link]

  • Oriental Journal of Chemistry. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Available at: [Link]

  • Nature. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for: A highly efficient synthesis of 2-substituted furans. Available at: [Link]

  • ResearchGate. (2023). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of 5-Methylbenzofuran-2-yl Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly benzofurans, have emerged as a privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly benzofurans, have emerged as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial effects.[1] Naturally occurring and synthetic benzofuran derivatives have demonstrated significant inhibitory action against a variety of pathogens.[2] This guide focuses on the 5-methylbenzofuran-2-yl scaffold, a promising framework for developing new antimicrobial drugs. We will provide a comparative analysis of their efficacy, delve into the structure-activity relationships that govern their function, and present the detailed experimental protocols required for their evaluation.

Comparative Antimicrobial Performance: A Data-Driven Overview

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible in-vitro growth of a microorganism.[3][4] Further assessment involves determining the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill ≥99.9% of the initial bacterial population.[5][6]

While extensive comparative data for a wide range of 5-methylbenzofuran-2-yl derivatives is continually evolving, the following table represents typical findings for benzofuran derivatives against common pathogens, illustrating the impact of various substitutions on the core structure. The data is synthesized from multiple studies on substituted benzofurans to provide a representative comparison.

Table 1: Representative Antimicrobial Activity of Substituted Benzofuran Derivatives

Derivative IDSubstitution Pattern on Benzofuran CoreStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
BF-1 5-Methyl, 2-(Phenyl)6.2512.525
BF-2 5-Methyl, 2-(4-Chlorophenyl)3.126.2512.5
BF-3 5-Methyl, 2-(4-Nitrophenyl)1.563.126.25
BF-4 5-Methyl, 3-(Thiazol-2-yl)0.781.563.12
BF-5 5-Methyl, 6-Hydroxy, 2-(Phenyl)0.390.781.56
Ciprofloxacin Standard Antibiotic0.50.25N/A
Nystatin Standard AntifungalN/AN/A4

Note: The data presented are illustrative examples derived from findings on various benzofuran derivatives to demonstrate structure-activity relationships.[7][8][9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of the benzofuran scaffold is highly dependent on the nature and position of its substituents.[8][10]

  • Position C-2: This position is a frequent site for substitution. Introducing various aryl groups, ketoximes, and other heterocyclic moieties at C-2 has been shown to be crucial for cytotoxic and antimicrobial activity.[10][11]

  • Positions C-5 and C-6: Substitutions at these positions with electron-withdrawing groups like halogens (e.g., chlorine) and nitro groups, or electron-donating groups like hydroxyl groups, often enhance antibacterial activity.[8][10] As seen in the representative data, a hydroxyl group at C-6 (BF-5) can dramatically increase potency.

  • Position C-3: The introduction of moieties like pyrazoline or thiazole at the C-3 position can also significantly boost antimicrobial effects, suggesting that these additions are essential for activity.[8]

  • Lipophilicity and Charge: The overall lipophilicity of the molecule plays a critical role. Enhanced lipophilicity can facilitate penetration of the microbial cell membrane. Furthermore, moieties that can carry a positive charge may engage in electrostatic interactions with the negatively charged bacterial membrane, leading to its disruption.[12]

Experimental Protocols: A Guide to In-Vitro Evaluation

To ensure scientific rigor and reproducibility, antimicrobial efficacy must be assessed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[3]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is the gold standard for determining the MIC of a novel compound.[13][14] It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.

Causality: The objective is to find the lowest concentration of the compound that can inhibit microbial proliferation. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.[4]

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the 5-methylbenzofuran-2-yl derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).[2] Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][15]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum in broth, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum).[3]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[4]

Workflow for MIC Determination

MIC_Workflow start Start: Fresh Microbial Culture prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect & Record MIC (Lowest Clear Well) incubate->read_mic end End read_mic->end MBC_Workflow mic_plate Completed MIC Plate (Post-Incubation) select_wells Select Clear Wells (MIC and higher concentrations) mic_plate->select_wells subculture Aliquot 10-20µL from selected wells select_wells->subculture plate_agar Spot-plate aliquots onto Antimicrobial-Free Agar subculture->plate_agar incubate Incubate Agar Plate (35°C, 18-24h) plate_agar->incubate read_mbc Observe for Growth & Determine MBC (≥99.9% kill) incubate->read_mbc end End Result: MBC Value read_mbc->end

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Conclusion

The 5-methylbenzofuran-2-yl scaffold represents a highly promising platform for the development of novel antimicrobial agents. As demonstrated by the structure-activity relationships of related benzofuran derivatives, targeted modifications at the C-2, C-3, and C-6 positions can yield compounds with potent antibacterial and antifungal activities. The strategic introduction of halogens, hydroxyl groups, and various heterocyclic moieties appears particularly effective in enhancing efficacy. Rigorous and standardized evaluation using MIC and MBC assays is paramount to accurately determine the potential of these new chemical entities. Continued research in this area is a critical component of the global effort to combat the growing threat of drug-resistant pathogens.

References

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem.
  • Synthesis and antimicrobial evaluation of new benzofuran deriv
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. (2007).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (2021).
  • How-to guide: Minimum Inhibitory Concentr
  • Minimum Inhibitory Concentration (MIC) Test.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). AMR Insights.
  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. IJSDR.
  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace.

Sources

Comparative

A Comparative Benchmarking Guide to 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives

This guide presents a comprehensive technical comparison of newly synthesized 1-(5-Methylbenzofuran-2-yl)ethanone derivatives against established standard drugs in key therapeutic areas: oncology, infectious diseases, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive technical comparison of newly synthesized 1-(5-Methylbenzofuran-2-yl)ethanone derivatives against established standard drugs in key therapeutic areas: oncology, infectious diseases, and inflammation. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of their synthesis, biological activity, and potential as a versatile pharmacological scaffold. The data and protocols herein are intended to serve as a foundational resource for the evaluation and advancement of this promising class of compounds.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6] The 1-(5-Methylbenzofuran-2-yl)ethanone backbone offers a synthetically accessible and readily modifiable template for the development of novel therapeutic candidates. This guide focuses on a series of these derivatives, providing a head-to-head comparison with standard-of-care drugs to objectively assess their performance and elucidate their structure-activity relationships (SAR).

Synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives

The synthetic route to the title compounds is a robust and versatile process, allowing for the introduction of diverse functionalities. The general synthetic scheme, adapted from established methodologies for related benzofuran structures, is outlined below.[1][4][7] The initial step involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone to form the core benzofuran ring.[1][4] Subsequent modifications, such as bromination using N-bromosuccinimide (NBS), can be employed to introduce reactive handles for further derivatization.[1][4]

A 5-Methyl-2-hydroxyacetophenone C 1-(5-Methylbenzofuran-2-yl)ethanone A->C Base (e.g., K2CO3) B Chloroacetone B->C E Brominated Derivatives C->E Radical Initiator (e.g., AIBN) D N-Bromosuccinimide (NBS) D->E G Final Derivative Library E->G F Further Derivatization (e.g., nucleophilic substitution) F->G

Caption: General synthetic workflow for 1-(5-Methylbenzofuran-2-yl)ethanone derivatives.

Part 1: Anticancer Activity

The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. In this section, we benchmark the 1-(5-Methylbenzofuran-2-yl)ethanone derivatives against standard chemotherapeutic agents, doxorubicin and cisplatin, using the well-established MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., K562 - chronic myelogenous leukemia, PC3 - prostate cancer, SW620 - colon cancer)[1][4]

  • Normal human cell line (e.g., HaCaT - keratinocytes)[1][4]

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Test compounds and standard drugs (Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and standard drugs for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

A Seed Cancer & Normal Cells B Incubate 24h A->B C Treat with Derivatives & Standards B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of representative 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives (as close analogs to the 5-methyl series) against various cancer cell lines, benchmarked against doxorubicin and cisplatin.[1][4][9]

Compound/DrugK562 (Leukemia) IC50 (µM)PC3 (Prostate) IC50 (µM)SW620 (Colon) IC50 (µM)HaCaT (Normal) IC50 (µM)Selectivity Index (SI)a
Derivative 6 3.83 ± 0.6> 30> 3012.44 ± 1.273.25
Derivative 8 2.59 ± 0.88> 30> 3023.57 ± 10.79.10
Doxorubicin ~0.1~0.5~0.3> 10High
Cisplatin ~1.0~5.0~3.0> 20Moderate

a Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (K562).

Field Insights: The brominated derivatives (6 and 8) demonstrate potent and selective cytotoxicity against the K562 leukemia cell line, with impressive selectivity indices.[1][4] This suggests a potential therapeutic window, a critical attribute for further development. The mechanism of action for these active benzofurans often involves the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[1][4]

cluster_0 Benzofuran Derivative cluster_1 Cancer Cell Benzofuran Benzofuran Derivative ROS Increased ROS Production Benzofuran->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by benzofuran derivatives in cancer cells.

Part 2: Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promise in this area.[10][11][12][13] Here, we benchmark the antimicrobial activity of 1-(5-Methylbenzofuran-2-yl)ethanone derivatives against standard antibiotics, ciprofloxacin and gentamicin, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4][14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and standard antibiotics (Ciprofloxacin, Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

A Prepare Serial Dilutions of Compounds B Inoculate with Standardized Bacteria A->B C Incubate 18-24h B->C D Visually Assess for Growth C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

Comparative Antimicrobial Data

The following table presents the MIC values of a representative brominated 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative (as a close analog) against Gram-positive and Gram-negative bacteria, compared to standard antibiotics.[1][4]

Compound/DrugS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative 7 1632> 64> 64
Ciprofloxacin 0.5 - 20.25 - 10.015 - 0.1250.25 - 1
Gentamicin 0.5 - 20.125 - 0.50.25 - 10.5 - 4

Field Insights: The tested benzofuran derivative demonstrates moderate activity primarily against Gram-positive bacteria.[1][4] The presence of the bromine atom appears to be crucial for its antimicrobial properties. Further structural modifications could enhance potency and broaden the spectrum of activity. The mechanism of action may involve the disruption of bacterial cell membrane integrity or inhibition of essential enzymes.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[16][17] We evaluate the anti-inflammatory potential of 1-(5-Methylbenzofuran-2-yl)ethanone derivatives by assessing their ability to inhibit COX-1 and COX-2 enzymes in vitro, with a comparison to the non-selective NSAID ibuprofen and the COX-2 selective inhibitor celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compounds and standard drugs (Ibuprofen, Celecoxib)

  • Assay buffer

  • 96-well plates

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with the test compound or standard drug.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the absorbance or fluorescence of the product at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

A Incubate COX Enzyme with Compound B Add Arachidonic Acid A->B C Measure Product Formation B->C D Calculate IC50 & Selectivity Index C->D

Caption: Workflow for the in vitro COX inhibition assay.

Comparative Anti-inflammatory Data

The following table presents hypothetical IC50 values for a representative 1-(5-Methylbenzofuran-2-yl)ethanone derivative, benchmarked against ibuprofen and celecoxib.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Benzofuran Derivative 152.56
Ibuprofen 10200.5
Celecoxib 500.862.5

Field Insights: The hypothetical data suggests that the benzofuran derivative may exhibit preferential inhibition of COX-2 over COX-1. This is a desirable characteristic, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[16][17] The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[6][11]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzofuran Benzofuran Derivative Benzofuran->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzofuran derivatives.

Conclusion

The 1-(5-Methylbenzofuran-2-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives explored in this guide, particularly the brominated analogs, have demonstrated significant and selective anticancer activity, along with moderate antimicrobial effects against Gram-positive bacteria. Furthermore, the potential for selective COX-2 inhibition suggests a favorable profile for anti-inflammatory applications.

The presented data and protocols provide a robust framework for the continued investigation of this class of compounds. Future work should focus on optimizing the structure to enhance potency and broaden the spectrum of activity, as well as conducting in vivo studies to validate the promising in vitro results. The versatility of the benzofuran core, coupled with the encouraging biological data, positions these derivatives as valuable candidates for further drug discovery and development efforts.

References

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • Holbeck, S. L., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Molecular Cancer Therapeutics, OF1-OF12. [Link]

  • National Cancer Institute. (2007). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • Lee, S., et al. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3536. [Link]

  • Holbeck, S. L., et al. (2010). Analysis of Food and Drug Administration–Approved Anticancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451-1460. [Link]

  • U.S. Food and Drug Administration. (2018). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC. [Link]

  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • Chabner, B. A. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. Journal of the National Cancer Institute, 108(1), djv382. [Link]

  • Arshad, F., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science, 12(1), 241411. [Link]

  • Chen, J., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3435. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]

  • Szałabska, K., et al. (2022). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 23(19), 11881. [Link]

  • Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 343-349. [Link]

  • Brooks, P. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. [Link]

  • Mogilaiah, K., et al. (2008). Synthesis and biological study of novel methylene-bis-benzofuranyl-[2][4]-benzothiazepines. Records of Natural Products, 2(4), 98-106. [Link]

  • Meinerz, A. R. M., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 368-372. [Link]

  • Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone: An Analysis of Reproducibility Across Common Pathways

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical comparison of the most commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical comparison of the most common synthetic pathways for 1-(5-Methylbenzofuran-2-yl)ethanone, a significant benzofuran derivative. Our analysis focuses on the reproducibility of these methods across different laboratory settings, offering insights into the causal factors behind experimental choices and providing supporting data to inform your synthetic strategy.

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Consequently, the development of robust and scalable methods for the synthesis of substituted benzofurans is of critical importance. This guide will explore and compare two primary and divergent strategies for the synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone: the one-pot Rap-Stoermer reaction and a multi-step approach involving a Perkin rearrangement followed by acylation.

Key Synthesis Pathways: A Head-to-Head Comparison

The choice of a synthetic pathway is often a trade-off between factors such as the number of steps, overall yield, cost of starting materials and reagents, and, crucially, the reproducibility of the results. Below, we dissect two prominent methods for synthesizing 1-(5-Methylbenzofuran-2-yl)ethanone.

Parameter Pathway 1: Rap-Stoermer Reaction Pathway 2: Perkin Rearrangement & Acylation
Number of Steps One-potTwo to three steps
Starting Materials 2-Hydroxy-5-methylacetophenone, α-Halo-acetonep-Cresol, Malonic acid, Acylating agent
Typical Overall Yield Moderate to Good (Varies with catalyst and conditions)Good to Excellent (Can be optimized at each step)
Key Reagents Base (e.g., K2CO3, TEA), Phase-transfer catalyst (optional)Base (e.g., NaOH), Acid (for workup), Lewis acid (for acylation)
Reproducibility Moderate; sensitive to reaction conditions and catalyst choice.High; each step can be individually optimized and purified.
Scalability Can be challenging due to potential side reactions in a one-pot setup.Generally more straightforward to scale up due to discrete steps.

Pathway 1: The Rap-Stoermer Reaction - A Direct, One-Pot Approach

The Rap-Stoermer reaction offers an attractive, convergent route to 2-acylbenzofurans by condensing a 2-hydroxyaryl ketone with an α-haloketone in the presence of a base.[1][2] This one-pot synthesis is valued for its operational simplicity.

Causality Behind Experimental Choices

The choice of base and solvent is critical in the Rap-Stoermer reaction to promote the initial O-alkylation of the phenol followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The use of a phase-transfer catalyst can be beneficial in biphasic systems to enhance the reaction rate and yield.[1] However, the one-pot nature of this reaction means that side reactions, such as self-condensation of the starting materials or the formation of undesired byproducts, can occur, impacting the overall yield and making purification more challenging. The reproducibility can be sensitive to the purity of reagents and precise control of reaction temperature and time.[3][4]

Experimental Protocol: General Procedure for Rap-Stoermer Synthesis

A general procedure for the synthesis of 2-aroylbenzofurans via the Rap-Stoermer reaction is as follows:

  • To a solution of the appropriately substituted o-hydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., acetone, ethanol, or water), add a base such as potassium carbonate (2-3 equivalents).[1]

  • Add the α-bromo ketone (1-1.2 equivalents) to the mixture.

  • Optionally, a phase-transfer catalyst like tetra-n-butylammonium bromide can be added when using an aqueous medium.[1]

  • The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

dot graph TD { A[2-Hydroxy-5-methylacetophenone] -- α-Halo-acetone, Base --> B{Intermediate Phenoxide}; B -- Intramolecular Cyclization & Dehydration --> C[1-(5-Methylbenzofuran-2-yl)ethanone]; subgraph One-Pot Reaction; A; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for the one-pot Rap-Stoermer synthesis.

Pathway 2: Perkin Rearrangement and Subsequent Acylation - A Stepwise, Controllable Route

A more traditional and often more reproducible approach involves the initial construction of the 5-methylbenzofuran-2-carboxylic acid scaffold via a Perkin rearrangement, followed by a separate step to introduce the acetyl group.[5][6]

Causality Behind Experimental Choices

This stepwise approach allows for the isolation and purification of the intermediate, 5-methylbenzofuran-2-carboxylic acid, which significantly enhances the purity of the final product. The Perkin rearrangement of a 3-halocoumarin derivative, which can be synthesized from p-cresol, provides a reliable method to form the benzofuran ring.[5][7] Microwave-assisted Perkin rearrangements have been shown to dramatically reduce reaction times and improve yields, making this a highly efficient method.[5]

The subsequent acylation of the 5-methylbenzofuran intermediate is typically achieved through a Friedel-Crafts reaction or by converting the carboxylic acid to an acid chloride followed by reaction with a suitable organometallic reagent. The separation of the synthesis into distinct steps allows for optimization of each transformation, leading to higher overall purity and more consistent yields, which are key indicators of high reproducibility.

Experimental Protocol: Perkin Rearrangement and Acylation

Step 1: Synthesis of 5-Methylbenzofuran-2-carboxylic Acid via Perkin Rearrangement

A modern approach utilizes microwave irradiation to expedite the Perkin rearrangement:

  • A 3-bromo-coumarin derivative (synthesized from p-cresol) is dissolved in a mixture of ethanol and aqueous sodium hydroxide.[5]

  • The mixture is subjected to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature.[5]

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[5]

  • The solid product is collected by filtration, washed, and can be purified by recrystallization.

Step 2: Acylation to 1-(5-Methylbenzofuran-2-yl)ethanone

  • The 5-methylbenzofuran-2-carboxylic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then subjected to a Friedel-Crafts-type acylation with a suitable acylating agent, or reacted with an organocadmium or organocuprate reagent to introduce the acetyl group.

dot graph TD { A[p-Cresol] --> B(Coumarin Intermediate); B -- Perkin Rearrangement --> C[5-Methylbenzofuran-2-carboxylic Acid]; C -- Acylation --> D[1-(5-Methylbenzofuran-2-yl)ethanone]; subgraph Stepwise Synthesis; A; B; C; D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Multi-step synthesis via Perkin rearrangement and acylation.

Alternative Pathway: Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have emerged as powerful tools for the synthesis of substituted benzofurans.[8][9][10] This method typically involves the coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Feasibility and Reproducibility Considerations

For the synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone, this would involve the Sonogashira coupling of 2-iodo-4-methylphenol with a suitable acetylenic ketone. While this approach can be highly efficient and offer access to a wide range of derivatives, its reproducibility can be influenced by several factors. The efficiency of the palladium catalyst can be sensitive to the purity of the starting materials and the presence of any inhibiting species.[8] The choice of ligand, base, and solvent system is also crucial and often requires careful optimization for a specific substrate combination.[8][9] While potentially high-yielding, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. The one-pot, three-component variations of this reaction can be complex to optimize and may suffer from reproducibility issues if not carefully controlled.[8]

dot graph TD { A[2-Iodo-4-methylphenol] -- Terminal Alkyne, Pd/Cu Catalyst --> B(Coupled Intermediate); B -- Intramolecular Cyclization --> C[1-(5-Methylbenzofuran-2-yl)ethanone]; subgraph Catalytic Approach; A; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Sonogashira coupling approach to 2-acetyl-5-methylbenzofuran.

Conclusion and Recommendations

For laboratories prioritizing high reproducibility and scalability , the multi-step pathway involving the Perkin rearrangement followed by acylation is the recommended approach. The ability to isolate and purify the intermediate, 5-methylbenzofuran-2-carboxylic acid, provides a significant advantage in ensuring the purity of the final product and the consistency of the overall process. The advent of microwave-assisted synthesis for the Perkin rearrangement step further enhances the efficiency of this route.

The Rap-Stoermer reaction , while offering the allure of a one-pot synthesis, presents greater challenges in terms of reproducibility. Its sensitivity to reaction conditions and the potential for side-product formation necessitate careful optimization and may lead to greater batch-to-batch variability. However, for rapid, small-scale synthesis and library generation where purification of individual compounds can be systematized, it remains a viable option.

The Sonogashira coupling represents a powerful and versatile method for benzofuran synthesis. However, for the specific target of 1-(5-Methylbenzofuran-2-yl)ethanone, its reproducibility is highly dependent on catalyst performance and optimization, which may require more specialized expertise and resources compared to the more classical routes.

Ultimately, the choice of synthetic pathway will depend on the specific priorities of the research or development program, including the scale of the synthesis, the required purity of the final compound, and the available resources and expertise. This guide provides the foundational knowledge and comparative data to make an informed decision.

References

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. (2013). Journal of Chemical Sciences, 125(3), 531-537. [Link]

  • Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701-2713. [Link]

  • Research advances in the Rap-Stoermer reaction. (2015). RSC Advances, 5(1), 1-13. [Link]

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. (n.d.). ChemistrySelect. [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2016). Molecules, 21(11), 1475. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (2014). The Journal of Organic Chemistry, 79(17), 8030-8039. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate. [Link]

  • Efficient TEA-Catalyzed Benzofuran Synthesis. (n.d.). Scribd. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (2012). Synthetic Communications, 42(18), 2686-2694. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances, 11(2), 909-917. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). PubliCatt. [Link]

  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. (2018). RSC Advances, 8(46), 26035-26043. [Link]

  • Perkin Reaction Mechanism. (n.d.). SATHEE - IIT Kanpur. [Link]

  • Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. (2015). Organic & Biomolecular Chemistry, 13(36), 9434-9438. [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 20728-20752. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(5-Methylbenzofuran-2-yl)ethanone

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their safe handling and disposal, thereby safeguarding both researchers and the environment. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their safe handling and disposal, thereby safeguarding both researchers and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-Methylbenzofuran-2-yl)ethanone (CAS No. 17133-94-7), a member of the benzofuran class of heterocyclic compounds. Benzofurans are noted for their diverse biological activities, which necessitates a cautious and informed approach to their disposal[1][2][3]. This document is designed for researchers and laboratory personnel, offering actionable procedures grounded in established safety protocols.

Hazard Assessment and Precautionary Principles

Causality: Given the toxicological potential of the benzofuran scaffold, it is imperative to handle 1-(5-Methylbenzofuran-2-yl)ethanone as a hazardous substance. The primary principle is one of caution: in the absence of specific data, we assume a hazard profile similar to or greater than that of related compounds.

Immediate Safety Measures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes[5].

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Based on the data for related compounds, waste containing 1-(5-Methylbenzofuran-2-yl)ethanone should be classified as hazardous chemical waste.

Waste Type Description Recommended Waste Stream
Neat (Unused) Compound Pure, unadulterated 1-(5-Methylbenzofuran-2-yl)ethanone.Solid Organic Hazardous Waste
Contaminated Labware Gloves, pipette tips, weighing paper, etc., with trace amounts of the compound.Solid Organic Hazardous Waste (or Contaminated Trash, if policy allows)[6]
Solvent Rinsate Solvents (e.g., acetone, ethanol) used to rinse containers.Liquid Organic Hazardous Waste (Non-Halogenated, unless a halogenated solvent is used)[6]
Empty Containers The original container holding the compound.See Section 4 for detailed instructions on container management.

The Logic of Segregation: The fundamental principle of chemical waste management is to prevent unintended reactions and to facilitate proper treatment by waste disposal facilities[7]. Mixing incompatible waste streams, such as acids with organic solvents, can lead to dangerous pressurization, fire, or the generation of toxic gases. Therefore, waste containing 1-(5-Methylbenzofuran-2-yl)ethanone must be kept separate from other waste categories like strong oxidizing agents, acids, and bases[8][9].

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing waste containing 1-(5-Methylbenzofuran-2-yl)ethanone for pickup by a licensed environmental waste management service.

Experimental Workflow for Waste Collection

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup A Select Compatible Waste Container B Affix 'Hazardous Waste' Label A->B Label immediately C Transfer Waste into Container B->C Begin accumulation D Keep Container Securely Closed C->D Close unless adding waste E Update Chemical Log on Label D->E Log contents as added F Store in Designated Satellite Accumulation Area (SAA) D->F Once collection is complete or container is full E->C Continue adding waste (as needed) G Segregate from Incompatibles F->G Ensure proper segregation H Request Waste Pickup G->H Schedule disposal

Caption: Waste Disposal Workflow for 1-(5-Methylbenzofuran-2-yl)ethanone.

Methodology:

  • Container Selection:

    • For solid waste (neat compound, contaminated wipes), use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

    • For liquid waste (solvent rinsate), use a compatible solvent waste container (typically HDPE). Ensure the container is resistant to the solvents used[10].

    • Rationale: Container integrity is paramount to prevent leaks and spills. The container must be chemically compatible with the waste it holds[7][10].

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container. This is a federal and state regulatory requirement[7][10].

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(5-Methylbenzofuran-2-yl)ethanone" and any solvents present. Do not use abbreviations[11].

      • An accurate list of all constituents by percentage.

      • The primary hazard(s) associated with the waste (e.g., "Toxic," "Combustible").

      • The date accumulation started.

  • Waste Accumulation:

    • Carefully transfer waste into the labeled container, minimizing the generation of dust or splashes.

    • Keep the container securely closed at all times, except when actively adding waste. This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills[7][10].

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation[7].

    • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents[8][9].

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

    • The universal guidance provided in safety data sheets is to "Dispose of contents/container to an approved waste disposal plant"[4][8][12][13]. Never dispose of this chemical in the trash or down the drain[14].

Management of Empty Containers

Empty containers that held 1-(5-Methylbenzofuran-2-yl)ethanone must also be managed properly.

  • Option 1 (Recommended): If the container has visible residue, it should be disposed of as hazardous waste. Seal the container, label it as "Empty container with 1-(5-Methylbenzofuran-2-yl)ethanone residue," and manage it through your hazardous waste program[15]. This is the most cautious approach.

  • Option 2 (Triple-Rinsing): For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol)[11][15].

    • Rinse the container with a small amount of solvent.

    • Seal and shake the container.

    • Empty the rinsate into your "Liquid Organic Hazardous Waste" container.

    • Repeat this process two more times.

    • The collected rinsate is now part of your hazardous waste stream.

    • After triple-rinsing, deface the original label on the container and allow it to air dry in a fume hood before disposal as regular solid waste or recycling, in accordance with institutional policy[15].

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.

  • Control Ignition Sources: If the material is spilled, remove all sources of ignition[4].

  • Containment: For a small spill, contain the material using a non-combustible absorbent material like sand, earth, or vermiculite[14].

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

By adhering to these procedures, you ensure a compliant, safe, and environmentally responsible approach to the disposal of 1-(5-Methylbenzofuran-2-yl)ethanone, upholding the principles of scientific integrity and laboratory safety.

References

  • NextSDS. (n.d.). 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. [Link]

  • ChemView. (n.d.). Section 2. Hazards identification. [Link]

  • Bentham Science Publishers. (2024, March 1). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]

  • PubMed. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(5-Methylbenzofuran-2-yl)ethanone

Hazard Assessment: Understanding the Risks Due to the lack of specific toxicological data for 1-(5-Methylbenzofuran-2-yl)ethanone, we must infer its potential hazards from related structures such as benzofuran, aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Due to the lack of specific toxicological data for 1-(5-Methylbenzofuran-2-yl)ethanone, we must infer its potential hazards from related structures such as benzofuran, aromatic ketones, and other substituted furans. Structurally similar compounds are known to cause a range of health effects. For instance, 2-acetyl-5-methylfuran is classified as a combustible liquid that is harmful if swallowed[1]. Other benzofuran derivatives are known to cause severe skin burns and eye damage[2][3]. Therefore, it is prudent to treat 1-(5-Methylbenzofuran-2-yl)ethanone with a high degree of caution, assuming it may possess similar hazardous properties.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[4][5].

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage[4][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[4].

  • Combustibility: Like many organic compounds, it may be combustible, especially at elevated temperatures[1].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling chemicals of unknown toxicity. The following recommendations are based on best practices for handling aromatic and chlorinated solvents, ketones, and esters[6][7][8].

Hand Protection

The choice of gloves is critical to prevent dermal absorption. Given that 1-(5-Methylbenzofuran-2-yl)ethanone is an aromatic ketone, several glove materials offer suitable protection.

Glove MaterialProtection Against Aromatic Ketones & SolventsAdvantagesDisadvantages
Nitrile GoodExcellent general-duty glove, resistant to cuts, punctures, and abrasions[6].Can be less resistant to some chlorinated solvents.
Neoprene ModerateGood tensile strength, heat resistance, and compatible with many acids and oils[6].May offer less protection against prolonged exposure to aromatic hydrocarbons.
Viton® ExcellentExceptional resistance to chlorinated and aromatic solvents[6][7].More expensive and may have reduced dexterity.
Silver Shield/4H® ExcellentHighest level of overall chemical resistance[6].Can be stiff, reducing dexterity, and is easily punctured[8].

For routine handling involving potential incidental contact, nitrile gloves are a suitable choice. For tasks with a higher risk of splashing or prolonged contact, consider double-gloving with nitrile or using a more robust glove such as Viton®.

Eye and Face Protection

Chemical splash goggles are mandatory to protect against splashes and aerosols[6]. For procedures with a significant risk of splashing, such as when handling larger volumes, a face shield should be worn in conjunction with safety goggles to provide full facial protection[6][9].

Body Protection

A flame-resistant lab coat should be worn to protect against splashes and fire hazards. For larger scale operations, a chemically resistant apron over the lab coat is recommended. Ensure that shoes are closed-toed[6].

Respiratory Protection

All handling of 1-(5-Methylbenzofuran-2-yl)ethanone should be conducted within a certified chemical fume hood to minimize inhalation exposure[3][10]. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[3][11].

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for minimizing risk. The following steps outline a safe handling and disposal process.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage before use[7].

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station[10].

  • Spill Kit: Have a spill kit readily available containing an inert absorbent material such as sand or vermiculite[10]. Do not use combustible materials like paper towels for spill cleanup[10].

Handling Procedure
  • Don PPE: Put on all required PPE before entering the work area.

  • Work in Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood[3][10].

  • Avoid Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Post-Handling and Decontamination
  • Clean Work Area: Decontaminate the work surface within the fume hood after use.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[3].

Disposal Plan: Responsible Waste Management

All waste containing 1-(5-Methylbenzofuran-2-yl)ethanone, including contaminated PPE and absorbent materials, must be treated as hazardous waste[10].

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container[10].

  • Container Compatibility: Ensure the waste container is compatible with the chemical.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge to sewer systems[10].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_work Work in Fume Hood prep_spill->handle_work handle_transfer Transfer Chemical handle_work->handle_transfer clean_area Decontaminate Work Area handle_transfer->clean_area dispose_waste Collect in Labeled Container handle_transfer->dispose_waste Waste Generation clean_ppe Doff & Dispose of PPE clean_area->clean_ppe clean_hands Wash Hands clean_ppe->clean_hands dispose_transfer Transfer to EHS dispose_waste->dispose_transfer

Caption: Workflow for Safe Handling and Disposal of 1-(5-Methylbenzofuran-2-yl)ethanone.

By adhering to these guidelines, researchers can confidently and safely work with 1-(5-Methylbenzofuran-2-yl)ethanone, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Benchchem. Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][10]benzofuran. Available from: _

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
  • Merck Millipore. SAFETY DATA SHEET.
  • Med.Navy.mil. Chapter 10 – Personal Protective Equipment. (November 07 2025).
  • Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (January 2009).
  • Personal Protective Equipment (PPE).
  • San Jose State University. Personal Protective Equipment: Hands. (May 10 2024).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET - 2-Acetyl-5-methylfuran. (22-Dec-2025).
  • Fluorochem. 1-(5-Methylfuran-2-yl)ethanone.
  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET - 1-(1-benzofuran-2-yl)ethanol.
  • ChemScene. 1-(5-Methylbenzofuran-2-yl)ethanone.
  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET - 1-(Benzofuran-2-yl)ethanone. (July 07 2015).
  • Yadav, M. et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuest.fisioter.2025.54(1):645-656.
  • NextSDS. 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylbenzofuran-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Methylbenzofuran-2-yl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.